molecular formula C7H5IO3 B1630420 3-Hydroxy-4-iodobenzoic acid CAS No. 58123-77-6

3-Hydroxy-4-iodobenzoic acid

Cat. No.: B1630420
CAS No.: 58123-77-6
M. Wt: 264.02 g/mol
InChI Key: UABBBWVTEWIIMN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5IO3 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABBBWVTEWIIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353120
Record name 3-Hydroxy-4-iodobenzoic acid
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Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-77-6
Record name 3-Hydroxy-4-iodobenzoic acid
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Record name 3-Hydroxy-4-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-iodobenzoic acid
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Foundational & Exploratory

3-Hydroxy-4-iodobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-4-iodobenzoic Acid

Abstract

This compound (CAS No. 58123-77-6) is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and an aryl iodide moiety, makes it a highly versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, reactivity, and applications, with a focus on the underlying principles that govern its behavior. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for advanced applications.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted at positions 1, 3, and 4 with a carboxyl group, a hydroxyl group, and an iodine atom, respectively. This substitution pattern dictates its chemical reactivity and physical properties. The electron-donating hydroxyl group and the electron-withdrawing carboxyl and iodo groups create a unique electronic environment within the aromatic ring.

Data Presentation: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 58123-77-6[1][2]
Molecular Formula C₇H₅IO₃[3][4]
Molecular Weight 264.02 g/mol [5]
Appearance White to pale-yellow solid/powder[1][2][4]
Melting Point 225-229 °C[2][5]
Boiling Point 319.8 °C (at 760 mmHg)[2]
Density ~2.15 g/cm³[2]
Predicted pKa 3.90 ± 0.10[4]
SMILES String OC(=O)c1ccc(I)c(O)c1[5]
InChI Key UABBBWVTEWIIMN-UHFFFAOYSA-N[4]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective iodination of 3-hydroxybenzoic acid.[1] The causality behind this regioselectivity lies in the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The combined influence strongly favors electrophilic substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 4 is electronically favored and less sterically hindered, leading to the desired product in high yield.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

This protocol is based on a general procedure for the iodination of m-hydroxybenzoic acid.[1]

Principle: An in-situ generated electrophilic iodine species, formed from sodium iodide and an oxidizing agent (sodium hypochlorite), reacts with the activated aromatic ring of 3-hydroxybenzoic acid under basic conditions. The base serves to deprotonate the phenolic and carboxylic acid groups, further activating the ring towards electrophilic attack. Subsequent acidification protonates the carboxylate and phenoxide to yield the final product.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermicity of the subsequent oxidation step.[1]

  • Iodination: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled, stirring mixture. Maintain the temperature between 0-5 °C for approximately 2 hours.[1]

  • Reaction Completion: After the initial cooled stirring, allow the reaction to warm to room temperature and continue stirring overnight to ensure complete conversion.[1]

  • Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.[1]

  • Precipitation: Acidify the remaining aqueous solution with concentrated hydrochloric acid. This will protonate the product, causing it to precipitate out of the solution due to its low water solubility.[1]

  • Isolation and Purification: Collect the off-white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining acid.[1]

  • Drying: Dry the purified product under vacuum to obtain this compound. The reported yield for this method is high, around 92%.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid A 1. Dissolution & Cooling (0°C) 3-Hydroxybenzoic Acid->A NaI NaI NaI->A NaOH NaOH NaOH->A NaClO (aq) NaClO (aq) NaClO (aq)->A Methanol Methanol Methanol->A B 2. Iodination (0-5°C → RT) A->B C 3. Work-up (Evaporation, Acidification) B->C D 4. Isolation (Filtration, Washing, Drying) C->D Product This compound D->Product Reactivity cluster_functional_groups Functional Groups cluster_reactions Potential Reactions COOH Carboxylic Acid (-COOH) Reactions_COOH Esterification Amidation Reduction COOH->Reactions_COOH OH Phenol (-OH) Reactions_OH Etherification (O-Alkylation) Esterification (O-Acylation) OH->Reactions_OH I Aryl Iodide (-I) Reactions_I Suzuki Coupling Heck Coupling Sonogashira Coupling Buchwald-Hartwig Amination I->Reactions_I Core 3-Hydroxy- 4-iodobenzoic Acid Core->COOH Core->OH Core->I

References

3-Hydroxy-4-iodobenzoic acid synthesis pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Introduction

This compound is a valuable halogenated aromatic compound that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the development of pharmaceutical intermediates and other functional chemical entities. The presence of three distinct functional groups—hydroxyl, iodo, and carboxylic acid—on the benzene ring provides multiple reaction sites, allowing for diverse chemical transformations. This guide provides a detailed examination of the primary synthetic pathways for this compound, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: Electrophilic Iodination of 3-Hydroxybenzoic Acid

The most direct and high-yielding approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available precursor, 3-hydroxybenzoic acid. This method leverages the powerful activating and directing effects of the hydroxyl group to achieve regioselective iodination.

Principle and Rationale

In electrophilic aromatic substitution, the electronic properties of the substituents on the benzene ring govern the position of the incoming electrophile.

  • Hydroxyl Group (-OH): A strongly activating, ortho-, para- directing group. It enriches the electron density at positions 2, 4, and 6.

  • Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The dominant activating effect of the hydroxyl group directs the electrophilic iodine primarily to the positions ortho and para to it. Position 4, being ortho to the hydroxyl group and meta to the carboxylic acid group, is both sterically accessible and electronically activated, making it the preferred site of iodination. The reaction is typically performed using an in situ generated iodine electrophile, often from the oxidation of an iodide salt.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound from m-hydroxybenzoic acid[1].

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Methanol (MeOH)

  • Sodium hypochlorite (NaOCl) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1.0 eq.) in methanol.

  • Base and Iodide Addition: Sequentially add sodium hydroxide (1.05 eq.) and sodium iodide (1.05 eq.) to the methanol solution. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Iodinating Agent Addition: Slowly add aqueous sodium hypochlorite solution (1.05 eq.) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the internal temperature between 0-5 °C.

  • Initial Reaction: Continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete conversion.

  • Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.

  • Precipitation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid until the product precipitates completely.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove residual salts and acid. Dry the product to obtain this compound.

Data Presentation
ReagentMolar Eq.Purpose
3-Hydroxybenzoic Acid1.0Starting Material
Sodium Hydroxide1.05Activates the ring, aids solubility
Sodium Iodide1.05Iodide source
Sodium Hypochlorite1.05Oxidant (generates I⁺ in situ)
MethanolSolventReaction medium
Hydrochloric AcidExcessProduct precipitation

This method has been reported to achieve a high yield of 92% for the desired product, this compound, as an off-white solid[1].

Visualization of Experimental Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation start Dissolve 3-Hydroxybenzoic Acid, NaOH, NaI in Methanol cool Cool to 0-5 °C start->cool add_naocl Dropwise add NaOCl Solution (0-5 °C) cool->add_naocl react_cold Stir for 2h at 0-5 °C add_naocl->react_cold react_rt Stir overnight at Room Temp react_cold->react_rt evap Evaporate Methanol react_rt->evap acidify Acidify with conc. HCl evap->acidify precipitate Product Precipitates acidify->precipitate filtrate Filter Solid precipitate->filtrate wash_dry Wash with Water & Dry filtrate->wash_dry product This compound wash_dry->product

Caption: Workflow for Direct Iodination of 3-Hydroxybenzoic Acid.

Alternative Pathway: Sandmeyer Reaction

An alternative, though more circuitous, route to this compound involves the Sandmeyer reaction. This classic transformation in aromatic chemistry is used to replace an amino group with a variety of substituents, including halides, via a diazonium salt intermediate[2][3]. This pathway offers exceptional regiochemical control, as the final position of the iodine atom is predetermined by the location of the amine on the starting material.

Principle and Rationale

The Sandmeyer reaction proceeds in two distinct steps[3]:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. These salts are generally unstable and are used immediately in the next step[4].

  • Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas). It can be displaced by a nucleophile, in this case, an iodide ion (I⁻) from a source like potassium iodide (KI). While many Sandmeyer reactions require a copper(I) salt catalyst, the iodination reaction often proceeds effectively without one[5].

The logical precursor for this synthesis is 4-Amino-3-hydroxybenzoic acid .

Generalized Experimental Protocol

Step A: Diazotization

  • Dissolution: Suspend 4-Amino-3-hydroxybenzoic acid (1.0 eq.) in a solution of a strong acid (e.g., HCl or H₂SO₄) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.05 eq.) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

Step B: Iodination (Displacement)

  • Iodide Solution: In a separate flask, prepare a solution of potassium iodide (KI, ~1.2 eq.) in water.

  • Addition: Slowly add the cold diazonium salt solution from Step A to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for a period (e.g., 1 hour) to ensure complete decomposition of the diazonium intermediate.

  • Work-up: Cool the reaction mixture. If a precipitate has formed, collect it by filtration. If the product is dissolved, perform an extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Data Presentation
ReagentRoleCausality
4-Amino-3-hydroxybenzoic acidStarting MaterialPrecursor with amine at the desired position for substitution.
HCl / H₂SO₄Acid CatalystForms the amine salt; required for generating nitrous acid.
Sodium Nitrite (NaNO₂)Diazotizing AgentReacts with acid to form HNO₂, the active nitrosating species.
Potassium Iodide (KI)NucleophileSource of iodide (I⁻) to displace the diazonium group.
Low Temperature (0-5 °C)Reaction ConditionCritical for the stability of the intermediate diazonium salt.

Visualization of Sandmeyer Reaction Workflow

G cluster_diazotization Step A: Diazotization cluster_iodination Step B: Iodination & Work-up start Suspend 4-Amino-3-hydroxybenzoic acid in Acid cool Cool to 0-5 °C start->cool add_nitrite Dropwise add NaNO₂ Solution cool->add_nitrite diazonium Aryl Diazonium Salt Formed add_nitrite->diazonium add_ki Add Diazonium Salt to KI Solution diazonium->add_ki warm Warm to RT, then Heat Gently add_ki->warm workup Cool, Filter/Extract warm->workup purify Recrystallize workup->purify product This compound purify->product

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Direct IodinationPathway 2: Sandmeyer Reaction
Starting Material 3-Hydroxybenzoic acid (common)4-Amino-3-hydroxybenzoic acid (less common)
Number of Steps One-pot synthesisTwo distinct steps (diazotization, substitution)
Regioselectivity Good, driven by directing groupsExcellent, defined by starting amine position
Reaction Conditions Low initial temperature, then ambientConsistently low temperature (0-5 °C) is critical
Reported Yield High (~92%)[1]Generally moderate to good, but pathway-dependent
Key Hazards Use of strong oxidant (hypochlorite)Unstable diazonium intermediate, evolution of N₂ gas
Simplicity HighModerate

Conclusion

For the laboratory and industrial-scale synthesis of this compound, direct electrophilic iodination of 3-hydroxybenzoic acid stands out as the superior methodology . This pathway is characterized by its operational simplicity, use of readily available starting materials, and excellent reported yield[1]. The reaction demonstrates a well-understood and predictable outcome based on the principles of electrophilic aromatic substitution.

While the Sandmeyer reaction offers a viable alternative with precise regiochemical control, its multi-step nature, reliance on a less common starting material, and the need to handle potentially unstable diazonium intermediates make it a less efficient choice for this specific target molecule. However, it remains an indispensable tool in the synthetic chemist's arsenal for cases where direct substitution patterns are not achievable.

References

Unveiling the Molecular Intricacies of Cinaciguat (BAY 58-2667): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cinaciguat (BAY 58-2667), a pioneering soluble guanylate cyclase (sGC) activator, represents a significant advancement in the potential treatment of cardiovascular diseases, particularly acute decompensated heart failure. Unlike traditional nitric oxide (NO)-dependent therapies, Cinaciguat uniquely targets and activates sGC in its oxidized or heme-free state, a condition prevalent in settings of oxidative stress where endogenous NO signaling is impaired. This guide provides a comprehensive technical overview of Cinaciguat, delving into its fundamental properties, mechanism of action, and pharmacological profile. It further outlines detailed experimental protocols for its characterization and offers insights into its therapeutic potential and clinical development landscape. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of novel cardiovascular therapeutics.

Core Introduction to Cinaciguat (BAY 58-2667)

Cinaciguat, identified by the CAS number 329773-35-5 for its free base and 646995-35-9 for its hydrochloride salt, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] It was developed to address the limitations of conventional nitrate therapies, which are often less effective in patients with heart failure due to decreased NO bioavailability and an increase in NO-insensitive forms of sGC.[2] Cinaciguat's novel mechanism of action, which involves the activation of oxidized or heme-free sGC, offers a promising therapeutic strategy for conditions associated with significant oxidative stress.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research. The key properties of Cinaciguat are summarized in the table below.

PropertyValueReference
Chemical Name 4-({(4-carboxybutyl)[2-(2-{[4-(2-phenylethyl) phenyl]methoxy}phenyl)ethyl]amino}methyl) benzoic acid
Synonyms BAY 58-2667[4]
CAS Number 329773-35-5 (free base)[4]
Molecular Formula C36H39NO5
Molecular Weight 565.710 g/mol
Solubility Soluble in DMSO (≥ 50 mg/mL)[4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[4]

Mechanism of Action and Signaling Pathway

Cinaciguat's primary molecular target is soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the ferrous (Fe2+) heme prosthetic group of sGC, triggering a conformational change that leads to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates a variety of downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.

However, in pathological states characterized by oxidative stress, such as heart failure, reactive oxygen species can oxidize the heme iron to the ferric (Fe3+) state or lead to the complete loss of the heme group. This renders sGC insensitive to NO. Cinaciguat circumvents this issue by directly binding to and activating these oxidized or heme-free forms of sGC, thereby restoring cGMP production and its beneficial downstream effects.[2][3]

sGC_Activation_Pathway cluster_normal Normal Physiological State cluster_pathological Pathological State (Oxidative Stress) NO NO sGC_reduced sGC (Reduced Heme Fe2+) NO->sGC_reduced Activates cGMP cGMP sGC_reduced->cGMP Converts GTP to sGC_oxidized sGC (Oxidized/Heme-free) GTP GTP GTP->sGC_reduced Vasodilation Vasodilation cGMP->Vasodilation ROS Reactive Oxygen Species ROS->sGC_reduced Oxidizes/Removes Heme cGMP_restored cGMP (Restored) sGC_oxidized->cGMP_restored Converts GTP to Cinaciguat Cinaciguat (BAY 58-2667) Cinaciguat->sGC_oxidized Activates Vasodilation_restored Vasodilation (Restored) cGMP_restored->Vasodilation_restored GTP_patho GTP GTP_patho->sGC_oxidized sGC_Assay_Workflow Start Start Prepare_sGC Prepare Purified sGC (Optional: Oxidize with ODQ) Start->Prepare_sGC Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, GTP, MgCl2, IBMX) Prepare_sGC->Prepare_Reaction_Mix Add_Cinaciguat Add Cinaciguat (Varying Concentrations) Prepare_Reaction_Mix->Add_Cinaciguat Incubate Incubate at 37°C Add_Cinaciguat->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify_cGMP Quantify cGMP (EIA/RIA) Terminate_Reaction->Quantify_cGMP Analyze_Data Data Analysis (EC50 Calculation) Quantify_cGMP->Analyze_Data End End Analyze_Data->End

References

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid for Advanced Research and Development

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. It aims to provide not just procedural knowledge but also the underlying scientific rationale to empower effective utilization of this versatile chemical building block.

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both hydroxyl and iodo groups, makes it a valuable and versatile intermediate in organic synthesis. The iodine atom, in particular, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Table 1: Key Physicochemical Data for this compound
PropertyValueSource
Molecular Weight 264.02 g/mol [1][2][3]
Chemical Formula C₇H₅IO₃[3]
CAS Number 58123-77-6[1][4]
Appearance White to off-white or pale-yellow solid/powder[3][4][5]
Melting Point 225-229 °C[1][2][3]
Density ~2.15 g/cm³ (Predicted)[3][5]
pKa 3.90 ± 0.10 (Predicted)[3]
InChI Key UABBBWVTEWIIMN-UHFFFAOYSA-N[2][3]
Canonical SMILES OC(=O)c1ccc(I)c(O)c1[1][2]

Validated Synthesis Protocol: Electrophilic Iodination

The synthesis of this compound is reliably achieved via electrophilic aromatic substitution on the electron-rich 3-hydroxybenzoic acid precursor. The hydroxyl group is an ortho-, para-director, and the iodine is installed at the sterically accessible para-position.

Experimental Protocol

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Sodium hypochlorite (NaOCl, aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[4]

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath with continuous stirring.[4]

  • Iodination: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled reaction mixture. Maintain the temperature between 0-5 °C during the addition.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.[4]

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.[4]

  • Precipitation & Isolation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid. The product will precipitate as a solid.[4]

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and dry to yield this compound.[4]

Expertise & Causality: Why This Protocol Works
  • Choice of Reagents: This protocol generates the electrophilic iodine species (I⁺) in situ. Sodium hypochlorite (a common bleach) acts as an oxidant, converting the nucleophilic iodide ion (I⁻) from NaI into the reactive electrophile needed for the substitution reaction. This is a safer and more convenient alternative to handling molecular iodine (I₂).

  • Role of NaOH: The addition of sodium hydroxide deprotonates the phenolic hydroxyl and carboxylic acid groups, increasing the electron-donating ability of the aromatic ring and activating it towards electrophilic attack.

  • Temperature Control: The initial low temperature (0-5 °C) is crucial for controlling the rate of the exothermic oxidation of iodide and preventing potential side reactions, ensuring higher selectivity and yield.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a critical starting material. Its bifunctional nature—a carboxylic acid for amide coupling or esterification and an aryl iodide for cross-coupling—makes it a powerful tool for building molecular complexity.[6][7]

The aryl iodide moiety is particularly significant, serving as a linchpin for reactions like Suzuki, Heck, and Sonogashira couplings.[6] These reactions are fundamental in modern medicinal chemistry for synthesizing complex molecular scaffolds found in many contemporary therapeutic agents, including anti-inflammatory and anti-cancer drugs.[7]

Illustrative Workflow: From Building Block to Lead Candidate

The following diagram illustrates a typical workflow in a drug discovery program leveraging this compound.

drug_discovery_workflow A This compound (Starting Block) B Suzuki Coupling (Introduce new aryl group) A->B C-C bond formation C Amide Coupling (Build out from acid) B->C Functionalization D Focused Compound Library C->D E Biological Screening (e.g., Kinase Assay) D->E F Hit Compound Identified E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Candidate G->H

Caption: A representative drug discovery workflow starting with this compound.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as toxic if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[2][8]

  • Hazard Statements (CLP): H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2][8]

  • Signal Word: Danger.[1][8]

Recommended Handling Procedures:

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8]

  • Avoid breathing dust. Use a P2 or N95 respirator if dust is generated.[1]

  • In case of contact, immediately follow first-aid procedures. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[8]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[8]

  • The compound may be light-sensitive; store away from direct light.[3]

References

Physical and chemical properties of 3-Hydroxy-4-iodobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a hydroxyl and an iodine group, makes it a molecule of significant interest in synthetic organic chemistry. The interplay of its functional groups—a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on the aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and discusses its potential applications, particularly in the realm of drug discovery and development. The unique electronic and steric properties imparted by the iodine substituent, combined with the reactivity of the hydroxyl and carboxyl moieties, offer a rich landscape for chemical transformations.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅IO₃[1]
Molecular Weight 264.02 g/mol [1][2]
Appearance White to off-white or pale-yellow solid, powder, or crystal.[3][4]
Melting Point 225-229 °C[1][4]
Boiling Point 319.8 °C at 760 mmHg (Predicted)[1][4]
Density 2.15 g/cm³ (Predicted)[1][4]
pKa 3.90 ± 0.10 (Predicted)[1]
Storage Temperature Room temperature, in an inert atmosphere. It is noted to be light-sensitive.[1]

Chemical Profile and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. This trifunctional nature makes it a valuable intermediate in multi-step syntheses.

  • Carboxylic Acid Group: This group readily undergoes typical reactions such as esterification, amidation, and reduction to an alcohol. Its acidity, reflected in the predicted pKa of 3.90, is a key characteristic.[1]

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated and influences the electronic properties of the aromatic ring.

  • Iodine Atom: The iodine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a cornerstone of modern pharmaceutical synthesis.[5][6]

The interplay of these groups allows for selective modification, making this compound a versatile scaffold for building molecular complexity.

Caption: Key reactive sites of this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra is not provided in the search results, the expected spectroscopic features can be inferred based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the hydroxyl, iodo, and carboxyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the phenolic proton would also be anticipated.

  • ¹³C NMR: The carbon NMR would display seven unique signals: one for the carboxyl carbon, and six for the aromatic carbons, each with a chemical shift influenced by the attached substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and another for the phenolic O-H stretch (~3200-3600 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would appear around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. High-resolution mass spectrometry would confirm the elemental composition. Predicted data shows a monoisotopic mass of 263.92834 Da.[7]

Synthesis Protocol

A common and efficient method for the synthesis of this compound is through the iodination of m-hydroxybenzoic acid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification mHBA m-Hydroxybenzoic Acid step1 1. Dissolve reactants in Methanol mHBA->step1 NaOH Sodium Hydroxide NaOH->step1 NaI Sodium Iodide NaI->step1 NaOCl Sodium Hypochlorite (aq) step2 2. Cool to 0-5 °C NaOCl->step2 step1->step2 step3 3. Stir overnight at room temperature step2->step3 step4 4. Acidify with HCl step3->step4 filtration Filtration & Washing step4->filtration product 3-Hydroxy-4-iodobenzoic Acid (Off-white solid) filtration->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

The following protocol is adapted from a general procedure for the synthesis of this compound.[3]

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (69.1 g, 0.5 mol) in 700 mL of methanol, add sodium hydroxide (21.0 g, 0.52 mol) and sodium iodide (78.7 g, 0.52 mol).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Iodination: Slowly add aqueous sodium hypochlorite (0.52 mol) dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Progression: Continue stirring the reaction mixture at 0-5 °C for 2 hours. Afterwards, allow the mixture to warm to room temperature and continue stirring overnight.

  • Workup: After the reaction is complete, remove the methanol by rotary evaporation. Acidify the remaining aqueous mixture with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining salts and acids.

  • Drying: Dry the product to obtain this compound as an off-white solid. The reported yield for this procedure is approximately 92%.[3]

Applications in Drug Development

While specific drugs containing the this compound moiety are not detailed in the provided search results, its value lies in its role as a versatile intermediate. Iodinated aromatic compounds are crucial in pharmaceutical synthesis, primarily due to their utility in cross-coupling reactions to build complex molecular scaffolds.[6] The ability to introduce new functionalities at the iodine-bearing position is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.[5] For instance, similar iodobenzoic acids serve as precursors in the synthesis of anti-inflammatory agents and diagnostic imaging agents.[5]

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed.[2][4]

  • Hazard Codes: T (Toxic), Xi (Irritant).[1][4]

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9][10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable building block for organic synthesis. The straightforward synthetic route from readily available starting materials adds to its appeal. For researchers in drug discovery and materials science, the ability to leverage the reactivity of the iodo, hydroxyl, and carboxyl groups provides a robust platform for the design and synthesis of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

A Comprehensive Technical Guide to the Solubility of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 3-hydroxy-4-iodobenzoic acid (HIBA), a crucial compound in various research and development applications, particularly in the pharmaceutical industry. While specific quantitative solubility data for HIBA is not extensively available in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By leveraging data from structurally related compounds, particularly benzoic acid and its derivatives, this document provides a strong theoretical foundation and practical methodologies.

Introduction to this compound and its Significance

This compound (CAS No. 58123-77-6) is a substituted aromatic carboxylic acid with the molecular formula C₇H₅IO₃.[1][2][3] Its structure, featuring a carboxylic acid group, a hydroxyl group, and an iodine atom on the benzene ring, imparts unique physicochemical properties that are of interest in medicinal chemistry and material science. Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds.[4] Understanding the solubility of HIBA is paramount for its effective use in drug design, formulation development, and process chemistry. Solubility fundamentally influences a compound's bioavailability, dissolution rate, and overall therapeutic efficacy.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is dictated by the interplay of its functional groups and the properties of the solvent.

Molecular Structure and its Influence on Solubility

The chemical structure of HIBA provides key insights into its expected solubility behavior:

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents, particularly those that can also engage in hydrogen bonding.

  • Hydroxyl Group (-OH): Similar to the carboxylic acid group, the hydroxyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.

  • Iodine Atom (-I): The presence of a large, hydrophobic iodine atom increases the molecular weight and the nonpolar surface area of the molecule. This substituent tends to decrease solubility in polar solvents like water and increase it in less polar organic solvents.[4]

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.

The combination of these features suggests that HIBA will exhibit limited solubility in water and higher solubility in polar organic solvents, particularly those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors.

The Thermodynamics of Dissolution

The dissolution of a solid in a liquid can be described by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the pure components.

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For HIBA, the strong hydrogen bonds and crystal lattice energy of the solid must be overcome, which requires energy. The formation of new hydrogen bonds with a polar solvent would release energy. The overall process can be either endothermic or exothermic.

  • Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in the randomness of the system, resulting in a positive entropy change, which favors the dissolution process.

Thermodynamic studies of related compounds like benzoic acid have shown that the dissolution process is influenced by temperature, with solubility generally increasing with temperature.[5][6][7][8]

Anticipated Solubility Profile of this compound

Based on the principles discussed and data for analogous compounds like benzoic acid and its nitro-derivatives, the following solubility trends for HIBA can be anticipated.[9][10][11]

Solvent ClassExample SolventsPredicted Solubility of HIBARationale
Polar Protic Water, Methanol, EthanolLow in Water; Moderate to High in AlcoholsThe carboxylic acid and hydroxyl groups can form strong hydrogen bonds with these solvents. However, the hydrophobic iodine and benzene ring limit aqueous solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors for the -COOH and -OH groups of HIBA.
Nonpolar Toluene, Hexane, DichloromethaneLow to ModerateThe nonpolar aromatic ring and iodine atom will have favorable interactions with these solvents, but the polar functional groups will be mismatched.

Note: This table presents a qualitative prediction. Experimental verification is essential.

Experimental Determination of Solubility

For researchers requiring precise solubility data, a well-designed experimental protocol is crucial. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12][13]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G A Add excess HIBA to a known volume of solvent B Seal vial and place in a temperature-controlled shaker A->B C Equilibrate for 24-48 hours B->C D Allow undissolved solid to settle C->D E Centrifuge to separate solid and supernatant D->E F Withdraw a precise volume of the supernatant E->F G Dilute the supernatant with a suitable solvent F->G H Quantify HIBA concentration via HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of HIBA. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: Calculate the solubility of HIBA in the chosen solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method Considerations

The choice of analytical method is critical for accurate solubility determination.

  • HPLC-UV: This is often the method of choice due to its high specificity and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or phosphoric acid) is a good starting point for method development. The detection wavelength should be set to the λ_max of HIBA.

  • UV-Vis Spectrophotometry: This method is simpler and faster but less specific than HPLC. It is suitable if HIBA is the only component in the solution that absorbs at the analytical wavelength. A full spectral scan should be performed to determine the optimal wavelength for quantification.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.[14][15][16][17][18]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with its physicochemical properties, including solubility.

  • Thermodynamic Models: Approaches like the general solubility equation (GSE) can predict aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).

While predictive models are valuable for initial screening, they are not a substitute for experimental data, especially for compounds with unique structural features like HIBA.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is sparse, a thorough analysis of its molecular structure and the principles of solubility, supported by data from related benzoic acid derivatives, allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method provides a reliable pathway for researchers to generate the precise, quantitative data needed for their work in drug development and other scientific endeavors. The generation of such empirical data will be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Spectral Data of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxy-4-iodobenzoic acid (C₇H₅IO₃, CAS 58123-77-6) is a substituted aromatic carboxylic acid.[1][2][3] Its structure incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and an iodine atom attached to a benzene ring. This unique combination of features makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Accurate structural elucidation and characterization are paramount for its application, and this is achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also an in-depth interpretation and the rationale behind the experimental protocols used to acquire such data.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectral data lies in understanding the molecule's structure. The positions of the hydroxyl, iodo, and carboxyl groups on the benzene ring create a specific electronic environment for each atom, which in turn dictates the signals observed in NMR, IR, and MS.

Caption: Structure of this compound with IUPAC numbering for NMR correlation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) within a molecule. The spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Interpreted ¹H NMR Data
  • Solvent: DMSO-d₆

  • Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar aprotic solvent capable of dissolving this compound. A key advantage is its ability to slow down the exchange of acidic protons (from the -COOH and -OH groups) with the solvent, allowing them to be observed as distinct, often broad, signals in the spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~13.0Broad Singlet1H-COOH The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears far downfield. Its broadness is characteristic of an exchangeable acidic proton.
~10.5Broad Singlet1HAr-OH The phenolic proton is also acidic and deshielded, appearing downfield. Its chemical shift can be variable and is concentration and temperature-dependent.
7.82Doublet (d)1HH-2This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6.
7.69Doublet (d)1HH-5This proton is ortho to the large, electronegative iodine atom, which deshields it. It is split into a doublet by the adjacent H-6.
7.01Doublet of Doublets (dd)1HH-6This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. It is located ortho to the electron-donating hydroxyl group, shifting it upfield relative to the other aromatic protons.
Experimental Protocol: ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5][6][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the proton spectrum.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. The lock ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a pulse program like 'zg30'.[4]

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans, to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

    • Reference the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Interpreted ¹³C NMR Data
  • Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~167.0C =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.
~158.0C -OH (C-3)The carbon atom directly attached to the hydroxyl group (C-3) is significantly deshielded by the electronegative oxygen.
~138.0C -H (C-5)This aromatic carbon is deshielded by the adjacent iodine atom.
~132.0C -COOH (C-1)The carbon atom to which the carboxylic acid is attached (ipso-carbon).
~122.0C -H (C-2)This carbon is influenced by the adjacent carboxylic acid group.
~115.0C -H (C-6)This carbon is shielded by the electron-donating effect of the para hydroxyl group.
~90.0C -I (C-4)The carbon atom bonded to iodine (C-4) experiences a strong upfield shift due to the "heavy atom effect" of iodine.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a higher concentration (20-50 mg) is often preferred to reduce acquisition time, as the ¹³C isotope has a low natural abundance (1.1%).[4]

  • Instrument Setup: The lock and shim settings from the ¹H NMR experiment are used.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which improves the signal-to-noise ratio.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Interpreted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
3500 - 2500 (very broad)O-H StretchCarboxylic Acid (-COOH)The very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
~3200 (broad)O-H StretchPhenol (-OH)This broad peak, often superimposed on the carboxylic acid stretch, corresponds to the phenolic hydroxyl group.
~1680C=O StretchCarboxylic Acid (-COOH)A strong, sharp absorption peak characteristic of the carbonyl group in an aromatic carboxylic acid.
~1600, ~1450C=C StretchAromatic RingThese absorptions are typical for carbon-carbon double bond stretching within the benzene ring.
~1250C-O StretchCarboxylic Acid / PhenolThis strong band arises from the C-O stretching vibrations of both the carboxylic acid and the phenol.
~850C-H BendAromatic RingThis absorption can be indicative of the substitution pattern on the benzene ring (out-of-plane bending).
Experimental Protocol: FTIR via KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9][10] The principle is to disperse the solid sample within an IR-transparent matrix (KBr).[11]

KBr_Pellet_Workflow cluster_prep Preparation cluster_mix Mixing cluster_press Pressing cluster_analysis Analysis Dry Dry Spectroscopic Grade KBr Grind_Sample Grind 1-2 mg of Sample Mix Add ~200 mg KBr & Mix Thoroughly Grind_Sample->Mix Load Load Mixture into Die Mix->Load Press Apply 8-10 Tons of Pressure Load->Press Pellet Eject Transparent Pellet Press->Pellet Analyze Analyze in FTIR Spectrometer Pellet->Analyze

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

  • Material Preparation: Use only spectroscopic grade KBr. To eliminate interference from water, which strongly absorbs IR radiation, dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.[9][11]

  • Grinding and Mixing: In an agate mortar, grind 1-2 mg of this compound to a very fine powder. Add approximately 200-300 mg of the dried KBr.[9][10] Continue to grind the mixture until it is a homogenous, fine powder. This minimizes light scattering.[9]

  • Pressing: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[11] This causes the KBr to flow and form a solid, transparent, or translucent disc.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum (of air or a pure KBr pellet) first, then record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides the exact molecular weight of the compound and can offer structural information based on its fragmentation pattern.

Interpreted Mass Spectrometry Data
  • Molecular Formula: C₇H₅IO₃

  • Molecular Weight: 264.02 g/mol [13][14]

  • Monoisotopic Mass: 263.92834 Da[15]

  • Ionization Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, which can be readily ionized in solution.

m/z ValueIonInterpretation
264.9356[M+H]⁺The protonated molecular ion, observed in positive ion mode. This confirms the molecular weight of the compound.[15]
262.9211[M-H]⁻The deprotonated molecular ion, observed in negative ion mode.[15] This is often a very strong signal for carboxylic acids.
218.9312[M-H-CO₂]⁻A characteristic fragment in negative ion mode corresponding to the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. This is a classic fragmentation for carboxylic acids.
135.9982[M-H-I]⁻Loss of the iodine radical (127 Da) from the deprotonated parent ion.
Experimental Protocol: Mass Spectrometry Acquisition

The specific protocol can vary greatly depending on the instrument (e.g., TOF, Orbitrap, Quadrupole) and the desired analysis.[16] A general workflow for LC-MS is described.[17]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system. The LC step separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the LC column is directed to an electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument software then plots signal intensity versus m/z to create the mass spectrum.

Conclusion

The complementary data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the substituted aromatic ring. FTIR spectroscopy validates the presence of the key carboxylic acid and hydroxyl functional groups. Finally, mass spectrometry confirms the compound's exact molecular weight and offers insight into its structural stability through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity and purity of this important chemical compound in research and development settings.

References

An In-depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-iodobenzoic acid, a seemingly unassuming aromatic molecule, holds a significant place in the landscape of synthetic chemistry and drug discovery. Its unique structural features—a carboxylic acid, a hydroxyl group, and an iodine atom arrayed on a benzene ring—confer upon it a versatile reactivity that has been harnessed for a variety of applications. This guide provides a comprehensive overview of this compound, from its historical context and synthesis to its physicochemical properties and burgeoning role in medicinal chemistry.

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organic iodine chemistry in the 19th and early 20th centuries. The controlled introduction of iodine onto aromatic rings, particularly those bearing activating hydroxyl and carboxyl groups, was a subject of intense investigation by early organic chemists. The reactivity of 3-hydroxybenzoic acid towards electrophilic iodinating agents would have been a logical avenue of exploration during this period of foundational synthetic chemistry.

The challenges and intricacies of directing substituents to specific positions on a benzene ring were central to the development of aromatic chemistry. The synthesis of a molecule like this compound would have represented a successful application of the then-emerging principles of electrophilic aromatic substitution, where the interplay of activating and directing effects of the existing functional groups dictates the position of the incoming iodine atom.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

PropertyValueReference
CAS Number 58123-77-6[1]
Molecular Formula C₇H₅IO₃[1]
Molecular Weight 264.02 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 225-229 °C[2]
Boiling Point 319.8 °C (predicted)[3]
Density 2.15 g/cm³ (predicted)[3]
Solubility Information not widely available, likely soluble in polar organic solvents.
pKa Not readily available. The carboxylic acid proton is expected to be acidic.

Synthesis of this compound

The contemporary synthesis of this compound is typically achieved through the direct iodination of 3-hydroxybenzoic acid. A common and efficient method is detailed below.

Experimental Protocol: Iodination of 3-Hydroxybenzoic Acid

This protocol describes a robust method for the synthesis of this compound from 3-hydroxybenzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid in methanol.

  • Base and Iodide Addition: To the solution, add sodium hydroxide followed by sodium iodide. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Iodinating Agent Addition: Slowly add a solution of sodium hypochlorite dropwise to the cooled reaction mixture while maintaining the temperature between 0-5 °C. The in-situ generation of iodine is a key step in this reaction.

  • Reaction: Stir the reaction mixture at 0-5 °C for several hours, then allow it to warm to room temperature and continue stirring overnight.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified this compound in a vacuum oven.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Iodination Reaction cluster_workup Product Isolation and Purification start Dissolve 3-Hydroxybenzoic Acid in Methanol add_reagents Add NaOH and NaI start->add_reagents cool Cool to 0-5 °C add_reagents->cool add_naocl Add NaOCl (aq) (Iodinating Agent) cool->add_naocl react Stir at 0-5 °C, then RT add_naocl->react remove_meoh Remove Methanol react->remove_meoh acidify Acidify with HCl (aq) remove_meoh->acidify filtrate Filter and Wash with Water acidify->filtrate dry Dry Product filtrate->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Choice of Methanol: Methanol is a suitable solvent that dissolves the starting material and reagents.

  • Sodium Hydroxide: The base is used to deprotonate the phenolic hydroxyl and carboxylic acid groups, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack.

  • Sodium Iodide and Sodium Hypochlorite: This combination generates iodine in situ. This is often preferred over using elemental iodine directly as it can be more efficient and easier to handle.

  • Low-Temperature Addition: The slow, low-temperature addition of the oxidizing agent (sodium hypochlorite) helps to control the reaction rate and minimize the formation of byproducts.

  • Acidification: Acidification is crucial to protonate the carboxylate and phenoxide groups, leading to the precipitation of the final product, which has low solubility in acidic aqueous media.

Applications in Research and Drug Development

The strategic placement of the hydroxyl, carboxyl, and iodo groups makes this compound a valuable building block in medicinal chemistry and drug discovery.

Precursor for Biologically Active Molecules

The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with therapeutic potential. Derivatives of iodobenzoic acids have been investigated for a range of biological activities.[4]

  • Antimicrobial and Anticancer Agents: The core structure of this compound can be modified to generate novel compounds with potential antimicrobial and anticancer properties. The iodine atom can be a site for further functionalization, and the overall electronic and lipophilic properties of the molecule can be tuned to optimize biological activity.[4]

  • Enzyme Inhibitors: The benzoic acid moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule can be exploited to design targeted inhibitors for various enzymes implicated in disease.

Synthesis of Thyroid Hormone Analogues

The structural similarity of iodinated aromatic compounds to thyroid hormones makes them valuable starting materials for the synthesis of thyroid hormone analogues.[5][6] These analogues are crucial tools for studying the mechanism of thyroid hormone action, transport, and metabolism.[6] this compound, with its iodine and hydroxylated phenyl ring, can serve as a key intermediate in the multi-step synthesis of novel thyromimetics or antagonists. The synthesis of thyroxine and related compounds has been a significant area of research.[7][8][9]

Logical Relationship of Functional Groups to Applications:

FunctionalGroupApplications cluster_groups Key Functional Groups cluster_apps Potential Applications compound This compound cooh Carboxylic Acid (-COOH) compound->cooh oh Hydroxyl (-OH) compound->oh iodine Iodine (-I) compound->iodine precursor Scaffold for Bioactive Molecules cooh->precursor Provides site for amide/ester formation oh->precursor Influences electronic properties and hydrogen bonding iodine->precursor Modulates lipophilicity and can be a site for further reactions thyroid Precursor for Thyroid Hormone Analogues iodine->thyroid Key component of thyroid hormones coupling Participant in Cross-Coupling Reactions iodine->coupling Enables Suzuki, Heck, etc. reactions

References

A Technical Guide to Unlocking the Research Potential of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-4-iodobenzoic acid is a halogenated aromatic carboxylic acid poised for significant exploration across multiple scientific disciplines. Its unique structural features—a reactive iodine atom, a phenolic hydroxyl group, and a carboxylic acid moiety—render it a highly versatile molecular scaffold. This guide provides an in-depth analysis of promising research avenues for this compound, moving beyond its current status as a chemical intermediate. We will delve into its potential in medicinal chemistry as a foundational block for novel therapeutics, its utility in materials science for the synthesis of advanced polymers and functional materials, and its application in chemical biology for the development of sophisticated molecular probes. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols to catalyze innovation.

Introduction: The Molecular Versatility of this compound

This compound (CAS 58123-77-6) is a substituted benzoic acid derivative with a molecular formula of C₇H₅IO₃.[1][2] The strategic placement of its functional groups provides a rich platform for chemical modification. Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis, valued for their aromatic core and the reactivity of the carboxylic acid group.[3][4] The introduction of a hydroxyl group and an iodine atom significantly expands this synthetic utility.

  • The Carboxylic Acid (-COOH): This group serves as a classical hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[4] It is also a key reactive handle for forming amides, esters, and other derivatives.

  • The Hydroxyl (-OH): The phenolic hydroxyl group can also participate in hydrogen bonding. Its acidity and nucleophilicity can be modulated for various reactions, including ether synthesis.

  • The Iodine (-I): The iodine atom is the molecule's most distinguishing feature for advanced synthesis. As an excellent leaving group, it readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][5] This capability is paramount for constructing the complex molecular architectures often required for high-potency pharmaceuticals and advanced materials.[3]

Physicochemical Properties

A summary of the key properties of this compound is presented below, providing foundational data for experimental design.

PropertyValueReference(s)
CAS Number 58123-77-6[6]
Molecular Formula C₇H₅IO₃[2]
Molecular Weight 264.02 g/mol [7]
Appearance Pale-yellow to white solid/powder[6][7]
Melting Point 225-229 °C[6][8]
Boiling Point 319.8 °C (Predicted)[6]
Density ~2.15 g/cm³ (Predicted)[6]
pKa 3.90 ± 0.10 (Predicted)[7]

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound make it an ideal starting point for developing novel therapeutic agents. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[9][10]

Development of Novel Enzyme Inhibitors

Causality: Many enzyme active sites utilize key amino acid residues (e.g., Arginine, Lysine, Histidine) to bind carboxylate-containing substrates or inhibitors. The benzoic acid core of our topic molecule can mimic this interaction. The hydroxyl and iodo- substituents provide vectors for growing the molecule into adjacent hydrophobic or polar pockets to enhance potency and selectivity. For instance, substituted benzoic acid derivatives have been identified as potent inhibitors of phosphatases like Slingshot, which are implicated in cancer cell migration.[11]

Research Thrust:

  • Target-Based Design: Use this compound as a core fragment for designing inhibitors against enzymes with known carboxylate-binding pockets, such as protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), or certain proteases.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the three key functional groups. The iodine atom can be replaced with various aryl or alkyl groups via Suzuki coupling to probe hydrophobic pockets. The hydroxyl and carboxylic acid groups can be converted to ethers and amides, respectively, to explore different hydrogen bonding interactions.

G cluster_0 Rational Drug Design Workflow A Core Scaffold: This compound B Identify Target Enzyme (e.g., Phosphatase, Kinase) A->B C Computational Docking (Predict Binding Mode) B->C D Synthesize Derivative Library (Suzuki, Amidation, Etherification) C->D E In Vitro Enzyme Assay (Determine IC50/Ki) D->E F SAR Analysis (Identify Key Interactions) E->F G Lead Optimization (Improve Potency & Selectivity) F->G

Caption: Workflow for designing enzyme inhibitors.

Antimicrobial Drug Development

Causality: The increasing threat of antimicrobial resistance necessitates the search for new chemical entities with novel mechanisms of action. Iodinated compounds and benzoic acid derivatives have independently shown promise as antimicrobial agents.[12] For example, studies on hydrazones derived from iodobenzoic acids have demonstrated significant antimicrobial effects, even against resistant strains like MRSA.[12] The lipophilicity conferred by the iodine atom can aid in penetrating bacterial cell membranes.

Research Thrust:

  • Synthesis of Novel Analogs: Create ester and amide derivatives to improve cell permeability. Synthesize hydrazone derivatives, which have a proven track record of antimicrobial activity.[12]

  • Broad-Spectrum Screening: Test the parent compound and its derivatives against a diverse panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of action. This could involve assays for membrane disruption, inhibition of essential enzymes (e.g., DNA gyrase), or interference with biofilm formation.

Potential Research Area 2: Advanced Materials Science

The bifunctional nature of this compound, with two distinct reactive sites (the carboxylic acid and the iodo-group), makes it a valuable monomer for synthesizing specialty polymers and functional materials.[5]

Causality: The rigid aromatic core can impart thermal stability and desirable optical properties to a polymer backbone. The iodine atom allows for post-polymerization modification via cross-coupling reactions, enabling the tuning of material properties. The carboxylic acid can be used in condensation polymerizations to form polyesters or polyamides.

Research Thrust:

  • Synthesis of Novel Polyesters and Polyamides: React this compound with various diols and diamines to create novel polymers. The resulting materials can be studied for their thermal properties (TGA, DSC), mechanical strength, and solubility.

  • Development of Functional Surfaces: Graft the molecule onto surfaces via its carboxylic acid. The exposed iodo-group can then be used to attach other functional molecules (e.g., fluorescent dyes, bioactive peptides) using palladium catalysis, creating "smart" surfaces with tailored properties.

  • Liquid Crystal Synthesis: The rigid, rod-like shape of the molecule is a common feature in liquid crystal structures. Esterification of the carboxylic acid and etherification of the hydroxyl group with long alkyl chains could lead to novel liquid crystalline materials.[5]

Caption: Polymer synthesis routes from the core molecule.

Potential Research Area 3: Chemical Biology and Probe Development

Causality: Understanding complex biological systems often requires molecular probes to track, identify, or inhibit specific biomolecules in their native environment. The reactive handles on this compound make it an excellent starting point for creating such probes.

Research Thrust:

  • Radiolabeled Tracers for Imaging: The iodine atom can be substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through well-established radio-iodination chemistry. If a derivative of the molecule is found to bind selectively to a biological target (e.g., a cancer-associated receptor), its radiolabeled version could be developed as an imaging agent for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

  • Photoaffinity Probes: The aryl iodide can be converted into an aryl azide or diazirine, which are common photochemically reactive groups. Upon exposure to UV light, these groups form highly reactive nitrenes or carbenes that can covalently crosslink to nearby interacting proteins. This allows for the irreversible labeling and subsequent identification (e.g., via mass spectrometry) of the molecule's direct binding partners within a complex biological sample.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for key experiments proposed in this guide.

Protocol 5.1: Synthesis of this compound

This protocol is adapted from a general procedure for the iodination of m-hydroxybenzoic acid.[13]

Objective: To synthesize the title compound from commercially available m-hydroxybenzoic acid.

Materials:

  • m-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Methanol (MeOH)

  • Sodium hypochlorite (NaOCl, aqueous solution, e.g., bleach)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.) in methanol.

  • Base and Iodide Addition: Add sodium hydroxide (1.05 eq.) and sodium iodide (1.05 eq.) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Iodination: Slowly add aqueous sodium hypochlorite (1.05 eq.) dropwise to the cooled mixture, ensuring the temperature remains between 0-5 °C. Stir vigorously.

  • Reaction: Maintain the reaction at 0-5 °C for 2 hours, then remove the ice bath and continue stirring overnight at room temperature.

  • Workup - Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification & Precipitation: Redissolve the remaining residue in water and cool in an ice bath. Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove residual salts and acid.

  • Drying: Dry the product under vacuum to yield this compound as an off-white solid.[13]

Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[6][8]

Protocol 5.2: Suzuki Cross-Coupling for Derivative Synthesis

Objective: To demonstrate the utility of the iodine atom by synthesizing a 4-aryl derivative.

Materials:

  • This compound (or its methyl ester for better solubility) (1 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq.)

  • Potassium carbonate (K₂CO₃) (3 eq.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add the this compound derivative, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent: Add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water solvent mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Validation: Confirm the structure of the new derivative by NMR and mass spectrometry.

Protocol 5.3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of a test compound required to inhibit the visible growth of a microorganism.[4]

Materials:

  • Test compound (e.g., a derivative from Protocol 5.2) dissolved in DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Growth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plate.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Incubator.

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight, then dilute it in fresh growth medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In the 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium. The final volume in each well should be 100 µL. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include wells for:

    • Growth Control: Medium + bacteria (no compound).

    • Sterility Control: Medium only (no bacteria).

    • Positive Control: Medium + bacteria + known antibiotic.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Validation: The growth control must be turbid, and the sterility control must be clear. The MIC of the positive control should fall within its expected range for the specific bacterial strain used.

Conclusion

This compound represents a molecule of significant untapped potential. Its trifunctional nature provides a robust and versatile platform for innovation in medicinal chemistry, materials science, and chemical biology. The research areas and protocols outlined in this guide are not exhaustive but are intended to serve as a well-grounded starting point for scientists and developers. By leveraging modern synthetic techniques, particularly palladium-catalyzed cross-coupling, and applying rigorous biological and material characterization, researchers can unlock novel solutions to pressing challenges in human health and technology.

References

Biological activity of iodinated benzoic acids.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Iodinated Benzoic Acids

Abstract

Iodinated benzoic acids represent a versatile class of organic compounds with a rich history of application and a promising future in therapeutic development. Initially recognized for their utility as X-ray contrast agents due to the high atomic number of iodine, their biological activities are now understood to be far more diverse.[1][2] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and varied biological activities of iodinated benzoic acid derivatives. We will explore their established role in medical imaging, their emerging potential as anticancer and antimicrobial agents, and their function as specific enzyme inhibitors.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, detailing key protocols, and elucidating the molecular pathways these compounds modulate.

Introduction to Iodinated Benzoic Acids

Iodinated benzoic acids are aromatic carboxylic acids where one or more hydrogen atoms on the benzene ring are substituted with iodine.[6] The position and number of iodine atoms, along with other functional groups on the benzoic acid scaffold, profoundly influence the molecule's physicochemical properties and biological functions. The stable carbon-iodine bond and the electron-dense nature of iodine are key to their utility, particularly in applications requiring X-ray attenuation.[2]

Core Chemical Structure and Properties

The fundamental structure consists of a benzoic acid core with covalently bonded iodine atoms.[7] The most clinically significant derivatives are based on a 2,4,6-tri-iodinated benzoic acid scaffold.[1][7] This tri-iodination provides a high concentration of iodine per molecule, which is essential for effective radiocontrast.[1] Modifications to the side chains at the 1, 3, and 5 positions are used to modulate properties such as solubility, osmolality, and viscosity, which in turn affect biological tolerance and efficacy.[1][2]

Overview of Synthesis Strategies

The synthesis of iodinated benzoic acids can be achieved through several chemical routes. The choice of method depends on the desired isomer and the scale of production.

  • Sandmeyer Reaction: A classical method for introducing iodine onto an aromatic ring, this reaction involves the diazotization of an aminobenzoic acid (anthranilic acid) followed by treatment with a potassium iodide solution.[8][9] This is a robust method for preparing specific isomers, such as 2-iodobenzoic acid.[9]

  • Direct Electrophilic Iodination: This approach involves the direct reaction of benzoic acid with an iodine source, often in the presence of a catalyst or an oxidizing agent.[10] Modern methods utilize catalysts like palladium (Pd) or iridium (Ir) to achieve high regioselectivity, particularly for ortho-iodination, under mild conditions.[11][12][13]

  • Oxidation of Iodinated Toluenes: For certain isomers like p-iodobenzoic acid, oxidation of the corresponding iodotoluene with strong oxidizing agents like chromic or nitric acid is a viable route.[14]

Mechanisms of Biological Action

The biological effects of iodinated benzoic acids are mediated through several distinct molecular mechanisms. While their function as radiocontrast agents is physical (X-ray attenuation), their therapeutic activities involve direct interactions with cellular machinery.

Modulation of Cellular Signaling Pathways

Recent studies have revealed that iodinated contrast agents can exert direct effects on cancer cells by modulating key signaling pathways that regulate cell growth and survival.[3]

  • Apoptosis Induction: These compounds can induce programmed cell death (apoptosis) by activating stress-related pathways, including the p38 and JNK signaling cascades.[3]

  • Inhibition of Proliferation: They have been shown to decrease cell proliferation by downregulating the active forms of proteins in the mTOR and ERK pathways, which are central regulators of cell growth and metabolism.[3]

The diagram below illustrates the pro-apoptotic signaling pathways influenced by certain iodinated benzoic acid derivatives in cancer cells.

G Figure 1: Pro-Apoptotic Signaling by Iodinated Benzoic Acid Derivatives IBA Iodinated Benzoic Acid Derivative Cell Tumor Cell IBA->Cell Enters p38 p38 MAPK Activation Cell->p38 Stress Signal JNK JNK Activation Cell->JNK Stress Signal mTOR mTOR Downregulation Cell->mTOR ERK ERK Downregulation Cell->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation Cell Proliferation Inhibition mTOR->Proliferation ERK->Proliferation

Caption: Pro-Apoptotic Signaling by Iodinated Benzoic Acid Derivatives.

Enzyme Inhibition

Specific derivatives of iodinated benzoic acids have been identified as potent inhibitors of various enzymes, highlighting their potential for targeted therapies.

  • Tyrosinase Inhibition: A series of synthesized benzoic acid derivatives showed significant inhibitory potential against tyrosinase, an enzyme involved in melanin production.[15] This suggests applications in treating hyperpigmentation disorders.

  • Slingshot (SSH) Phosphatase Inhibition: Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of SSH phosphatases.[5] As SSH modulates cytoskeleton dynamics, these inhibitors have therapeutic potential in cancer by inhibiting cell migration.[5]

  • Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), can inhibit HDAC activity, leading to cancer cell growth inhibition.[16] This mechanism is a key target in modern oncology.

Membrane Disruption and Antimicrobial Effects

The antimicrobial activity of some iodinated compounds is attributed to their ability to disrupt microbial cell membranes and interfere with essential processes. Iodopropynyl butylcarbamate (IPBC), an iodinated hydrocarbon, disrupts the cell membranes of bacteria like V. parahaemolyticus and S. aureus.[4] Benzoic acid itself can exert antibacterial effects by disrupting the acid transport and homeostasis of the bacterial cell.[17]

Key Biological Activities and Therapeutic Applications

Radiocontrast Media

The most well-established clinical application of iodinated benzoic acids is in medical imaging.[18][19] Because iodine has a high atomic number (Z=53), it effectively absorbs X-rays, appearing radio-opaque and thereby improving the visibility of internal structures like blood vessels and organs.[1][2]

All modern iodinated radiocontrast agents are derivatives of a tri-iodinated benzoic acid ring.[1][7] They are classified based on their chemical structure, ionicity, and osmolality, which dictates their safety and application profile.

G Figure 2: Classification of Iodinated Radiocontrast Media Media Iodinated Contrast Media (Tri-iodinated Benzoic Acid Core) Ionic Ionic Media->Ionic NonIonic Non-ionic Media->NonIonic HOCM High-Osmolality (HOCM) Monomer (e.g., Diatrizoate) Ionic->HOCM LOCM_Dimer Low-Osmolality (LOCM) Ionic Dimer (e.g., Ioxaglate) Ionic->LOCM_Dimer LOCM_Monomer Low-Osmolality (LOCM) Non-ionic Monomer (e.g., Iohexol, Iopamidol) NonIonic->LOCM_Monomer IOCM Iso-Osmolality (IOCM) Non-ionic Dimer (e.g., Iodixanol) NonIonic->IOCM

Caption: Classification of Iodinated Radiocontrast Media.

Table 1: Comparison of Iodinated Radiocontrast Agent Classes

ClassTypeOsmolality vs. Plasma (~290 mOsm/kg)Key CharacteristicsExample(s)
HOCM Ionic MonomerHigh (~1500+ mOsm/kg)First generation; high rate of adverse events; now used mainly for GI tract imaging.[18]Diatrizoate[18]
LOCM Ionic DimerLow (~600 mOsm/kg)Reduced osmolality and fewer side effects compared to HOCM.[1]Ioxaglate[1]
LOCM Non-ionic MonomerLow (~600-800 mOsm/kg)Most commonly used agents today; better safety profile.[1]Iohexol, Iopamidol[1]
IOCM Non-ionic DimerIso-osmolar (~290 mOsm/kg)Osmolality equal to blood plasma; designed for improved patient comfort and safety.[7]Iodixanol[7][20]
Anticancer Activity

There is growing evidence for the direct cytotoxic and anticancer effects of iodinated benzoic acid derivatives.[3][21][22]

  • Multidrug-Resistant (MDR) Cancers: Certain radiocontrast agents, including iopamidol and iobitridol, have shown higher efficacy in MDR cancer cells than in their non-resistant counterparts, suggesting they may help overcome resistance mechanisms.[20]

  • Growth Inhibition: 2,3,5-triiodobenzoic acid (TIBA) has demonstrated the ability to retard cancer cell growth.[3] Benzoic acid itself effectively inhibits the proliferation, migration, and clonogenicity of breast cancer cells (MCF-7).[22]

  • Apoptosis Induction: Various synthetic derivatives have been shown to induce apoptosis in human cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancers.[21]

Antimicrobial and Antibiofilm Activity

The ability of iodinated compounds to combat microbial growth and biofilm formation is a significant area of research.

  • Antibacterial Action: Iodinated hydrocarbons like iodopropynyl butylcarbamate (IPBC) exhibit bactericidal activity against pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus.[4]

  • Antibiofilm Action: Benzoic acid derivatives have been identified as potent agents against biofilms of Klebsiella pneumoniae, a common cause of urinary tract infections, by targeting the adhesin protein MrkD1P to disrupt biofilm formation.[23]

  • Antitubercular Potential: Benzoic acid and its ester derivatives show promise as prodrugs for treating tuberculosis.[24] Esters can diffuse more easily through the mycobacterial cell membrane and are then hydrolyzed by intracellular esterases to release the active benzoic acid.[24]

Experimental Protocols and Methodologies

A trustworthy protocol is a self-validating system. The following methodologies are presented with detailed steps and rationale to ensure reproducibility and understanding.

Synthesis Protocol: Preparation of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol details the synthesis of 2-iodobenzoic acid from anthranilic acid.[9] The reaction proceeds in two main stages: diazotization of the amine, followed by iodide substitution.

Materials:

  • Anthranilic acid (1.00 g)

  • Deionized water (14 mL total)

  • 10 M Hydrochloric acid (HCl) (2.2 mL)

  • Sodium nitrite (NaNO₂) (0.53 g)

  • Potassium iodide (KI) (1.23 g)

  • Sodium metabisulfite (a small pinch)

  • 50 mL Erlenmeyer flask, magnetic stirrer, ice bath, pipettes, heating plate.

Procedure:

  • Dissolution: Add 1.00 g of anthranilic acid and 8 mL of water to a 50 mL Erlenmeyer flask. Add 2.2 mL of 10 M HCl and swirl until the solid is fully dissolved. This protonates the amine, making it susceptible to reaction with nitrous acid.

  • Preparation of Reagent Solutions: In separate containers, prepare a solution of 0.53 g NaNO₂ in 4 mL of water and 1.23 g of KI in 2 mL of water.

  • Diazotization: Place the flask containing the anthranilic acid solution in an ice bath on a magnetic stirrer and begin vigorous stirring. The low temperature (0-5 °C) is critical to keep the diazonium salt stable. Once cooled, add the sodium nitrite solution dropwise. Nitrous acid is formed in situ from NaNO₂ and HCl, which then reacts with the amine to form the diazonium salt. Allow the mixture to stir for 5 minutes after addition is complete.

  • Iodide Substitution: Add the potassium iodide solution to the reaction mixture all at once. Effervescence (release of N₂ gas) will be observed as the diazonium group is displaced by iodide, and a reddish-brown precipitate will form.[9]

  • Reaction Progression: Remove the mixture from the ice bath and let it stand at room temperature for 5 minutes. Then, place it in a warm water bath (~42 °C) with moderate stirring until the precipitate largely redissolves.

  • Decomposition and Product Formation: Heat the flask on a hot plate to ~95 °C for 12 minutes. Causality Note: Precise temperature control is crucial. Overheating can cause the desired product to decompose, forming salicylic acid instead.[9]

  • Quenching: After heating, add a small pinch of sodium metabisulfite to reduce any excess elemental iodine (I₂) back to iodide (I⁻), removing the brown color. A tan precipitate of crude 2-iodobenzoic acid should remain.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from hot water.

G Figure 3: Workflow for Synthesis of 2-Iodobenzoic Acid Start 1. Dissolve Anthranilic Acid in HCl Diazotization 2. Diazotization (NaNO₂, 0-5 °C) Start->Diazotization Substitution 3. Iodide Substitution (KI addition, N₂ release) Diazotization->Substitution Heating 4. Heating (~95 °C) (Complete Reaction) Substitution->Heating Quench 5. Quenching (Sodium Metabisulfite) Heating->Quench End 6. Isolation (Filtration & Recrystallization) Quench->End

Caption: Workflow for Synthesis of 2-Iodobenzoic Acid.

Biological Assay Protocol: Antimicrobial Biofilm Inhibition Assay

This protocol describes a standard method to assess the ability of an iodinated benzoic acid derivative to inhibit biofilm formation by a bacterial strain like Staphylococcus aureus.

Materials:

  • Test compound (e.g., an iodinated benzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strain (S. aureus).

  • Tryptic Soy Broth (TSB) or other appropriate growth medium.

  • Sterile 96-well flat-bottom microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid or 95% Ethanol.

  • Microplate reader.

Procedure:

  • Prepare Bacterial Inoculum: Grow S. aureus overnight in TSB at 37 °C. Dilute the overnight culture in fresh TSB to a concentration of approximately 1x10⁶ CFU/mL.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Add Test Compound: Prepare serial dilutions of the test compound. Add a small volume (e.g., 2 µL) of each dilution to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor, if available).

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37 °C. This allows bacteria to adhere to the surface and form a biofilm.

  • Wash Non-adherent Cells: Carefully discard the medium from the wells. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Stain Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. Crystal violet stains the extracellular matrix and cells of the biofilm.

  • Wash Excess Stain: Discard the crystal violet solution and wash the wells again three times with PBS or water until the wash water is clear.

  • Solubilize Stain: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stain bound to the biofilm.

  • Quantify Biofilm: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570 nm (OD₅₇₀) using a microplate reader.

  • Data Analysis: The absorbance value is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration relative to the vehicle control.

Toxicological Profile

While offering significant biological activities, the safety and toxicity of iodinated benzoic acids are critical considerations.

  • General Toxicity: The toxicity of benzoic acid derivatives can vary significantly based on their specific substitutions. For instance, 4-chlorobenzoic acid is classified as moderately hazardous (Class III), while 4-methoxybenzoic acid is considered low hazard (Class IV).[25]

  • Organ-Specific Effects: Subchronic oral intake of several derivatives has been shown to cause disorders primarily affecting the hepatorenal system (liver and kidneys).[25] Morphological studies have revealed effects like fatty liver dystrophy and swelling of kidney glomeruli.[25]

  • Radiocontrast Agent Toxicity: The primary concern with intravascular iodinated contrast agents is contrast-induced nephropathy (CIN), an acute kidney injury following administration.[3] The risk is higher with high-osmolality agents.[18] Other adverse effects can include allergic-like reactions, which can be immediate or delayed.[1]

  • Mutagenicity: Specific derivatives generated during the manufacture of the food colorant erythrosine, such as DHBBA and DHDIBBA, were tested and found to not possess mutagenic activity in the Ames test.[26]

Future Perspectives and Conclusion

The journey of iodinated benzoic acids from simple imaging aids to multifaceted therapeutic candidates is a testament to their chemical versatility. The future of this field lies in leveraging their diverse biological activities for targeted drug development.

Emerging Applications
  • Theranostics: Combining the diagnostic (imaging) and therapeutic (anticancer) properties of a single iodinated compound is a promising "theranostic" strategy.[3]

  • Adjuvant Therapy: Their ability to modulate antibiotic susceptibility and inhibit biofilm formation makes them attractive candidates as adjuvants to enhance the efficacy of existing antimicrobial drugs.[27]

  • Targeted Enzyme Inhibitors: Further exploration of derivatives as specific inhibitors for enzymes involved in cancer and other diseases could yield novel, highly targeted therapies.

Conclusion

Iodinated benzoic acids are a clinically significant and scientifically rich class of molecules. Their well-established role as radiocontrast agents is now complemented by a growing body of evidence supporting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. For drug development professionals, the benzoic acid scaffold offers a tunable platform for creating next-generation therapeutics. Continued research into their mechanisms of action and structure-activity relationships, coupled with rigorous toxicological evaluation, will be essential to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Hydroxy-4-iodobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Aromatic Building Block

3-Hydroxy-4-iodobenzoic acid is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in organic synthesis. Its utility is anchored in the distinct reactivity of its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent. The carbon-iodine bond is particularly noteworthy; its high reactivity makes it an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules.[2]

This guide provides an in-depth exploration of the practical applications of this compound, with a focus on established protocols for key cross-coupling reactions. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic campaigns. The applications of its derivatives are extensive, particularly in the synthesis of bioactive molecules and advanced materials.[3][4]

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 58123-77-6[5][6]
Molecular Formula C₇H₅IO₃[5][7]
Molecular Weight 264.02 g/mol
Appearance Pale-yellow to off-white solid[6]
Melting Point 225-229 °C
Boiling Point 319.8 °C at 760 mmHg[6]
Density 2.15 g/cm³[6]
InChI Key UABBBWVTEWIIMN-UHFFFAOYSA-N

Safety and Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. An N95 dust mask is recommended when handling the solid powder.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It should be stored away from strong oxidizing agents and strong bases.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling, allowing for selective functionalization while preserving the other functional groups for subsequent transformations. The high reactivity of the C-I bond often permits the use of milder reaction conditions compared to analogous aryl bromides or chlorides.[1][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a C-C bond between an organohalide and an organoboron compound.[11][12] It is exceptionally valuable for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[2]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, and (3) Reductive Elimination to form the final biaryl product and regenerate the Pd(0) catalyst.[10][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent(s) reagents->solvent 1. purge Purge with Inert Gas (e.g., Argon) solvent->purge heat Heat to Target Temperature (e.g., 80-110 °C) purge->heat 2. monitor Monitor Progress (TLC / LC-MS) heat->monitor 3. (Stirring) quench Cool & Quench (e.g., add water) monitor->quench extract Acidify & Extract with Organic Solvent quench->extract 4. purify Dry, Concentrate & Purify (Chromatography) extract->purify 5. final_product Coupled Biaryl Product purify->final_product Yields Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Carboxy-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the coupling of this compound with (4-cyanophenyl)boronic acid.

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

ReagentMolar Eq.Amount
This compound1.0(e.g., 264 mg, 1.0 mmol)
(4-cyanophenyl)boronic acid1.2(176 mg, 1.2 mmol)
Pd(PPh₃)₄0.03 (3 mol%)(35 mg, 0.03 mmol)
K₂CO₃3.0(414 mg, 3.0 mmol)
Solvent System
1,4-Dioxane-8 mL
Water-2 mL
Reaction Conditions
Temperature-100 °C
Time-12-18 h
Atmosphere-Argon or Nitrogen

Step-by-Step Procedure: [10][14]

  • To a Schlenk flask, add this compound (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water (20 mL) and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[15][16] This reaction is instrumental in synthesizing arylalkynes, which are key intermediates in pharmaceuticals and organic materials.[15] The high reactivity of the C-I bond makes this compound an ideal substrate.[1]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle's role is to react with the terminal alkyne and a base to form this crucial copper(I) acetylide species, which is then transferred to the palladium center.[15][16] Reductive elimination from palladium yields the arylalkyne product.

Experimental Protocol: Synthesis of 3-Hydroxy-4-(phenylethynyl)benzoic acid

Table 3: Reagents and Conditions for Sonogashira Coupling

ReagentMolar Eq.Amount
This compound1.0(e.g., 264 mg, 1.0 mmol)
Phenylacetylene1.1(112 mg, 1.1 mmol, 121 µL)
Pd(PPh₃)₂Cl₂0.02 (2 mol%)(14 mg, 0.02 mmol)
Copper(I) Iodide (CuI)0.04 (4 mol%)(8 mg, 0.04 mmol)
Triethylamine (Et₃N)3.0(303 mg, 3.0 mmol, 420 µL)
Solvent
Tetrahydrofuran (THF), anhydrous-10 mL
Reaction Conditions
Temperature-Room Temperature (20-25 °C)
Time-6-12 h
Atmosphere-Argon or Nitrogen

Step-by-Step Procedure: [15][17][18]

  • Add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv) to a dry Schlenk flask under an inert atmosphere.

  • Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 equiv).

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Acidify with 1M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude residue via flash column chromatography to afford the desired product.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine.[19][20] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous in drug molecules.[2][21]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions. It begins with the oxidative addition of the aryl halide to the Pd(0) complex.[19] The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[22] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for promoting both the oxidative addition and the final reductive elimination step.[21]

Experimental Protocol: Synthesis of 4-(Anilino)-3-hydroxybenzoic acid

Table 4: Reagents and Conditions for Buchwald-Hartwig Amination

ReagentMolar Eq.Amount
This compound1.0(e.g., 264 mg, 1.0 mmol)
Aniline1.2(112 mg, 1.2 mmol, 109 µL)
Pd₂(dba)₃0.02 (2 mol% Pd)(18 mg, 0.02 mmol)
XPhos0.08 (8 mol%)(38 mg, 0.08 mmol)
Cs₂CO₃2.5(814 mg, 2.5 mmol)
Solvent
Toluene, anhydrous-10 mL
Reaction Conditions
Temperature-110 °C
Time-16-24 h
Atmosphere-Argon or Nitrogen

Step-by-Step Procedure: [21][23]

  • In a glovebox or under a stream of inert gas, add Cs₂CO₃ (2.5 equiv) to an oven-dried Schlenk tube and heat-dry under vacuum.

  • Allow the tube to cool, then add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (10 mL) followed by aniline (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, add water, and acidify with 1M HCl to pH ~5-6 (avoiding strongly acidic conditions that might protonate the product amine excessively).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product using flash column chromatography.

Further Derivatization Potential

The true synthetic power of this compound lies in its potential for sequential functionalization. After performing a cross-coupling reaction at the iodine position, the carboxylic acid and hydroxyl groups remain available for a wide range of transformations.

Derivatization main This compound COOH OH I ester Esterification (e.g., Fischer, Alkyl Halide) main:f1->ester amide Amide Coupling (e.g., HATU, EDCI) main:f1->amide ether Etherification (e.g., Williamson) main:f2->ether suzuki Suzuki Coupling main:f3->suzuki sonogashira Sonogashira Coupling main:f3->sonogashira buchwald Buchwald-Hartwig Amination main:f3->buchwald

References

Harnessing the Potential of 3-Hydroxy-4-iodobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Drug Discovery Professionals

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutics. 3-Hydroxy-4-iodobenzoic acid, a seemingly simple aromatic carboxylic acid, represents one such privileged starting material. Its strategic arrangement of a hydroxyl group, an iodine atom, and a carboxylic acid on a benzene ring provides a unique combination of reactive handles and physicochemical properties that have been exploited in a variety of drug discovery campaigns.

The hydroxyl group offers a site for etherification or esterification, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The carboxylic acid provides a key acidic functionality for salt formation or can be converted into a range of other functional groups such as amides or esters. Perhaps most significantly, the iodine atom is not merely a bulky substituent; it is a versatile tool for medicinal chemists. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Furthermore, the iodine can serve as a heavy atom for X-ray crystallography studies or be replaced with a radioisotope for applications in medical imaging.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of the structure-activity relationships that underscore its utility.

Key Applications in Drug Discovery and Development

The unique structural features of this compound have led to its use in the development of a diverse array of therapeutic agents.

1. Scaffold for Novel Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The design of potent and selective kinase inhibitors often relies on a scaffold-based approach, where a core molecular structure is elaborated to achieve high-affinity binding to the ATP-binding site of a target kinase.[1] this compound serves as an excellent starting point for such endeavors. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a well-established kinase inhibitor pharmacophore, and its derivatives have shown significant promise in cancer therapy.[2]

  • Workflow for Kinase Inhibitor Synthesis:

G A This compound B Esterification & Hydroxyl Protection A->B 1. Esterify COOH 2. Protect OH C Suzuki or Sonogashira Coupling at Iodine Position B->C Pd-catalyzed cross-coupling D Deprotection & Amide Coupling C->D 1. Remove protecting group 2. Amide bond formation E Final Kinase Inhibitor D->E Final modifications

Caption: General workflow for synthesizing kinase inhibitors from this compound.

2. Precursor for Thyroid Hormone Analogs

The biosynthesis of thyroid hormones, L-tetraiodothyronine (T4) and L-triiodothyronine (T3), involves the iodination of tyrosine residues.[3] Consequently, iodinated aromatic compounds are logical starting points for the synthesis of thyroid hormone analogs. These analogs are investigated for their potential to treat metabolic disorders and thyroid hormone resistance.[4][5] The presence of iodine in this compound makes it a valuable precursor in the synthesis of these mimetics.[3]

3. Building Block for Novel Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.[6] Iodinated compounds have demonstrated a range of biological activities, including antimicrobial effects. Recent studies have explored the synthesis of novel hydrazones derived from iodobenzoic acids, including the 3-hydroxy-4-iodo isomer, which have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Synthetic Protocols and Methodologies

Protocol 1: General Procedure for Suzuki Coupling of this compound Derivatives

This protocol describes a typical palladium-catalyzed Suzuki coupling reaction to form a carbon-carbon bond at the 4-position of the benzene ring.

Principle: The Suzuki reaction is a versatile cross-coupling method that forms a C-C bond between an organoboron compound and an organohalide using a palladium catalyst.

Materials and Reagents:

  • Methyl 3-(benzyloxy)-4-iodobenzoate (starting material, synthesized from this compound)

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a reaction flask, add methyl 3-(benzyloxy)-4-iodobenzoate (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound from 3-Hydroxybenzoic Acid

This protocol provides a method for the iodination of m-hydroxybenzoic acid.

Principle: This reaction proceeds via an electrophilic aromatic substitution, where iodine is introduced onto the benzene ring.

Materials and Reagents:

  • 3-Hydroxybenzoic acid

  • Sodium hydroxide

  • Sodium iodide

  • Methanol

  • Aqueous sodium hypochlorite solution

  • Concentrated hydrochloric acid

  • Water

Step-by-Step Procedure:

  • Dissolve 3-hydroxybenzoic acid (1 equivalent), sodium hydroxide (1.05 equivalents), and sodium iodide (1.05 equivalents) in methanol.[7]

  • Cool the reaction mixture to 0 °C in an ice bath.[7]

  • Slowly add aqueous sodium hypochlorite (1.05 equivalents) dropwise, maintaining the temperature between 0-5 °C.[7]

  • Stir the reaction at this temperature for 2 hours, then continue stirring overnight at room temperature.[7]

  • Remove the methanol by rotary evaporation.[7]

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.[7]

  • Collect the solid product by filtration, wash thoroughly with water, and dry to yield this compound.[7]

Characterization: The product can be characterized by its melting point and spectroscopic methods (NMR, IR).

Structure-Activity Relationship (SAR) Insights

The utility of this compound in medicinal chemistry is underscored by the distinct roles its functional groups play in molecular recognition and biological activity.

Table 1: Functional Group Contributions to Biological Activity

Functional GroupPositionRole in Medicinal ChemistrySAR Implications
Carboxylic Acid 1Forms ionic interactions with basic residues in protein binding sites; can be a key pharmacophoric feature. Can be converted to amides or esters to modulate properties.Esterification or amidation can alter solubility, cell permeability, and metabolic stability.
Hydroxyl Group 3Acts as a hydrogen bond donor and/or acceptor. Can be a key anchoring point in a protein-ligand complex.Alkylation or acylation can probe the steric tolerance of the binding pocket and can be used to attach larger fragments.
Iodine Atom 4Provides a handle for cross-coupling reactions to build molecular complexity. Can form halogen bonds with electron-rich atoms in a binding site. Can be replaced with other halogens to modulate lipophilicity and binding affinity.Substitution of iodine with other groups via cross-coupling can dramatically alter the biological activity profile of the molecule.[8][9]

  • Logical Relationship in SAR Studies:

G A Initial Hit Compound (e.g., from 3-hydroxy-4- iodobenzoic acid) B Modify Carboxylic Acid (Amides, Esters) A->B C Modify Hydroxyl Group (Ethers, Esters) A->C D Cross-Coupling at Iodine (Aryl, Alkynyl groups) A->D E Evaluate Biological Activity (IC50, Ki) B->E C->E D->E F Establish SAR E->F Analyze data

Caption: A logical workflow for conducting SAR studies starting from a this compound-derived scaffold.

Future Perspectives and Emerging Applications

The versatility of this compound suggests its potential in emerging areas of drug discovery. Its ability to serve as a readily modifiable fragment makes it an attractive candidate for fragment-based drug discovery (FBDD) campaigns. Furthermore, its utility in constructing complex molecules could be harnessed in the development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, two rapidly expanding modalities in modern medicinal chemistry. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

The Versatile Virtuoso: 3-Hydroxy-4-iodobenzoic Acid as a Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate tapestry of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of success in any drug discovery program. Among the vast arsenal of chemical building blocks, 3-hydroxy-4-iodobenzoic acid has emerged as a particularly valuable scaffold. Its unique trifunctional nature—a carboxylic acid, a phenol, and an aryl iodide—provides a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the properties, applications, and detailed protocols for leveraging this compound in the synthesis of next-generation therapeutics, with a particular focus on targeted cancer therapies.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.

Key Properties

This compound is a white to off-white or pale-yellow solid at room temperature.[1][2] Its key properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 58123-77-6[3],[4]
Molecular Formula C₇H₅IO₃[3]
Molecular Weight 264.02 g/mol [3],[4]
Melting Point 225-229 °C[3],[2]
Appearance White to beige powder/solid[1]
Solubility Soluble in methanol.[1]
SMILES OC(=O)c1ccc(I)c(O)c1[3]
InChI Key UABBBWVTEWIIMN-UHFFFAOYSA-N[3]
Safety, Handling, and Disposal

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification: [1][3][4]

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed)

  • Skin Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage: Category 1 (Causes serious eye damage)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Recommended Personal Protective Equipment (PPE): [3]

  • Eye/Face Protection: Chemical safety goggles or face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and other protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a supplied-air respirator.

Handling and Storage: [1][5]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7] Do not empty into drains.[7]

Synthesis of this compound

The accessibility of a building block is a key factor in its widespread adoption. This compound can be synthesized in high yield from readily available starting materials.

Synthetic Protocol: Iodination of m-Hydroxybenzoic Acid

A common and efficient method for the preparation of this compound involves the direct iodination of m-hydroxybenzoic acid.

Reaction Scheme:

G reactant m-Hydroxybenzoic Acid reagents NaI, NaOH, NaOCl Methanol, 0°C to rt reactant->reagents product This compound reagents->product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib Trametinib->MEK Inhibits G Start This compound Protect Protect Functional Groups (e.g., -COOH, -OH) Start->Protect Coupling Palladium-Catalyzed Cross-Coupling Reaction Protect->Coupling Deprotect Deprotect Functional Groups Coupling->Deprotect FinalProduct Diverse Library of Functionalized Derivatives Deprotect->FinalProduct

References

The Strategic Use of 3-Hydroxy-4-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for versatile building blocks to construct complex molecular architectures is paramount, particularly in the realms of pharmaceutical and materials science.[1] 3-Hydroxy-4-iodobenzoic acid emerges as a highly valuable scaffold, offering a unique combination of functional groups that can be selectively manipulated through various cross-coupling strategies. This guide provides an in-depth exploration of its application in several cornerstone palladium-catalyzed reactions, offering both mechanistic insights and practical, field-tested protocols for the discerning researcher.

The strategic importance of this compound lies in the high reactivity of the carbon-iodine (C-I) bond, which readily undergoes oxidative addition to a palladium(0) catalyst, a critical initiation step in many cross-coupling cycles. This inherent reactivity, compared to other aryl halides, often allows for milder reaction conditions and broader substrate scope. However, the presence of a phenolic hydroxyl group and a carboxylic acid moiety introduces both opportunities and challenges that must be carefully managed to achieve optimal outcomes.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of diverse biaryl compounds.[2] When employing this compound, the primary consideration is the potential for the acidic protons of the hydroxyl and carboxylic acid groups to interfere with the basic reaction conditions. Protection of these groups, for instance, as a methyl ether and a methyl ester respectively, is a common and effective strategy to prevent unwanted side reactions and improve solubility.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of base is critical, as it activates the organoboron species to facilitate transmetalation.[3] The selection of a suitable palladium catalyst and ligand is also crucial for achieving high yields and turnover numbers.[3]

Suzuki_Miyaura_Mechanism cluster_boron Boronic Acid Activation Pd(0)Ln Pd(0)Ln Ar-Pd(II)(I)Ln Ar-Pd(II)(I)Ln Pd(0)Ln->Ar-Pd(II)(I)Ln Oxidative Addition (this compound derivative) Ar-Pd(II)-R'Ln Ar-Pd(II)-R'Ln Ar-Pd(II)(I)Ln->Ar-Pd(II)-R'Ln Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)-R'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-R'Ln->Ar-Ar' Product Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2(Base)- Ar'B(OR)2(Base)- Ar'B(OR)2->Ar'B(OR)2(Base)- Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki-Miyaura Coupling of Methyl 3-methoxy-4-iodobenzoate

This protocol outlines a general procedure for the coupling of a protected form of this compound with an arylboronic acid.

Materials:

  • Methyl 3-methoxy-4-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add methyl 3-methoxy-4-iodobenzoate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent system.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with SPhosSPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base effective for boronic acid activation without promoting significant ester hydrolysis.
Solvent Toluene/WaterThe aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

II. Heck Reaction: Alkenylation of the Aromatic Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[4][5] For this compound, this reaction enables the introduction of vinyl groups, which are versatile handles for further synthetic transformations. Similar to the Suzuki coupling, protection of the acidic functionalities is advisable to ensure compatibility with the basic reaction conditions.

Mechanistic Insights

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[4] The choice of base is critical for regenerating the active Pd(0) catalyst.[4]

Heck_Reaction_Workflow start Start reaction_setup Reaction Setup Combine protected this compound, alkene, Pd catalyst, ligand, and base in a sealed tube. start->reaction_setup heating Heating Heat the reaction mixture to the specified temperature with stirring. reaction_setup->heating monitoring Monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring workup Aqueous Workup Cool, dilute with an organic solvent, and wash with water and brine. monitoring->workup purification Purification Dry, concentrate, and purify by column chromatography. workup->purification product Final Product purification->product

Caption: Experimental workflow for the Heck reaction.

General Protocol for the Heck Reaction of Methyl 3-methoxy-4-iodobenzoate

This protocol provides a starting point for the Heck coupling of protected this compound with an alkene.

Materials:

  • Methyl 3-methoxy-4-iodobenzoate (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine methyl 3-methoxy-4-iodobenzoate, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and triethylamine.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with P(o-tol)₃A classic and effective catalyst system for the Heck reaction.
Base Triethylamine (Et₃N)A common organic base that effectively neutralizes the generated HI.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reactants and catalyst.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[6][7] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals and organic materials.[8] The use of this compound in this reaction allows for the direct installation of an alkynyl group, a versatile functional handle.

Mechanistic Considerations

The Sonogashira coupling uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[6] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[7]

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(I)Ln Ar-Pd(II)(I)Ln Pd(0)Ln->Ar-Pd(II)(I)Ln Oxidative Addition Ar-Pd(II)(C≡CR)Ln Ar-Pd(II)(C≡CR)Ln Ar-Pd(II)(I)Ln->Ar-Pd(II)(C≡CR)Ln Transmetalation Ar-Pd(II)(C≡CR)Ln->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)Ln->Ar-C≡CR Product H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)(I)Ln Transmetalation

Caption: Interconnected catalytic cycles in the Sonogashira coupling.

Standard Protocol for Sonogashira Coupling of Methyl 3-methoxy-4-iodobenzoate

This protocol details a general procedure for the Sonogashira coupling of protected this compound.

Materials:

  • Methyl 3-methoxy-4-iodobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add methyl 3-methoxy-4-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite.

  • Concentrate the filtrate and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ and CuIA robust and widely used dual catalytic system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA suitable solvent that dissolves the reactants and catalyst system.
Temperature Room TemperatureThe high reactivity of the C-I bond often allows the reaction to proceed efficiently at ambient temperature.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[9][10] Applying this reaction to a derivative of this compound opens a direct route to a variety of substituted aminobenzoates, which are important pharmacophores.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[9] The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[9]

Buchwald_Hartwig_Logical_Flow start Start reagents Reagents Protected 3-Hydroxy-4-iodobenzoate, Amine, Pd Precatalyst, Ligand, Base start->reagents inert_atmosphere Inert Atmosphere Assemble reaction under Argon or Nitrogen reagents->inert_atmosphere solvent_addition Solvent Addition Add anhydrous, degassed solvent (e.g., Toluene) inert_atmosphere->solvent_addition heating_stirring Heating and Stirring Heat to the required temperature and stir for the specified time solvent_addition->heating_stirring workup_purification Workup and Purification Cool, quench, extract, and purify heating_stirring->workup_purification product Arylamine Product workup_purification->product

Caption: Logical workflow for a Buchwald-Hartwig amination experiment.

General Protocol for Buchwald-Hartwig Amination of Methyl 3-methoxy-4-iodobenzoate

This protocol outlines a general procedure for the C-N coupling of protected this compound with an amine.

Materials:

  • Methyl 3-methoxy-4-iodobenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous and degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add methyl 3-methoxy-4-iodobenzoate and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with XPhosXPhos is a highly effective bulky, electron-rich ligand for a wide range of Buchwald-Hartwig aminations.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that facilitates the formation of the palladium-amido complex.
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 100 °CProvides the necessary energy for efficient catalytic turnover.

Conclusion

This compound represents a strategically valuable and versatile building block for the synthesis of complex organic molecules. Its C-I bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. While the presence of acidic hydroxyl and carboxylic acid groups necessitates careful consideration of reaction conditions, often requiring protection, the synthetic utility of this scaffold is undeniable. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to harness the full potential of this compound in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Utility of 3-Hydroxy-4-iodobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Hydroxy-4-iodobenzoic acid (CAS: 58123-77-6) as a versatile intermediate in pharmaceutical synthesis. We will explore its strategic importance, provide validated protocols for its synthesis and subsequent elaboration, and explain the chemical rationale behind key experimental steps. The protocols are designed to be self-validating, ensuring reproducibility and high-quality outcomes.

Introduction: A Multifunctional Building Block

In the landscape of active pharmaceutical ingredient (API) development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This compound is a prime example of a strategic intermediate, offering a unique combination of three distinct functional groups on a stable aromatic scaffold: a carboxylic acid, a phenolic hydroxyl group, and an iodine atom.

This trifunctionality provides chemists with orthogonal chemical handles for sequential, controlled modifications:

  • The Carboxylic Acid: Enables amide bond formation, esterification, or reduction to an alcohol.

  • The Phenolic Hydroxyl: Allows for etherification (e.g., Williamson ether synthesis) to build complex side chains, a common motif in many APIs.

  • The Iodine Atom: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which are foundational for constructing complex biaryl or carbon-carbon bonds.[1]

The strategic placement of the hydroxyl group meta to the carboxyl group and ortho to the iodine atom also influences the reactivity and electronic properties of the ring, offering further opportunities for regioselective chemistry. This guide will provide a robust protocol for the synthesis of this compound and demonstrate its utility in a key downstream transformation relevant to the synthesis of complex molecules, such as precursors to benzofuran-based drugs like Dronedarone.[2][3]

Physicochemical Properties & Safety Data

A thorough understanding of an intermediate's properties is paramount for safe handling and successful experimental design.

PropertyValueReference
CAS Number 58123-77-6[4][5][6]
Molecular Formula C₇H₅IO₃[5][6][7]
Molecular Weight 264.02 g/mol [5][6]
Appearance White to off-white or pale-yellow solid/powder[4][6]
Melting Point 225-229 °C[5][6]
Boiling Point 319.8 °C (Predicted)[6]
Density ~2.15 g/cm³ (Predicted)[6]
Purity Typically ≥97%[5]

Safety & Handling: this compound is classified as an acute oral toxicant and a skin/eye irritant.[5][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

  • Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]

  • Precautionary Codes: P280, P301+P310, P305+P351+P338.[5]

Protocol I: Synthesis of this compound

This protocol details the regioselective iodination of 3-hydroxybenzoic acid. The method is high-yielding and utilizes readily available commercial reagents.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 3-Hydroxybenzoic Acid reagents Reagents:NaOH, NaI, MethanolNaOCl (aq)HCl (aq) start->reagents Step 1: Iodination product This compound reagents->product Step 2: Acidification & Precipitation

Caption: Workflow for the synthesis of this compound.

Methodology: This protocol is adapted from established procedures.[4]

  • Vessel Preparation: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-hydroxybenzoic acid (69.1 g, 0.5 mol, 1.0 eq).

  • Reagent Addition: Add methanol (700 mL), sodium hydroxide (21.0 g, 0.52 mol, 1.05 eq), and sodium iodide (78.7 g, 0.52 mol, 1.05 eq). Stir the mixture until all solids dissolve.

    • Expert Insight: Sodium hydroxide deprotonates the phenolic hydroxyl and carboxylic acid groups, increasing their electron-donating strength and activating the ring for electrophilic aromatic substitution. Sodium iodide serves as the iodine source.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Expert Insight: This low temperature is crucial to control the reaction rate and prevent side reactions. The in-situ generation of the iodinating agent from NaOCl and NaI is exothermic.

  • Iodination: Slowly add aqueous sodium hypochlorite (e.g., 10-15% solution, ~0.52 mol, 1.05 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.[4]

    • Expert Insight: Sodium hypochlorite oxidizes the iodide ion (I⁻) to generate an electrophilic iodine species (e.g., I⁺ or HOI), which then attacks the electron-rich aromatic ring. The iodination occurs preferentially at the C4 position (ortho to the powerful activating hydroxyl group and para to the deactivating carboxyl group).

  • Reaction: Maintain stirring at 0-5 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup - Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Workup - Precipitation: Redissolve the remaining residue in water (approx. 500 mL). Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~1-2. A thick precipitate will form.

    • Expert Insight: Acidification protonates the carboxylate and phenoxide groups, rendering the product insoluble in the aqueous medium and causing it to precipitate.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome:

Parameter Value
Product This compound
Appearance Off-white solid
Yield ~92%[4]

| Purity (HPLC) | >98% |

Protocol II: Williamson Ether Synthesis - A Key Downstream Application

This protocol demonstrates the use of this compound as a substrate for building molecular complexity via etherification, a critical step in synthesizing precursors for APIs like Dronedarone.[3][8] We will describe the synthesis of a generic ether, Ethyl 3-(benzyloxy)-4-iodobenzoate, to illustrate the principle.

G HIBA_Ester Ethyl 3-hydroxy-4-iodobenzoate Phenoxide Deprotonation (Phenoxide Intermediate) HIBA_Ester->Phenoxide + Base Base K₂CO₃ (Base) Base->Phenoxide Solvent DMF (Solvent) Electrophile Benzyl Bromide Product Ethyl 3-(benzyloxy)-4-iodobenzoate Electrophile->Product Phenoxide->Product + Electrophile (SN2 Reaction)

Caption: Williamson ether synthesis workflow using a HIBA derivative.

Methodology: (Note: This protocol assumes the starting material is the ethyl ester of HIBA, which can be easily prepared via Fischer esterification.)

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 3-hydroxy-4-iodobenzoate (14.6 g, 0.05 mol, 1.0 eq), anhydrous potassium carbonate (10.4 g, 0.075 mol, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

    • Expert Insight: Potassium carbonate is a suitable base for deprotonating the phenol; it is strong enough for the task but mild enough to avoid hydrolysis of the ethyl ester. Anhydrous conditions are essential to prevent side reactions.

  • Reagent Addition: Add benzyl bromide (9.4 g, 0.055 mol, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.

  • Workup - Quenching: Cool the reaction to room temperature and pour the mixture into ice-cold water (500 mL). A solid product should precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography on silica gel to yield the pure ether.

The Strategic Value: The resulting product retains the iodine atom, which is now available for a subsequent cross-coupling reaction. This two-step sequence (etherification followed by cross-coupling) is a powerful strategy for building the complex cores of many pharmaceutical agents.

References

Application Notes & Protocols: High-Purity Isolation of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the purification of 3-Hydroxy-4-iodobenzoic acid, a critical building block in pharmaceutical synthesis and materials science. We present detailed protocols for three primary purification techniques: differential acid-base extraction, solvent recrystallization, and silica gel column chromatography. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles to empower users to adapt and troubleshoot these procedures effectively. Each protocol is structured to ensure high-yield recovery of the target compound with purity levels exceeding 98%, as verifiable by standard analytical techniques.

Introduction: The Rationale for Purification

This compound (HIBA) is a halogenated aromatic carboxylic acid whose utility in organic synthesis is significant. Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent—makes it a versatile precursor. However, synthetic routes to HIBA, such as the direct iodination of 3-hydroxybenzoic acid, often yield a mixture of the desired product, unreacted starting materials, and potential regioisomers.[1] For subsequent applications, particularly in drug development where purity is paramount, the removal of these impurities is a non-negotiable step.

The purification strategies detailed herein are based on the distinct physicochemical properties of this compound.[2][3] Its acidic nature, conferred by the carboxylic acid (pKa ≈ 4) and, to a lesser extent, the phenolic hydroxyl group (pKa ≈ 9-10), is the cornerstone of the acid-base extraction technique.[4] Its solid, crystalline form at room temperature, with a melting point of 225-229 °C, makes it an excellent candidate for purification by recrystallization.[5]

Key Compound Properties:

PropertyValueSource
Molecular Formula C₇H₅IO₃[2]
Molecular Weight 264.02 g/mol [5]
Appearance Pale-yellow to white solid[3]
Melting Point 225-229 °C[5]
Boiling Point 319.8 °C at 760 mmHg[3]
Density 2.15 g/cm³[3]

Core Purification Strategy: Differential Acid-Base Extraction

This technique is the most efficient first-pass purification method, leveraging the significant difference in acidity between the carboxylic acid group and the phenolic hydroxyl group. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not the less acidic phenol.[4][6] This selective reaction converts the target molecule into its water-soluble carboxylate salt, allowing it to be separated from neutral organic impurities and less acidic phenolic compounds.[7][8]

Workflow for Acid-Base Extraction

start Crude HIBA dissolved in Diethyl Ether bicarb Add Saturated NaHCO₃ (aq) and mix in separatory funnel start->bicarb separate1 Separate Layers bicarb->separate1 organic1 Organic Layer (Neutral & less acidic impurities) separate1->organic1 Top Layer aqueous1 Aqueous Layer (Sodium 3-carboxy-2-iodophenoxide) separate1->aqueous1 Bottom Layer acidify Acidify with 6M HCl (aq) to pH ~2 aqueous1->acidify precipitate Precipitation of pure HIBA acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold deionized H₂O filter->wash dry Dry under vacuum wash->dry product Pure this compound dry->product start Impure HIBA in Erlenmeyer Flask add_solvent Add minimum volume of hot solvent (e.g., Ethanol/Water) start->add_solvent dissolve Heat until fully dissolved add_solvent->dissolve charcoal Add activated charcoal (if colored impurities exist) dissolve->charcoal Optional cool Allow filtrate to cool slowly to room temperature dissolve->cool If no charcoal needed hot_filter Perform hot gravity filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath to maximize crystal formation cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with a small amount of cold solvent filter->wash dry Dry crystals wash->dry product High-Purity Crystalline HIBA dry->product

References

Application Notes & Protocols for 3-Hydroxy-4-iodobenzoic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the handling, storage, and utilization of 3-Hydroxy-4-iodobenzoic acid (CAS 58123-77-6), a versatile aromatic building block crucial for researchers in synthetic chemistry and drug development. This guide moves beyond a simple recitation of procedural steps to offer field-proven insights into the causality behind experimental choices, ensuring both safety and experimental success. Detailed protocols for its application in palladium-catalyzed cross-coupling reactions are provided, alongside essential safety and waste disposal procedures, grounded in authoritative sources.

Introduction: The Synthetic Utility of this compound

This compound is a bifunctional aromatic compound featuring a carboxylic acid, a hydroxyl group, and an iodine substituent. This unique combination of functional groups makes it a valuable starting material in the synthesis of complex organic molecules. The electron-rich aromatic ring, coupled with the reactive carbon-iodine bond, renders it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in modern medicinal chemistry for the construction of biaryl and aryl-alkyne scaffolds present in numerous bioactive compounds and pharmaceutical agents.[1][2] The presence of the hydroxyl and carboxylic acid moieties provides additional handles for derivatization, allowing for the fine-tuning of solubility, pharmacokinetic properties, and biological activity.

Compound Properties and Safety Data

A thorough understanding of the physicochemical and toxicological properties of a reagent is the bedrock of safe and effective laboratory practice.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 58123-77-6[3]
Molecular Formula C₇H₅IO₃[3]
Molecular Weight 264.02 g/mol [3]
Appearance White to pale-yellow solid/powder[4][5]
Melting Point 225-229 °C[3]
Boiling Point 319.8 °C at 760 mmHg[4]
Density 2.15 g/cm³[4]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[6]

Hazard ClassGHS ClassificationPrevention & Precautionary StatementsSource(s)
Acute Toxicity, Oral H301: Toxic if swallowedP264, P270, P301+P310[6]
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352[6]
Serious Eye Damage/Irritation H318: Causes serious eye damageP280, P305+P351+P338[6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271[6]

Expert Insight: The primary hazards are acute oral toxicity and severe irritation to the skin, eyes, and respiratory tract. The powdered nature of the solid necessitates handling in a well-ventilated fume hood to prevent inhalation. The risk of serious eye damage means that safety glasses are insufficient; chemical splash goggles and a face shield are mandatory personal protective equipment (PPE).[3]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the integrity of the reagent and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A baseline of PPE is required when handling this compound. The following diagram outlines the mandatory equipment.

PPE_Workflow cluster_ppe Mandatory PPE for Handling this compound lab_coat Flame-Resistant Lab Coat gloves Nitrile Gloves (Inspect for tears) goggles Chemical Splash Goggles face_shield Face Shield (Handling bulk quantities) respirator P2/N95 Respirator (For weighing powder)

Caption: Required PPE for handling this compound.

Storage Conditions

Proper storage is essential to prevent degradation and maintain the purity of this compound.

  • Container: Store in a tightly closed, original container.[6][7]

  • Atmosphere: While some suppliers recommend storing under an inert atmosphere, for general use, keeping the container tightly sealed in a dry environment is sufficient.[8]

  • Temperature: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][6] Recommended storage is at room temperature, though some suppliers suggest a cool and dark place (<15°C) for optimal long-term stability.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The compound is also sensitive to light and moisture.[6][7]

Trustworthiness Check: The recommendation for a cool, dark place is rooted in preventing potential light-induced degradation of the carbon-iodine bond and minimizing moisture absorption, which could interfere with subsequent reactions, particularly those involving organometallic reagents.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for synthesizing biphenyl carboxylic acid derivatives, which are prevalent scaffolds in medicinal chemistry.[1][2]

Scientific Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The C-I bond in this compound is significantly weaker than C-Br or C-Cl bonds, making it highly reactive towards the initial oxidative addition step with the Pd(0) catalyst.[9] This high reactivity often allows for milder reaction conditions and lower catalyst loadings. A base is required to activate the boronic acid for the transmetalation step.[7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate Ar-I ox_add Oxidative Addition pd_biaryl Ar-Pd(II)-Ar'(L₂) pd_intermediate->pd_biaryl Ar'-B(OH)₂ transmetal Transmetalation pd_biaryl->pd0 Ar-Ar' red_elim Reductive Elimination ar_i Ar-I (this compound) ar_boronic Ar'-B(OH)₂ (Arylboronic Acid) + Base product Ar-Ar' (Biphenyl Product)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Procedure

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (Buchwald ligand) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M aq. HCl)

  • Celite®

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: Palladium(0) catalysts are oxygen-sensitive and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic activity.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Expert Insight: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, enhancing reaction efficiency, especially for challenging substrates.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.[10]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[11] Causality: Celite filtration is a standard and effective method to remove heterogeneous palladium residues, which can interfere with purification and analysis. d. Transfer the filtrate to a separatory funnel. Wash with water and then brine. e. To isolate the carboxylic acid product, carefully acidify the aqueous layer from the initial washes with 1M HCl until the pH is ~2-3, which will precipitate the product. f. Extract the acidified aqueous layer with ethyl acetate (3x). g. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl product.[11]

Waste Handling and Disposal

Proper disposal of chemical waste is a legal and ethical responsibility. Iodinated organic compounds and heavy metal catalysts require specific disposal protocols.

Waste Segregation

All waste streams generated from reactions involving this compound must be segregated appropriately.

Waste_Management cluster_streams Waste Streams reaction Reaction Mixture (Post-Workup) aq_waste Aqueous Waste (Contains inorganic salts) reaction->aq_waste Aqueous Layers org_waste Halogenated Organic Waste (Contains iodinated compounds, residual solvents) reaction->org_waste Organic Layers solid_waste Solid Waste (Celite/Silica with Pd) reaction->solid_waste Filter Cake

References

Application Notes & Protocols: Leveraging 3-Hydroxy-4-iodobenzoic Acid for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] The pipeline for new antibiotics is dwindling, and multidrug-resistant (MDR) pathogens pose a significant threat to global health.[2][3] In this context, medicinal chemists are increasingly turning to versatile chemical scaffolds that can be readily modified to generate libraries of compounds for biological screening.

3-Hydroxy-4-iodobenzoic acid is one such promising starting material. Its structure is endowed with three key functional groups ripe for chemical derivatization: a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on the aromatic ring. This trifecta of reactivity allows for the strategic introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The presence of the iodine atom, in particular, can enhance lipophilicity, a property often correlated with improved antibacterial activity, and provides a site for further cross-coupling reactions.[4] This guide provides a detailed exploration of synthetic strategies, experimental protocols, and biological evaluation methods for developing novel antimicrobial agents derived from this compound.

Part 1: Synthetic Strategies and Mechanistic Rationale

The derivatization of this compound primarily targets the carboxylic acid and hydroxyl groups to create esters, amides, ethers, and, most notably, acylhydrazones. The acylhydrazone moiety (–CO–NH–N=CH–) is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5]

The synthetic rationale is based on a two-step process:

  • Formation of a Key Intermediate: The carboxylic acid is first converted into a more reactive species, typically a methyl ester, which is then reacted with hydrazine hydrate to form the crucial 3-hydroxy-4-iodobenzohydrazide intermediate. This hydrazide is the cornerstone for subsequent derivatization.

  • Condensation to Form Bioactive Acylhydrazones: The hydrazide intermediate is then condensed with a variety of substituted aromatic or heterocyclic aldehydes. This reaction is typically acid-catalyzed and results in the formation of a Schiff base, yielding the final acylhydrazone derivatives. This modular approach allows for the creation of a large library of compounds by simply varying the aldehyde component, facilitating a thorough investigation of the SAR.[4][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the starting material to the final acylhydrazone products.

G A This compound B Methyl 3-hydroxy-4-iodobenzoate A->B Esterification (MeOH, H₂SO₄) C 3-Hydroxy-4-iodobenzohydrazide (Key Intermediate) B->C Hydrazinolysis (NH₂NH₂·H₂O) E Final Acylhydrazone Derivative (Antimicrobial Agent) C->E Condensation (Acid Catalyst) D Substituted Aldehyd (R-CHO) D->E

Caption: General synthetic scheme for antimicrobial acylhydrazones.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and rationale. All chemicals are of laboratory grade and should be handled in accordance with safety data sheets.[6]

Protocol 1: Synthesis of 3-Hydroxy-4-iodobenzohydrazide (Intermediate C)

This protocol details the conversion of the starting benzoic acid to its corresponding hydrazide, the key building block for the final compounds.

Step 1: Esterification of this compound (A → B)

  • Suspend this compound (10.0 g, 37.8 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 300 mL of ice-cold water and stir. A white precipitate of methyl 3-hydroxy-4-iodobenzoate will form.

  • Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Causality: Sulfuric acid acts as a catalyst for the Fischer esterification. Refluxing provides the necessary activation energy. The workup procedure precipitates the less polar ester from the aqueous medium, facilitating its isolation.

Step 2: Hydrazinolysis of Methyl 3-hydroxy-4-iodobenzoate (B → C)

  • Dissolve the dried methyl 3-hydroxy-4-iodobenzoate (from Step 1) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, 10 mL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product, 3-hydroxy-4-iodobenzohydrazide, will crystallize out of the solution.

  • Filter the crystalline solid, wash with a small amount of cold ethanol, and dry in a desiccator.

Causality: Hydrazine is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide.

Protocol 2: General Procedure for Synthesis of Acylhydrazone Derivatives (C → E)

This is a generalized protocol that can be adapted by using different aldehydes to create a diverse library of compounds.

  • Dissolve 3-hydroxy-4-iodobenzohydrazide (C) (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL flask, warming gently if necessary.

  • Add the desired substituted aldehyde (D) (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the resulting precipitate (the acylhydrazone product E) is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure product.

  • Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[4][5]

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step forms the stable C=N double bond of the hydrazone.

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)

Once synthesized, the novel compounds must be evaluated for their antimicrobial efficacy. The standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step 1: Preparation

  • Prepare stock solutions of the synthesized compounds (e.g., at 1000 µg/mL) in a suitable solvent like DMSO.

  • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Step 2: Assay Procedure

  • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Antimicrobial Testing Workflow

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) A Prepare Compound Stock Solutions D Perform 2-Fold Serial Dilutions of Compounds A->D B Culture Bacteria Overnight C Adjust Inoculum to 0.5 McFarland Standard B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Read Plates and Determine MIC Value F->G

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationship (SAR) Insights

Analysis of derivatives from iodobenzoic acids reveals key trends that guide future synthesis efforts:

  • Substitution on the Aldehyde Ring: The nature and position of substituents on the phenyl ring derived from the aldehyde are critical for antimicrobial activity.[4] Electron-withdrawing groups (e.g., nitro, chloro) or hydroxyl groups at specific positions can significantly enhance potency.[4]

  • Lipophilicity: An increase in the lipophilicity of the acylhydrazone derivatives is often associated with greater antibacterial activity, likely due to improved penetration of the bacterial cell membrane.[4]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) in place of the phenyl ring from the aldehyde can lead to compounds with potent and broad-spectrum activity, including against drug-resistant strains like MRSA.[7]

Data Summary: Antimicrobial Activity

The table below summarizes the reported antimicrobial activity for representative acylhydrazone derivatives of iodobenzoic acids against various bacterial strains.

Compound ClassModificationTest OrganismMIC (µg/mL)Reference
Acylhydrazone3,5-dichloro-2-hydroxyS. aureus7.81 - 31.25[4]
Acylhydrazone3-ethoxy-2-hydroxyS. aureus7.81 - 31.25[4]
Acylhydrazone5-chloro-2-hydroxy-3-iodoMRSA7.81 - 31.25[4]
AcylhydrazonePhenyl substituentMRSA32[7]
AcylhydrazoneHeterocyclic substituentMRSA1 - 8[7]
AcylhydrazoneHeterocyclic substituentVRE0.5 - 2[7]

Note: VRE stands for Vancomycin-Resistant Enterococcus.

Part 4: Concluding Remarks

This compound stands out as a highly valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of acylhydrazone derivatives allows for the rapid generation of compound libraries with significant chemical diversity. The protocols and insights provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize these compounds. The promising activity of these derivatives, particularly against resistant pathogens like MRSA, underscores their potential to yield new drug candidates to combat the growing threat of antimicrobial resistance.[5][7]

References

Application Notes and Protocols: 3-Hydroxy-4-iodobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Functional Monomer for Advanced Materials

3-Hydroxy-4-iodobenzoic acid is a unique aromatic compound poised for significant applications in materials science. Its structure is distinguished by three key functional components: a carboxylic acid group, a hydroxyl group, and an iodine atom, all attached to a central benzene ring. This trifecta of functionalities makes it an exceptional AB-type monomer for step-growth polymerization and a valuable building block for coordination polymers.

The inherent asymmetry of the molecule, with its meta-positioned hydroxyl group, tends to disrupt the crystalline packing that is often observed in polymers derived from its linear para-substituted counterparts. This disruption can enhance the solubility of the resulting polymers, making them more amenable to solution-based processing techniques. The bulky and electron-rich iodine atom further contributes to the polymer's properties by increasing its density and modifying its electronic characteristics. Furthermore, the carbon-iodine bond presents a reactive site for post-synthesis modification, opening avenues for the creation of highly functionalized and tailored materials.

This document serves as a detailed guide for researchers, materials scientists, and drug development professionals on the application of this compound in the synthesis of aromatic polyesters and its potential use as a linker in metal-organic frameworks (MOFs).

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is crucial for designing synthetic procedures and predicting the characteristics of the resulting materials.

PropertyValueReference
CAS Number 58123-77-6[1][2]
Molecular Formula C₇H₅IO₃[1]
Molecular Weight 264.02 g/mol [2]
Appearance Pale-yellow to white solid/powder[1][3]
Melting Point 225-229 °C[2]
Boiling Point 319.8 °C at 760 mmHg[1]
Density 2.15 g/cm³[1]

Part 1: Synthesis of Wholly Aromatic Polyesters

The primary application of this compound in materials science is as a monomer for the synthesis of wholly aromatic polyesters. These polymers are known for their high thermal stability and chemical resistance. The "kinked" geometry imparted by the 3-hydroxy substitution pattern typically results in amorphous polymers with good solubility in organic solvents.

Causality-Driven Experimental Design

The direct polycondensation of hydroxybenzoic acids requires high temperatures, which can lead to side reactions and degradation. A more reliable and widely adopted method is the melt polycondensation of an acetylated monomer.[4][5] The hydroxyl group is first protected as an acetate ester. This in-situ protection-deprotection strategy proceeds via an acidolysis reaction, where the acetylated hydroxyl group reacts with the carboxylic acid of another monomer, releasing acetic acid as a byproduct. Driving off the acetic acid under vacuum shifts the equilibrium towards the formation of high molecular weight polymer.

Experimental Protocols

This protocol is based on a general and effective method for the acetylation of hydroxybenzoic acids.[6][7]

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Deionized water

  • Ethanol

Procedure:

  • In a conical flask, combine 10.0 g of dry this compound with 15 mL of acetic anhydride.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture to catalyze the reaction.

  • Gently swirl the flask to ensure thorough mixing of the reactants.

  • Warm the flask on a water bath at approximately 50-60 °C for 20 minutes, with occasional stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 150 mL of deionized water to the mixture to precipitate the product and quench any unreacted acetic anhydride.

  • Stir the suspension thoroughly and collect the solid product by vacuum filtration.

  • Recrystallize the crude 3-acetoxy-4-iodobenzoic acid from an ethanol/water mixture to obtain a purified product.

  • Dry the purified product in a vacuum oven at 80 °C overnight.

This is a representative "one-pot" melt polycondensation protocol.[4]

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet leading to a condenser and a collection flask.

  • High-vacuum pump.

  • Heating mantle with a temperature controller.

Procedure:

  • Charge the reaction flask with the dried 3-acetoxy-4-iodobenzoic acid.

  • Assemble the apparatus and purge the system with dry nitrogen for 15-20 minutes to remove any residual air and moisture.

  • Under a gentle flow of nitrogen, gradually heat the flask. The temperature should be raised in a stepwise manner:

    • Heat to 230-240 °C (just above the monomer's melting point) and hold for 1-2 hours. Acetic acid will begin to distill off.

    • Slowly increase the temperature to 260-280 °C over 2-3 hours.

  • Once the evolution of acetic acid subsides, apply a vacuum (≤ 1 mmHg) to the system.

  • Continue stirring under high vacuum for an additional 3-5 hours at 280-300 °C to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.

  • To stop the reaction, remove the heat and allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • The resulting solid polymer can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

Workflow for Aromatic Polyester Synthesis

G cluster_acetylation Step 1: Monomer Acetylation cluster_polycondensation Step 2: Melt Polycondensation A This compound C 3-Acetoxy-4-iodobenzoic Acid A->C H₂SO₄ (cat.) B Acetic Anhydride B->C D 3-Acetoxy-4-iodobenzoic Acid E Poly(3-oxy-4-iodo-benzoyl) D->E Heat (230-300 °C) High Vacuum F Acetic Acid (byproduct) E->F

Caption: Workflow for the synthesis of an aromatic polyester from this compound.

Expected Characterization
  • FTIR Spectroscopy: Expect to see the disappearance of the broad O-H stretch from the carboxylic acid and phenol, and the appearance of a strong ester C=O stretch around 1740-1720 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the polymer dissolved in a suitable deuterated solvent will confirm the polyester structure.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is expected to show high thermal stability, with decomposition likely starting above 300-350 °C. Differential Scanning Calorimetry (DSC) will likely show a high glass transition temperature (Tg) and possibly no melting point if the polymer is amorphous.

Part 2: Potential Application in Metal-Organic Frameworks (MOFs)

While specific MOFs incorporating this compound are not yet prevalent in the literature, its structure makes it a promising candidate as a functional organic linker. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, known for their high porosity and tunable properties.[8][9]

Rationale for Use as a MOF Linker
  • Coordination Sites: The carboxylate group is a classic coordination site for forming stable bonds with metal centers.[10] The hydroxyl group can also participate in coordination or act as a hydrogen-bonding site within the framework.

  • Functional Pore Environment: The iodine and hydroxyl functionalities would decorate the pores of the resulting MOF. The iodine atom could offer sites for specific guest interactions (e.g., halogen bonding), while the hydroxyl group can enhance polarity and interactions with specific molecules.

  • Structural Diversity: The non-linear geometry of the linker can lead to the formation of complex and potentially novel framework topologies.

Conceptual Protocol for MOF Synthesis

A solvothermal synthesis is the most common method for producing MOFs.[11] This is a conceptual protocol illustrating how this compound could be used.

Materials:

  • This compound (linker)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., DMF, DEF, or DMA)

Procedure:

  • In a small glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker is a critical parameter that needs to be optimized.

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat it to a temperature between 80 °C and 150 °C for 24 to 72 hours. The precise temperature and time are crucial for crystal growth and phase purity.

  • After the reaction, allow the oven to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh solvent (e.g., DMF) and then exchange the solvent with a more volatile one (e.g., ethanol or acetone) over several days.

  • Activate the MOF by carefully removing the solvent from the pores, usually by heating under vacuum.

Conceptual MOF Formation

G cluster_components MOF Components cluster_framework Self-Assembly (Solvothermal) M Metal Ion (e.g., Zn²⁺) MOF Porous Crystalline Framework M->MOF Coordination L 3-Hydroxy-4-iodobenzoic Acid Linker L->MOF Bonding

Caption: Conceptual diagram of MOF synthesis using metal ions and this compound as a linker.

Part 3: Outlook and Future Directions

The applications of this compound are not limited to the synthesis of polyesters and potential MOFs. The presence of the iodine atom offers intriguing possibilities for post-polymerization modification.[12] For instance, the carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the grafting of other functional groups onto the polymer backbone. This could be a powerful tool for fine-tuning the properties of the material for specific applications, such as membrane separations, sensors, or as a scaffold for catalytic species. Additionally, the high iodine content could be leveraged to create polymers with high refractive indices or inherent radiopacity for biomedical imaging applications.[13][14]

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Hydroxy-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block. This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its preparation via electrophilic iodination of 3-hydroxybenzoic acid, while straightforward in principle, is often complicated by selectivity issues and side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common challenges and achieve a high yield of pure product.

The Core Reaction: Electrophilic Aromatic Iodination

The synthesis of this compound is a classic example of an electrophilic aromatic substitution. The hydroxyl (-OH) group on the 3-hydroxybenzoic acid starting material is a strong activating group and an ortho, para-director.[1][2] This means it activates the aromatic ring, making it highly susceptible to attack by an electrophile, and directs the incoming group to the positions ortho and para to itself.

In this case, the electrophile is an iodinating agent. The primary positions for substitution are C4 (para to the -OH) and C6 (ortho to the -OH). The desired product is the C4-iodinated isomer. However, the high reactivity of the ring can lead to a significant side reaction: di-substitution at both the C4 and C6 positions.[1]

Caption: Desired synthesis pathway and the primary over-iodination side reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My final product is a mixture of mono- and di-iodinated compounds, with a significant amount of the di-iodo side product. How can I improve selectivity for the desired mono-iodinated product?

Answer: This is the most common challenge and stems from the high activation of the aromatic ring by the hydroxyl group.[2] The formation of 3-hydroxy-4,6-diiodobenzoic acid competes directly with the formation of your desired product.

  • Causality: Over-iodination occurs when the reaction conditions are too harsh or when the stoichiometry of the iodinating agent is not carefully controlled.[1] The mono-iodinated product, once formed, is still activated enough to react a second time.

  • Solutions:

    • Control Stoichiometry: The most critical factor is the amount of the iodinating agent. Use a slight excess (e.g., 1.05 equivalents) of the iodinating agent, but avoid larger excesses.[3] A protocol from ChemicalBook, for instance, specifies using 1.05 equivalents of sodium iodide and sodium hypochlorite relative to the 3-hydroxybenzoic acid.[3]

    • Slow Reagent Addition: Add the iodinating agent (e.g., sodium hypochlorite solution) dropwise and slowly to the reaction mixture.[3] This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Temperature Control: Perform the reaction at a low temperature (0-5 °C).[3] Lower temperatures decrease the reaction rate, providing better control and reducing the likelihood of the second iodination.

Question 2: The reaction is very slow or seems incomplete. TLC analysis shows a large amount of unreacted 3-hydroxybenzoic acid. What went wrong?

Answer: An incomplete reaction points to issues with reagent activity or reaction conditions.

  • Causality: The iodinating species might not be generated effectively, or the reaction conditions may be suboptimal. For methods using sodium iodide and an oxidant like sodium hypochlorite, the stability and concentration of the oxidant are crucial.

  • Solutions:

    • Check Reagent Quality: Ensure your sodium hypochlorite (bleach) solution is fresh. Commercial bleach solutions can degrade over time, losing their oxidizing power. Use a newly opened bottle or titrate it to confirm its concentration.

    • pH Adjustment: The iodination of phenols is highly pH-dependent.[4] The reaction is typically performed under basic conditions, which generate the more nucleophilic phenolate ion, increasing the ring's reactivity.[1] Ensure that a base like sodium hydroxide is present in the correct stoichiometry as specified in the protocol.[3]

    • Increase Reaction Time: While maintaining a low temperature is key for selectivity, you may need to extend the reaction time. After the initial addition at 0-5 °C, allowing the mixture to stir overnight at room temperature can help drive the reaction to completion.[3]

Question 3: My isolated product is a dark brown or purple solid and is difficult to purify. What is the cause of this discoloration?

Answer: The dark color is almost always due to the presence of elemental iodine (I₂) or other oxidative side products.

  • Causality: Excess oxidant can convert iodide (I⁻) back into iodine (I₂), which is a dark-colored solid. Harsh acidic or basic conditions during workup can also cause some decomposition.[2]

  • Solutions:

    • Thiosulfate Quench: During the workup, after acidification, wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite.[5] This will reduce any residual I₂ to colorless I⁻, effectively "bleaching" your product.

    • Recrystallization: The primary method for purification is recrystallization.[1] A suitable solvent system, such as an ethanol/water mixture, can be used to isolate the pure white to off-white needles of this compound, leaving colored impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

  • What is the best iodinating agent to use? While various agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used, a common and cost-effective laboratory method involves the in situ generation of an electrophilic iodine species from sodium iodide (NaI) with an oxidant like sodium hypochlorite (NaOCl) under basic conditions.[3] This method avoids the handling of more corrosive or expensive reagents.

  • How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid. The starting material, product, and di-iodinated side product should have distinct Rf values. Staining with a UV lamp will show the spots.

  • What is the best way to purify the final product? Recrystallization is the gold standard.[1] After filtering the crude solid and washing it with water and a thiosulfate solution, dissolve it in a minimal amount of hot ethanol and slowly add hot water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • What are the key safety precautions? Handle sodium hypochlorite and concentrated hydrochloric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine and its derivatives can be irritating and toxic.[6]

Optimized Experimental Protocol

This protocol is based on a validated procedure for the selective mono-iodination of 3-hydroxybenzoic acid.[3]

Reagents & Stoichiometry Table

ReagentM.W.AmountMolesEquivalents
3-Hydroxybenzoic Acid138.1210.0 g0.07241.0
Sodium Hydroxide40.003.04 g0.07601.05
Sodium Iodide149.8911.45 g0.07641.05
Methanol-100 mL--
Sodium Hypochlorite-~57 mL0.07601.05
Conc. HCl-As needed--
Sodium Thiosulfate-5% aq. sol.--

Note: Based on a 10% aqueous solution of NaOCl. Adjust volume based on the exact concentration of your solution.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-hydroxybenzoic acid, 3.04 g of sodium hydroxide, and 11.45 g of sodium iodide in 100 mL of methanol.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Iodination: Slowly add the sodium hypochlorite solution dropwise to the stirred mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Continue stirring the reaction at 0-5 °C for 2 hours. After this period, remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Precipitation: Redissolve the remaining residue in a small amount of water and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2. A precipitate will form.

  • Workup: Collect the solid product by vacuum filtration. Wash the crude solid sequentially with cold water, a 5% sodium thiosulfate solution (until the filtrate is colorless), and finally with more cold water.

  • Drying & Purification: Dry the solid in a vacuum oven. The expected product is an off-white solid. For higher purity, recrystallize from an ethanol/water mixture. The melting point of the pure product is 225-229 °C.[6]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Solutions start Problem Identified: Low Yield or Poor Purity purity_check TLC Shows Multiple Spots? start->purity_check yield_check TLC Shows Unreacted Starting Material? start->yield_check di_iodo Di-iodination Suspected purity_check->di_iodo Yes, spot with lower Rf dark_color Product is Dark Colored purity_check->dark_color Yes, and/or product is dark sol_di_iodo 1. Reduce Iodinating Agent to 1.05 eq. 2. Add reagent slowly. 3. Maintain temp at 0-5°C. di_iodo->sol_di_iodo sol_dark 1. Wash crude product with Na₂S₂O₃ solution. 2. Recrystallize carefully. dark_color->sol_dark incomplete_rxn Incomplete Reaction yield_check->incomplete_rxn Yes, major spot at start Rf sol_incomplete 1. Use fresh NaOCl solution. 2. Ensure reaction is basic. 3. Increase reaction time at RT. incomplete_rxn->sol_incomplete

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Hydroxy-4-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and challenges encountered during the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound generally originate from the synthetic route. A common synthesis involves the iodination of 3-hydroxybenzoic acid.[1] Consequently, the primary impurities include:

  • Unreacted Starting Material: Residual 3-hydroxybenzoic acid is a frequent contaminant.

  • Isomeric Byproducts: The iodination reaction may lack perfect regioselectivity, leading to the formation of other positional isomers (e.g., 2-hydroxy-4-iodobenzoic acid, 4-hydroxy-3-iodobenzoic acid).[1]

  • Inorganic Salts: Reagents like sodium iodide and byproducts from oxidizing agents (e.g., sodium hypochlorite) can result in inorganic salt contamination (e.g., NaCl, NaI) after the reaction workup.[1]

  • Degradation Products: Aromatic iodo compounds can be sensitive to light and heat, potentially leading to small amounts of degradation impurities.[2][3]

Q2: How do I choose the most appropriate purification method?

A2: The choice of method depends on the nature of the impurities and the desired final purity.

  • For removing neutral or non-acidic impurities and inorganic salts: Acid-Base Extraction is highly effective and efficient. It leverages the acidic nature of the carboxylic acid group to selectively move your target compound into an aqueous phase, leaving non-acidic impurities behind in an organic solvent.[4][5][6]

  • For general purification from similarly polar impurities (like starting material): Recrystallization is the workhorse technique. It relies on differences in solubility between your desired compound and impurities in a chosen solvent at different temperatures.[7]

  • For removing stubborn isomeric impurities or achieving very high purity (>99%): Column Chromatography is the most powerful method. It separates compounds based on their differential adsorption to a stationary phase, making it ideal for separating structurally similar isomers.[8][9][10]

Q3: My compound "oiled out" instead of crystallizing during recrystallization. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling rather than forming a crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Immediate Solution: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which your compound is less soluble (e.g., add water to an ethanol solution) or more solvent of the same kind to lower the saturation point, and allow it to cool more slowly.

  • Preventative Measures: Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of your compound (mp ≈ 225-229 °C). Use a solvent pair (e.g., ethanol-water, acetone-hexane) to better modulate solubility.

Q4: What are the critical safety precautions for handling this compound?

A4: this compound is a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[11]

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhaling dust.[11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor immediately.[11]

Section 2: Purification Strategy Workflow

This diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of the crude material.

PurificationWorkflow start Crude 3-Hydroxy-4- iodobenzoic Acid assess Assess Impurities (TLC, NMR, LCMS) start->assess extraction Method 1: Acid-Base Extraction assess->extraction  Neutral / Basic Impurities Present recrystallization Method 2: Recrystallization assess->recrystallization  Starting Material / Polar Impurities chromatography Method 3: Column Chromatography assess->chromatography  Isomeric Impurities / High Purity Needed purity_check Check Purity (mp, NMR, HPLC) extraction->purity_check recrystallization->purity_check chromatography->purity_check purity_check->recrystallization Impure end_product Pure Product (>98%) purity_check->end_product Purity OK

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 3-Hydroxy-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide: A Mechanistic Approach to Common Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the underlying chemical principles.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via electrophilic iodination of 3-hydroxybenzoic acid, but I am observing a very low yield or no product at all. What are the likely causes and how can I rectify this?

Answer: A low yield in the iodination of 3-hydroxybenzoic acid can stem from several factors, primarily related to the reactivity of the iodinating species and the reaction conditions. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The desired product is the result of iodination at the position ortho to the hydroxyl group and meta to the carboxyl group.

Here’s a breakdown of potential causes and their solutions:

  • Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a weak electrophile and may not be reactive enough to iodinate the deactivated ring efficiently, even with the activating hydroxyl group.[1][2]

    • Solution: The reaction often requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺). A common and effective method is the in-situ generation of hypoiodous acid (HOI) from sodium iodide (NaI) and a mild oxidizing agent like sodium hypochlorite (NaOCl) in a basic solution.[3][4] The base also serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which enhances the reaction rate.[1]

  • Suboptimal pH: The pH of the reaction medium is critical.

    • Too Acidic: A low pH will suppress the formation of the highly reactive phenoxide ion, thus slowing down the reaction.[1]

    • Too Basic: While a basic medium is necessary to form the phenoxide, excessively high pH can lead to side reactions.

    • Solution: Maintain a mildly basic pH during the reaction. The use of sodium hydroxide is a common practice.[3]

  • Inappropriate Temperature: Like most chemical reactions, temperature plays a crucial role.

    • Too Low: The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.

    • Too High: Can promote side reactions and decomposition of the product.[1]

    • Solution: A common protocol involves cooling the reaction mixture to 0-5°C during the addition of the oxidizing agent to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion.[3]

Issue 2: Formation of Multiple Iodinated Byproducts

Question: My reaction is producing a mixture of mono-, di-, and possibly tri-iodinated products, making purification difficult. How can I improve the selectivity for the desired mono-iodinated product?

Answer: The formation of multiple iodinated products, or over-iodination, is a common challenge with highly activated substrates like phenols.[4][5] The introduction of one iodine atom can sometimes further activate the ring towards subsequent iodination.

Here are key strategies to enhance mono-selectivity:

  • Stoichiometric Control: This is the most critical factor.

    • Problem: Using an excess of the iodinating agent will invariably lead to multiple iodinations.

    • Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.05 equivalents) of the iodinating agent relative to the 3-hydroxybenzoic acid to push the reaction to completion without promoting significant di-iodination.[3][5]

  • Reaction Temperature: Lowering the temperature can improve selectivity.

    • Rationale: The activation energy for the second iodination is often comparable to or lower than the first, especially with a highly activated ring. Lowering the temperature will decrease the overall reaction rate and can significantly favor the mono-iodinated product.[5][6]

    • Practical Step: Maintain a low temperature (e.g., 0-5°C) throughout the addition of the iodinating agent.[3]

  • Slow Addition of Reagents: The rate of addition of the iodinating agent is important.

    • Problem: Rapid addition can create localized areas of high concentration of the iodinating agent, leading to over-iodination.

    • Solution: Add the oxidizing agent (e.g., sodium hypochlorite solution) dropwise to the reaction mixture containing the 3-hydroxybenzoic acid and sodium iodide.[3][4] This ensures that the generated electrophilic iodine species reacts with the substrate before it can build up to a high concentration.

Issue 3: Product Purification Challenges and Discoloration

Question: After quenching and acidification, my crude product is off-white or brownish, and I'm having trouble obtaining a pure white solid. What is the cause of the discoloration and what is the best purification strategy?

Answer: Discoloration in the crude product is often due to the presence of residual iodine or small amounts of polymeric, tar-like materials formed as side products.[6]

Here’s how to address this:

  • Effective Quenching: It is essential to remove any unreacted iodine after the reaction is complete.

    • Solution: Quench the reaction with a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6] The disappearance of the characteristic brown color of iodine indicates complete quenching.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is key. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, recrystallization from aqueous ethanol or a similar polar solvent system is often effective.

    • Decolorization: If the discoloration persists after initial crystallization, you can use activated carbon during recrystallization. Add a small amount of activated carbon to the hot, dissolved solution, and then hot filter the solution to remove the carbon and adsorbed impurities before allowing it to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the synthesis of this compound from 3-hydroxybenzoic acid?

A1:

  • 3-Hydroxybenzoic acid: The starting material (substrate).

  • Sodium Iodide (NaI): The source of iodine.[3]

  • Sodium Hydroxide (NaOH): Acts as a base to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion.[1][3]

  • Sodium Hypochlorite (NaOCl): An oxidizing agent that converts iodide (I⁻) to a more electrophilic iodine species, likely hypoiodite (IO⁻), which is in equilibrium with I₂.[3][4]

  • Methanol/Water: The solvent system to dissolve the reactants.

  • Hydrochloric Acid (HCl): Used during workup to neutralize the excess base and protonate the carboxylate and phenoxide groups, causing the product to precipitate out of the aqueous solution.[3]

  • Sodium Thiosulfate (Na₂S₂O₃): A quenching agent to remove excess iodine after the reaction.[6]

Q2: Can I use other iodinating agents besides NaI/NaOCl?

A2: Yes, other iodinating systems can be used, although the NaI/NaOCl system is efficient and uses readily available reagents. Other possibilities include:

  • Iodine monochloride (ICl): A potent electrophilic iodinating agent. However, it is moisture-sensitive and can be more aggressive, potentially leading to lower selectivity.[6]

  • N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used for sensitive substrates. It is typically used in an organic solvent like acetonitrile or DMF.

Q3: Is the Sandmeyer reaction a viable alternative for synthesizing this compound?

A3: The Sandmeyer reaction is a powerful method for introducing iodine at a specific position on an aromatic ring and can be a good alternative.[5][7] This would involve a multi-step sequence starting from a different precursor:

  • Start with 4-amino-3-hydroxybenzoic acid.

  • Convert the amino group to a diazonium salt using sodium nitrite and a strong acid (diazotization).

  • Displace the diazonium group with iodide by adding a solution of potassium iodide.[8][9]

This method offers excellent regiocontrol but requires a different starting material and involves the handling of potentially unstable diazonium salts.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress.[6]

  • Procedure: Spot the starting material and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q5: What are the key safety precautions when working with the reagents for this synthesis?

A5:

  • Sodium hypochlorite: Is a corrosive and oxidizing agent. Avoid contact with skin and eyes.

  • Sodium hydroxide and Hydrochloric acid: Are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodine and its compounds: Can be harmful if inhaled or ingested. Work in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a common literature procedure.[3]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1 eq.) in methanol.

  • Add sodium hydroxide (1.05 eq.) and sodium iodide (1.05 eq.) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the stirred mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at 0-5°C for 2 hours.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

PropertyValueReference
Molecular Formula C₇H₅IO₃[10]
Molecular Weight 264.02 g/mol [11][12]
Melting Point 225-229 °C[11][12]
Appearance White to off-white solid[3][12]
CAS Number 58123-77-6[3][13]

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 3-Hydroxybenzoic Acid, NaOH, and NaI in Methanol cooling Cool to 0-5°C reagents->cooling addition Dropwise Addition of NaOCl Solution cooling->addition stir_cold Stir at 0-5°C for 2 hours addition->stir_cold stir_rt Stir at Room Temp Overnight stir_cold->stir_rt quench Quench with Na₂S₂O₃ stir_rt->quench evaporation Remove Methanol quench->evaporation acidification Acidify with HCl evaporation->acidification filtration Filter Product acidification->filtration purification Recrystallize filtration->purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Weak Iodinating Species start->cause1 cause2 Suboptimal pH start->cause2 cause3 Incorrect Temp. start->cause3 sol1 Use Oxidizing Agent (e.g., NaOCl) cause1->sol1 sol2 Maintain Mildly Basic pH cause2->sol2 sol3 Control Temp: 0-5°C then RT cause3->sol3

Caption: Troubleshooting logic for low yield issues.

References

Stability issues with 3-Hydroxy-4-iodobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-iodobenzoic acid. It addresses common stability issues encountered in solution, offering troubleshooting advice and best practices to ensure experimental integrity and reproducibility.

I. Core Compound Profile & Handling

Before addressing stability issues, it is crucial to understand the fundamental properties and handling requirements of this compound.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₅IO₃[1][2]
Molecular Weight 264.02 g/mol [1][3]
Appearance White to beige or pale-yellow solid/powder[1][3][4]
Melting Point 225-233 °C[1]
Purity (Typical) >97-98% (HPLC/Titration)[1]
Storage Temperature Room temperature, recommended cool (<15°C) and dark place[1]
Best Practices for Handling and Storage

Proper handling is the first step in preventing stability problems.

  • Solid Compound Storage : Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] Protect from moisture and light.[3]

  • Solution Preparation : When preparing solutions, use high-purity solvents. For aqueous solutions, freshly prepared, high-purity water (e.g., Milli-Q or equivalent) is recommended. Consider using de-gassed solvents if oxidative degradation is a concern.

  • Solution Storage : Stock solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[6] Store at 4°C or -20°C for short-term and long-term storage, respectively. Always use freshly prepared solutions for critical experiments whenever possible.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3][5] If generating dust, use respiratory protection. The compound is classified as toxic if swallowed and can cause serious eye and skin irritation.[3]

II. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability of this compound in solution.

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns are degradation due to oxidation, sensitivity to light (photodegradation), and pH-dependent solubility and degradation. The phenolic hydroxyl group and the carbon-iodine bond are the most reactive sites. The compound's stability is influenced by solvent choice, pH, temperature, and exposure to light and oxygen.

Q2: What is the best solvent to dissolve this compound?

While specific solubility data is limited, related compounds like 4-hydroxybenzoic acid are freely soluble in ethanol and acetone, with lower solubility in water.[7] For many applications, organic solvents like DMSO or ethanol are used to create concentrated stock solutions, which are then diluted into aqueous buffers. For direct dissolution in aqueous media, adjusting the pH to slightly alkaline conditions (pH > 8) will deprotonate the carboxylic acid, significantly increasing the solubility of the resulting carboxylate salt.

Q3: How does pH affect the stability of the compound in aqueous solutions?

The pH of an aqueous solution is a critical factor:

  • Acidic pH (pH < 4): The compound will be in its protonated, less soluble form, increasing the risk of precipitation. While some related hydroxybenzoic acids show increased stability at lower pH, the potential for other acid-catalyzed degradation reactions exists.[8]

  • Neutral pH (pH 6-7.5): This range often represents a good compromise between solubility and stability for many biological experiments. However, the compound may still be susceptible to oxidation.

  • Alkaline pH (pH > 8): Solubility is greatly enhanced due to the formation of the carboxylate salt.[9] However, basic conditions can increase the susceptibility of the phenolic group to oxidation, which is often observed as a color change in the solution.

Q4: Is this compound sensitive to light?

Yes. Aromatic iodine compounds can be susceptible to photodegradation, where UV or even ambient light can induce cleavage of the carbon-iodine bond.[6] This can lead to the formation of radical species and subsequent degradation products. It is imperative to protect solutions from light during storage and, if possible, during experiments.

III. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

IssuePotential Cause(s)Recommended Solution & Explanation
Solution turns yellow/brown upon storage or during an experiment. Oxidation: The phenolic hydroxyl group is susceptible to oxidation, forming colored quinone-type species. This process can be accelerated by high pH, presence of dissolved oxygen, trace metal contaminants, and exposure to light.1. Protect from Light: Store solutions in amber vials or wrap containers in foil. 2. Use De-gassed Solvents: Purge your solvent with nitrogen or argon before dissolution to remove oxygen. 3. Work at Neutral pH: If compatible with your experiment, maintain a pH between 6.0-7.5. 4. Add Antioxidants: For non-biological assays, a small amount of a reducing agent like sodium bisulfite can be added. For cell-based assays, this is generally not advisable. 5. Prepare Fresh: The most reliable method is to prepare solutions fresh before each experiment.
Compound precipitates out of my aqueous buffer. Low pH / Poor Solubility: In acidic or neutral aqueous solutions, the carboxylic acid is protonated (COOH), which is significantly less soluble than its deprotonated carboxylate form (COO⁻).1. Adjust pH: For stock solutions, dissolve the compound in a small amount of base (e.g., 1N NaOH) and then dilute and buffer back to your desired experimental pH. Ensure the final pH is high enough to maintain solubility. 2. Use a Co-solvent: Prepare a concentrated stock in an organic solvent like DMSO or ethanol, then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
I'm observing inconsistent results or a loss of compound activity over time. Chemical Degradation: The compound is likely degrading in your solution due to one or more factors (oxidation, photodegradation). The rate of degradation can depend on temperature, pH, and light exposure.1. Verify Solution Age: Always use freshly prepared solutions. Do not use stock solutions that are more than a few days old, even if stored at 4°C, without re-validating their concentration and purity. 2. Perform a Stability Test: Analyze your solution by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (buffer, temperature, lighting) to determine the compound's stability window.
HPLC/LC-MS analysis shows a new, unknown peak. Formation of Degradation Products: The new peak is likely a product of oxidation or deiodination. Deiodination would result in 3-hydroxybenzoic acid, while oxidation could lead to various hydroxylated or quinone-like species.1. Characterize the Impurity: Use LC-MS to determine the mass of the new peak. A mass corresponding to the loss of iodine (M-127) would strongly suggest deiodination. 2. Implement Preventative Measures: Follow the steps outlined for preventing discoloration and degradation (protect from light, de-gas solvents, control pH, use fresh solutions). This is a direct confirmation that your current handling procedure is insufficient.
Experimental Workflow: Preparing a Stable Aqueous Stock Solution

This protocol is designed to maximize the solubility and stability of this compound for use in aqueous experimental systems.

G cluster_prep Preparation cluster_adjust Solubilization & pH Adjustment cluster_final Final Steps & Storage weigh 1. Weigh solid compound accurately solvent 2. Prepare de-gassed aqueous buffer (e.g., PBS, pH 7.4) dissolve 3. Prepare a concentrated slurry in a minimal volume of buffer add_base 4. Add 1N NaOH dropwise while vortexing until solid dissolves completely dissolve->add_base Transfer slurry check_ph 5. Check pH. If necessary, adjust to desired final pH with dilute HCl/NaOH add_base->check_ph qs 6. QS to final volume with de-gassed buffer check_ph->qs filter 7. Sterilize by filtering through a 0.22 µm filter qs->filter store 8. Store in an amber vial at 4°C (short-term) or aliquot and store at -20°C (long-term) filter->store

Caption: Workflow for preparing a stable aqueous solution.

Logical Diagram: Factors Affecting Stability

This diagram illustrates the key environmental factors that can lead to the degradation of this compound in solution.

cluster_factors cluster_mechs cluster_cons factors Factors Affecting Stability Light Light (UV, Ambient) Photo Photodegradation (C-I bond cleavage) Light->Photo Oxygen Oxygen (Dissolved) Oxid Oxidation (Phenol ring) Oxygen->Oxid pH pH (Acidic or Alkaline) pH->Oxid Hydrolysis Hydrolysis / Other (pH-dependent) pH->Hydrolysis Precipitate Precipitation pH->Precipitate (low pH) Temp Temperature (Elevated) Temp->Oxid Temp->Hydrolysis mechanisms Degradation Mechanisms Loss Loss of Activity Photo->Loss Impurity Impurity Peaks (HPLC) Photo->Impurity Color Discoloration (Yellow/Brown) Oxid->Color Oxid->Loss Oxid->Impurity Hydrolysis->Loss Hydrolysis->Impurity consequences Observable Consequences

Caption: Key factors leading to compound instability.

References

Technical Support Center: 3-Hydroxy-4-iodobenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-Hydroxy-4-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific challenges you may encounter, ensuring the success and integrity of your experimental work.

I. Synthesis and Purity Issues

This section addresses common hurdles during the synthesis and purification of this compound, a crucial intermediate in many research and development projects.

FAQ 1: My synthesis of this compound from 3-Hydroxybenzoic acid resulted in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the iodination of 3-hydroxybenzoic acid can often be attributed to several factors related to reagent quality, reaction conditions, and work-up procedures.[1] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality:

    • Sodium Hypochlorite (Bleach): The concentration of commercial bleach can vary. It's crucial to use a fresh, unopened bottle and accurately determine its concentration before use. An older, decomposed bleach solution will significantly lower your yield.

    • Sodium Iodide: Ensure the sodium iodide is dry and free-flowing. Clumped or discolored sodium iodide may indicate moisture absorption, which can interfere with the reaction.

  • Reaction Conditions:

    • Temperature Control: The initial phase of the reaction is exothermic. Maintaining the temperature between 0-5°C during the addition of sodium hypochlorite is critical.[1] Higher temperatures can lead to the formation of undesired side products.

    • Reaction Time: While the initial reaction is conducted at a low temperature, allowing the reaction to stir overnight at room temperature ensures the reaction goes to completion.[1]

  • Work-up Procedure:

    • Acidification: The pH of the solution after acidification with concentrated hydrochloric acid should be low enough to ensure complete precipitation of the product. Check the pH with litmus paper or a pH meter.

    • Washing: Thoroughly wash the filtered product with cold water to remove any remaining salts or impurities.

Optimization Workflow:

start Low Yield Observed reagent_check Verify Reagent Quality (Fresh Bleach, Dry NaI) start->reagent_check temp_control Optimize Temperature Control (Maintain 0-5°C) reagent_check->temp_control Reagents OK reaction_time Ensure Adequate Reaction Time (Overnight Stirring) temp_control->reaction_time Temp. OK workup Refine Work-up Procedure (Complete Precipitation, Thorough Washing) reaction_time->workup Time OK success Improved Yield workup->success Work-up OK

Caption: Troubleshooting workflow for low yield in this compound synthesis.

FAQ 2: The final product of my this compound synthesis is off-white or yellowish. How can I obtain a purer, white solid?

An off-white or yellowish color indicates the presence of impurities, which could be unreacted starting materials, side-products, or trapped iodine. Recrystallization is a standard and effective method for purification.

Recommended Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization: If the solution is still colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Alternative Purification:

For stubborn impurities, purification of the ammonium salt can be an effective alternative.[2] This involves converting the crude acid to its ammonium salt, recrystallizing the salt, and then regenerating the pure acid by acidification.[2]

II. Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

FAQ 3: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is also light-sensitive, so storage in an amber bottle or a dark place is recommended to prevent degradation.[4]

ParameterRecommended Condition
Temperature Room Temperature[4]
Atmosphere Inert atmosphere[4]
Light Protect from light[4]
Moisture Store in a dry place[3]
FAQ 4: What are the primary safety concerns when working with this compound?

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Handling: Avoid breathing dust and handle in a well-ventilated area or a fume hood.[3]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[3]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • In Case of Skin Contact: Wash with plenty of soap and water.[5]

III. Experimental Applications and Troubleshooting

This section focuses on challenges that may arise during the use of this compound in subsequent experimental steps.

FAQ 5: I am having difficulty dissolving this compound in my reaction solvent. What can I do?

The solubility of this compound is influenced by the polarity of the solvent. Due to the presence of a carboxylic acid group, it is more soluble in polar solvents.[6]

Solubility Enhancement Strategies:

  • Solvent Choice: Consider using more polar organic solvents such as ethanol, methanol, or acetone.

  • Temperature: The solubility of many organic acids increases with temperature. Gentle heating of the solvent may aid dissolution.[6]

  • Salt Formation: The compound's solubility in aqueous solutions can be significantly increased by converting it to a salt through the addition of a base.[6]

FAQ 6: My subsequent reaction using this compound as a starting material is not proceeding as expected. What should I check?

Reaction failures can stem from various factors, including the purity of the starting material, reaction conditions, and the nature of the reaction itself.

Troubleshooting Steps:

start Reaction Failure purity_check Confirm Purity of This compound (NMR, LC-MS) start->purity_check condition_check Review Reaction Conditions (Temperature, Time, Atmosphere) purity_check->condition_check Purity Confirmed reagent_check Verify Purity and Stoichiometry of Other Reagents condition_check->reagent_check Conditions Correct mechanism_check Re-evaluate Reaction Mechanism and Potential Inhibitors reagent_check->mechanism_check Reagents OK success Successful Reaction mechanism_check->success Mechanism Validated

Caption: A systematic approach to troubleshooting reaction failures.

  • Purity of Starting Material: Verify the purity of your this compound using analytical techniques such as NMR, LC-MS, or melting point determination. Impurities can inhibit or interfere with the desired reaction.

  • Reaction Conditions:

    • Anhydrous Conditions: If your reaction is moisture-sensitive, ensure all glassware is oven-dried and solvents are anhydrous.

    • Inert Atmosphere: For reactions sensitive to oxygen, such as those involving organometallic reagents, maintain an inert atmosphere using nitrogen or argon.

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect stoichiometry can lead to incomplete reactions or the formation of side products.

IV. Analytical Characterization

Accurate analytical data is essential for confirming the identity and purity of your compound.

FAQ 7: What are the expected key characteristics in the analytical data for this compound?
Property Value Source
Molecular Formula C7H5IO3[7]
Molecular Weight 264.02 g/mol
Appearance Pale-yellow to white solid[3][8]
Melting Point 225-229 °C[8]
Boiling Point 319.8 °C at 760 mmHg[8]
Density 2.15 g/cm³[8]

Spectroscopic Data: While specific spectra can vary slightly based on the solvent and instrument, you can generally expect to see characteristic peaks in NMR and IR spectroscopy that correspond to the aromatic protons, the hydroxyl group, and the carboxylic acid group. For definitive identification, comparison with a known standard or reference spectra is recommended. You can find reference data on platforms like PubChem.[9]

References

Technical Support Center: Enhancing the Solubility of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Hydroxy-4-iodobenzoic acid. We address the common challenge of its limited solubility and provide a structured approach to overcoming this issue in your experiments. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established physicochemical principles.

Section 1: Troubleshooting Common Solubility Issues

This section is formatted as a direct Q&A to address the most immediate problems encountered in the laboratory.

Question: My this compound is practically insoluble in water and aqueous buffers. What is the first and most effective strategy to try?

Answer: The most direct and effective method to significantly increase the aqueous solubility of this compound is through pH adjustment. As a carboxylic acid, its solubility is highly dependent on the pH of the solution.

  • The Scientific Rationale: this compound is a weak acid. In its protonated (uncharged) form at low pH, it is poorly soluble in water. By increasing the pH with a base, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. This relationship is described by the Henderson-Hasselbalch equation.[1][2][3][4] The predicted pKa of the carboxylic acid group is approximately 3.90–4.06.[3][4][5][6] To ensure complete deprotonation and maximize solubility, the pH should be raised to at least two units above the pKa.

Question: I adjusted the pH, but I'm concerned about the stability of the compound at high pH. Is this a valid concern?

Answer: Yes, this is a valid and important consideration. While increasing the pH is effective for solubilization, many phenolic compounds can be susceptible to oxidative degradation under alkaline conditions, which can sometimes be identified by a change in the solution's color.[7]

  • Expert Recommendation: We recommend preparing alkaline solutions fresh and protecting them from light. For long-term storage, it is advisable to store the compound as a solid or as a concentrated stock in an anhydrous organic solvent like DMSO. If you must store an aqueous solution, store it at a neutral or slightly acidic pH where the compound may be in a suspension but is more stable, and then adjust the pH immediately before use.

Question: I need to prepare a high-concentration stock solution for my experiments. Which organic solvents are recommended?

Answer: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent. Methanol and Ethanol are also viable options.

  • Supporting Data: While specific quantitative solubility data for this compound is not widely published, data from the closely related compound, 2-iodobenzoic acid, shows a solubility of 100 mg/mL in DMSO.[8][9] This indicates that DMSO is an excellent solvent for this class of compounds. 2-iodobenzoic acid is also reported to be soluble in methanol.[2][10] It is reasonable to expect this compound to exhibit high solubility in DMSO and good solubility in other polar organic solvents like methanol and ethanol.

Question: When I add my DMSO stock solution to my aqueous experimental buffer, a precipitate forms. Why is this happening and how can I fix it?

Answer: This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs because the compound is highly soluble in the concentrated DMSO stock but becomes poorly soluble when diluted into a predominantly aqueous buffer where the final DMSO concentration is low.

  • Troubleshooting Steps:

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO.

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is high enough to maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.

    • Use a Co-solvent System: For in-vivo or sensitive cell-based assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, a polymer like PEG300, and a surfactant like Tween-80.[8][9]

    • pH Adjustment of the Final Buffer: Ensure your final aqueous buffer is at a pH that will keep the compound ionized and soluble, as discussed previously.

Section 2: Step-by-Step Experimental Protocols

These protocols provide detailed, actionable steps for the solubilization strategies discussed above.

Protocol 2.1: Solubilization by pH Adjustment (Aqueous Solutions)

This protocol describes how to dissolve the compound in an aqueous buffer by forming its carboxylate salt.

  • Initial Slurry Preparation: Add the desired mass of this compound to your target volume of aqueous buffer (e.g., PBS, TRIS). The compound will not dissolve and will form a slurry.

  • pH Monitoring: Place the container on a magnetic stir plate and begin stirring. Insert a calibrated pH probe into the solution to monitor the pH in real-time.

  • Base Addition: Slowly add a 1 M solution of Sodium Hydroxide (NaOH) dropwise to the slurry.

  • Observation: As the pH increases, you will observe the solid material beginning to dissolve.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable at approximately 7.5-8.0. This ensures the carboxylic acid is fully deprotonated.

  • Final Volume Adjustment: If necessary, use the same buffer to adjust the solution to the final desired volume.

Protocol 2.2: Preparation of a Concentrated Stock Solution in DMSO

This protocol is for creating a high-concentration stock solution for easy dilution into experimental media.

  • Weighing: Accurately weigh the desired amount of this compound and place it into a sterile, conical tube or glass vial.

  • Solvent Addition: Add the required volume of anhydrous, research-grade DMSO to the vial. Based on data from analogous compounds, preparing a stock of up to 100 mg/mL should be feasible.[8][9]

  • Dissolution: Vortex the solution vigorously. Gentle warming in a water bath (37°C) and/or brief sonication can be used to expedite dissolution if necessary. Ensure the final solution is clear and free of any particulate matter.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Section 3: Physicochemical Properties and Solubility Summary

This section provides key data for this compound and related compounds for reference.

PropertyThis compound3-Hydroxybenzoic Acid4-Iodobenzoic Acid2-Iodobenzoic Acid
Molecular Formula C₇H₅IO₃C₇H₆O₃C₇H₅IO₂C₇H₅IO₂
Molecular Weight 264.02 g/mol 138.12 g/mol 248.02 g/mol 248.02 g/mol
Melting Point 227-229 °C[11]200-203 °C[5]270-273 °C[12][13]161-162 °C[10]
pKa (Carboxylic Acid) ~3.90 (Predicted)4.06 (Experimental)[3][4][5]~4.00 (Experimental)[14]2.85 (Experimental)[2]
Aqueous Solubility Poorly SolubleSlightly Soluble[3][4]0.04 g/L[14]Insoluble[9]
DMSO Solubility Expected to be highSolubleNot specified100 mg/mL[8][9]
Methanol Solubility SolubleSolubleSolubleSoluble[2][10]
Ethanol Solubility SolubleSolubleSolubleSoluble

Section 4: Visual Workflow for Solubility Enhancement

This decision tree provides a visual guide to selecting the appropriate solubilization strategy.

Solubility_Workflow Start Start: Undissolved This compound Aqueous Is an aqueous solution required? Start->Aqueous Stock Prepare concentrated stock in organic solvent (e.g., DMSO) Aqueous->Stock No pH_Adjust Adjust pH of aqueous buffer to pH > 6.0 (e.g., 7.5-8.0) using 1M NaOH Aqueous->pH_Adjust Yes Dilute Dilute stock into final aqueous buffer Stock->Dilute Success_pH Success: Compound is dissolved pH_Adjust->Success_pH Precipitate Does it precipitate? Dilute->Precipitate Success_Stock Success: Compound is dissolved Precipitate->Success_Stock No Troubleshoot Troubleshoot: 1. Lower stock concentration 2. Use co-solvents (PEG300, Tween) 3. Check final buffer pH Precipitate->Troubleshoot Yes

Caption: A decision tree for selecting a solubilization method.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What are the expected pKa values for this compound?

    • The carboxylic acid group is predicted to have a pKa around 3.90-4.06.[3][4][5][6] The pKa of the phenolic hydroxyl group has not been reported but is expected to be in the range of 9-10, typical for phenols. For solubilization purposes, targeting the deprotonation of the more acidic carboxylic acid group is the primary strategy.

  • Q2: How should I properly store this compound?

    • Solid Form: Store the solid compound in a tightly sealed container at room temperature, protected from light.

    • Organic Stock Solutions (e.g., in DMSO): Store at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles and to minimize water absorption by the solvent.

    • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Alkaline aqueous solutions are particularly prone to degradation and should not be stored for long periods.

  • Q3: Can I use heat to help dissolve the compound in my buffer?

    • Gentle heating (e.g., to 37°C) can be used to increase the rate of dissolution, especially when preparing organic stock solutions. However, for aqueous solutions, prolonged or excessive heating is not recommended as it may cause degradation of the compound. pH adjustment is a much more effective and safer method for increasing aqueous solubility.

References

Preventing degradation of 3-Hydroxy-4-iodobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-4-iodobenzoic Acid

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you maintain the stability and purity of this compound in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: The stability of this compound is critically dependent on its storage environment. As an iodinated phenol, it is susceptible to several degradation pathways. The ideal conditions are designed to mitigate these risks. We recommend storing the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1] For long-term storage (>6 months), storing under an inert atmosphere (e.g., argon or nitrogen) at room temperature is strongly advised.[2]

Parameter Recommendation Rationale
Temperature Room Temperature (20-25°C)The compound is a solid with a high melting point (225-229°C), making refrigeration unnecessary and potentially introducing moisture issues upon removal.[2][3]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation of the electron-rich phenolic ring, a common degradation pathway for phenols.[4]
Light Amber Glass Vial / Opaque ContainerThe compound is listed as light-sensitive; photodegradation can cleave the C-I bond or promote oxidation.[2]
Moisture Tightly Sealed Container / DesiccatorPrevents hydrolysis and minimizes moisture-facilitated oxidative degradation.[1]

Q2: My new bottle of this compound is a white powder, but my older stock has turned pale yellow/brown. Is it still usable?

A2: The appearance of a yellow or brown tint is a strong indicator of degradation. The pure compound is typically a white to off-white or pale-yellow solid.[1][5] The color change is most commonly caused by oxidation of the phenolic hydroxyl group, forming quinone-like structures, which are highly colored. This process is often accelerated by exposure to air and light.[4]

While minor discoloration may not significantly impact some applications, it signifies a loss of purity. We strongly recommend performing a purity analysis (see Protocol 2) before using any discolored material in a sensitive experiment. For high-stakes applications like drug development, using only pure, white starting material is the best practice.

Q3: How does the carbon-iodine (C-I) bond affect the stability of the molecule?

A3: The C-I bond on an aromatic ring is the weakest of the carbon-halogen bonds. This makes it susceptible to cleavage under certain conditions, a process known as deiodination.[6] Factors that can promote deiodination include:

  • Photolysis: Exposure to UV or even high-intensity visible light can provide the energy to break the C-I bond.

  • Reductive Environments: The presence of reducing agents can lead to reductive dehalogenation.[7]

  • High Temperatures: While stable at room temperature, excessive heat during experiments can contribute to degradation.

Loss of the iodine atom results in the formation of 3-hydroxybenzoic acid, a common process-related impurity and potential degradant.

Q4: Can I handle this compound on an open bench?

A4: For brief procedures like weighing, handling on an open bench is possible, but precautions should be taken to minimize exposure time to ambient light and air. The material is classified as an irritant and is toxic if swallowed, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1][3] For extended handling or if you are working with large quantities, using a glove box or an enclosure purged with inert gas is the best practice to prevent degradation.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter.

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Significant Color Change (White to Yellow/Brown) Oxidation/Photodegradation: The phenolic group has likely oxidized, or light has induced degradation. This is the most common failure mode.[4]1. Quarantine the material. 2. Perform Purity Analysis (Protocol 2): Use HPLC to quantify the purity. If purity is <95% or unknown degradants are present, the material should be discarded or repurified.3. Review Storage: Ensure the material is being stored according to the guidelines in the FAQ (dark, inert atmosphere).
Inconsistent Results in Downstream Reactions Degradation of Starting Material: The presence of impurities (e.g., deiodinated 3-hydroxybenzoic acid) can alter reaction stoichiometry and introduce side products.1. Verify Purity: Run an HPLC or LC-MS analysis on your stored compound against a new, certified standard.2. Identify Impurities: Use LC-MS to identify the mass of major impurities. A mass difference of 127 Da often indicates deiodination.3. Root Cause Analysis: If degradation is confirmed, implement the stringent storage protocol (Protocol 1) for all new batches.
Compound Fails to Dissolve Completely in a Previously Validated Solvent System Formation of Insoluble Degradants: Advanced degradation, such as polymerization, can create insoluble materials.1. Attempt Filtration: Dissolve the material in the solvent, filter out any insoluble particulates, and re-test the purity of the soluble fraction.2. Discard if Necessary: If a significant portion is insoluble, it indicates severe degradation, and the batch should be discarded.

Part 3: Protocols and Workflows

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the maximum shelf-life for your this compound.

  • Select Appropriate Container: Upon receipt, transfer the compound from the manufacturer's packaging into a pre-cleaned, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Gas Purge: Place the open vial inside a glove box or a desiccator that can be purged with an inert gas.

  • Purge Cycle: Gently flush the vial with dry argon or nitrogen for 1-2 minutes to displace all atmospheric oxygen and moisture.

  • Seal Tightly: Immediately and tightly screw on the cap.

  • Paraffin Seal (Optional but Recommended): Wrap the cap-vial interface with paraffin film for an extra barrier against atmospheric exchange.

  • Label Clearly: Label the vial with the compound name, date of storage, and a note "Store under Inert Gas."

  • Store Appropriately: Place the sealed vial in a cool, dark, and dry location, such as a designated laboratory cabinet away from windows or heat sources.

Workflow: Decision Tree for Assessing Compound Integrity

This workflow guides the user through a logical process to validate the quality of their stored material.

G cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Outcome start Retrieve Stored This compound visual_check Visual Inspection: Color & Appearance start->visual_check analytical_check Perform Purity Analysis (e.g., HPLC - Protocol 2) visual_check->analytical_check Yellow/Brown or Clumped pass PASS: Compound is suitable for use. visual_check->pass White/Off-White, Crystalline Solid lcms_check Advanced Analysis: LC-MS for Impurity ID analytical_check->lcms_check Purity < 98% or unknown peaks analytical_check->pass Purity ≥ 98% fail FAIL: Discard or Repurify. Review storage procedures. lcms_check->fail Significant degradation or unknown impurities use_caution USE WITH CAUTION: Suitable for non-critical applications only. lcms_check->use_caution Known impurities identified (e.g., 3-hydroxybenzoic acid)

Caption: Decision Tree for Assessing Compound Integrity.

Diagram: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that lead to the degradation of this compound.

G parent This compound (Stable Form) oxidized Oxidized Products (e.g., Quinone-like species) - Coloured Impurities - parent->oxidized Primary Pathway deiodinated 3-Hydroxybenzoic Acid (Deiodinated Impurity) parent->deiodinated Secondary Pathway light Light (Photolysis) light->parent affects oxygen O₂ (Air Oxidation) oxygen->parent affects

Caption: Potential Degradation Pathways.

Protocol 2: Routine Purity Assessment by HPLC

This protocol provides a general-purpose HPLC method to quantify the purity of your material.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution. Sonicate briefly if needed to ensure complete dissolution.

  • Standard Preparation: Prepare a fresh standard solution from a new, certified lot of the compound at the same concentration.

  • Chromatographic Analysis: Perform the analysis using the parameters below. The method should be validated for your specific system.

  • Data Analysis: Calculate the purity of the sample by the area normalization method. The purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

HPLC Parameter Example Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: This is a starting method. Optimization may be required based on the specific impurities expected and the HPLC system used.[8]

References

Challenges in the scale-up synthesis of 3-Hydroxy-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful scale-up of fine chemical synthesis is a critical juncture in pharmaceutical development and chemical research. This guide provides in-depth technical support for the synthesis of 3-Hydroxy-4-iodobenzoic acid, addressing common challenges and offering practical, field-tested solutions. As Senior Application Scientists, we aim to bridge the gap between bench-scale protocols and robust, scalable production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the direct iodination of 3-hydroxybenzoic acid. A common procedure utilizes sodium iodide and sodium hypochlorite in a methanol solution. The reaction is typically initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature.[1] This electrophilic aromatic substitution is favored due to the activating nature of the hydroxyl group.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations during the scale-up of this iodination reaction include:

  • Exothermic Reaction: The reaction of sodium iodide with sodium hypochlorite to generate the iodinating species is exothermic. Inadequate temperature control in a large reactor can lead to a runaway reaction.[2]

  • Gas Evolution: The reaction may produce gaseous byproducts. Proper venting of the reactor is essential to prevent pressure buildup.[2]

  • Handling of Reagents: Sodium hypochlorite is corrosive and an oxidizing agent. Sodium iodide can cause irritation. Appropriate personal protective equipment (PPE) is mandatory.

Q3: What are the common impurities and byproducts, and how can they be minimized?

A3: Common impurities include unreacted 3-hydroxybenzoic acid and potentially di-iodinated products. The formation of di-iodinated species can be minimized by carefully controlling the stoichiometry of the iodinating agent.[3][4] The presence of other isomers, such as 2-hydroxy-4-iodobenzoic acid or 5-hydroxy-2-iodobenzoic acid, is also possible, though less likely due to the directing effects of the hydroxyl and carboxylic acid groups.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: The primary method for purification is recrystallization. After acidification of the reaction mixture to precipitate the product, it is collected by filtration and washed with water.[1] For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate temperature. 2. Loss of Product during Workup: Product remaining in the mother liquor after filtration. 3. Suboptimal Stoichiometry: Incorrect ratio of reactants.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred overnight at room temperature as recommended.[1] 2. Optimize Precipitation: After acidification, ensure the pH is low enough to fully precipitate the carboxylic acid. Cooling the mixture in an ice bath can further increase the precipitated yield. 3. Reagent Stoichiometry: Carefully control the addition of sodium hypochlorite, as it is the limiting reagent for the in-situ generation of the iodinating species. A slight excess of sodium iodide (1.05 eq.) is often used.[1]
Poor Purity / Presence of Multiple Spots on TLC 1. Formation of Di-iodinated Byproducts: Excess iodinating agent or localized high concentrations. 2. Presence of Unreacted Starting Material: Incomplete reaction.1. Controlled Addition: Add the sodium hypochlorite solution dropwise and slowly to the cooled reaction mixture to maintain better control over the reaction and prevent localized overheating.[1] 2. Optimize Recrystallization: If impurities persist, perform a careful recrystallization. Consider using a different solvent system or a multi-step recrystallization process.
Difficult Filtration Fine Particle Size of the Precipitate: Rapid precipitation can lead to very fine particles that clog the filter.Controlled Precipitation: Add the acid for precipitation slowly and with vigorous stirring. Allowing the precipitate to digest (stir for a period after precipitation) can encourage the growth of larger crystals, which are easier to filter.
Inconsistent Results Between Batches 1. Variability in Raw Material Quality: Purity of 3-hydroxybenzoic acid or concentration of sodium hypochlorite solution can vary. 2. Poor Mixing in Large Reactors: Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration.[2]1. Quality Control: Perform quality checks on all incoming raw materials. Titrate the sodium hypochlorite solution to confirm its concentration before use. 2. Reactor Design and Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor or turbine) that provides efficient mixing for the given batch volume.[2]

Experimental Workflow & Methodologies

General Synthesis Protocol

A widely cited laboratory-scale synthesis is as follows:

  • In a suitable reactor, dissolve 3-hydroxybenzoic acid, sodium hydroxide, and sodium iodide in methanol.

  • Cool the mixture to 0 °C.

  • Slowly add an aqueous solution of sodium hypochlorite dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the methanol by evaporation.

  • Acidify the remaining aqueous mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.[1]

Scale-Up Considerations

Transitioning from a laboratory flask to a larger reactor introduces several challenges that must be addressed proactively.[2]

Parameter Laboratory Scale Scale-Up Challenge Mitigation Strategy
Heat Transfer High surface area to volume ratio, efficient cooling with an ice bath.Lower surface area to volume ratio, potential for localized overheating.[2]Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely.
Mixing Magnetic stir bar provides adequate mixing.Inefficient mixing can lead to concentration gradients and side reactions.[2]Employ a robust overhead stirrer (e.g., mechanical stirrer with a suitable impeller) to ensure homogeneity.
Reagent Addition Manual dropwise addition via a dropping funnel.Manual addition can be slow and inconsistent for large volumes.Use a calibrated pump for controlled, automated addition of the sodium hypochlorite solution.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 3-Hydroxybenzoic Acid Sodium Hydroxide Sodium Iodide Methanol Mixing Dissolve Reagents Reagents->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Addition Slow Addition of Sodium Hypochlorite Cooling->Addition Stirring Stir at 0-5 °C, then RT Addition->Stirring Evaporation Remove Methanol Stirring->Evaporation Precipitation Acidify with HCl Evaporation->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Product Filtration->Drying Final Product Final Product Drying->Final Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_solutions Potential Solutions Start Low Yield or Purity? Check_Reaction Incomplete Reaction? Start->Check_Reaction Yes Check_Byproducts Di-iodination? Start->Check_Byproducts Yes Check_Workup Loss During Workup? Check_Reaction->Check_Workup Sol_Time_Temp Increase Reaction Time/Temp Check_Reaction->Sol_Time_Temp Check_Stoichiometry Incorrect Stoichiometry? Check_Workup->Check_Stoichiometry Sol_Workup Optimize Precipitation/Extraction Check_Workup->Sol_Workup Sol_Stoichiometry Verify Reagent Amounts Check_Stoichiometry->Sol_Stoichiometry Check_Starting_Material Unreacted Starting Material? Check_Byproducts->Check_Starting_Material Sol_Addition Control Reagent Addition Rate Check_Byproducts->Sol_Addition Sol_Purification Improve Recrystallization Check_Byproducts->Sol_Purification Check_Starting_Material->Sol_Time_Temp

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Poor Reactivity of 3-Hydroxy-4-iodobenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 3-Hydroxy-4-iodobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic strategies and achieve your desired outcomes.

Introduction: Understanding the Challenge

This compound is a valuable building block in organic synthesis, but its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The molecule's reactivity is influenced by a combination of electronic and steric factors stemming from its substituents.

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both electron-withdrawing by induction but can be electron-donating by resonance.[1][2] The iodine atom, being a large halogen, provides a reactive site for oxidative addition, following the general reactivity trend of I > Br > OTf >> Cl.[3] However, the ortho-hydroxyl group can sterically hinder the approach of the palladium catalyst and may also coordinate to the metal center, potentially impeding the catalytic cycle.[4]

This guide will provide targeted advice to overcome these inherent difficulties in common coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

Question 1: I am observing low to no product yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?

Low yields are a frequent issue and can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Primary Causes & Recommended Solutions:

  • Catalyst Inactivation or Insufficient Activity: The palladium catalyst is the heart of the reaction. Inactivation can occur due to exposure to oxygen or unfavorable interactions with the substrate's functional groups.[5]

    • Solution: Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the experiment.[5] For sterically hindered substrates, consider using more robust and active catalyst systems. Bulky, electron-rich phosphine ligands are often effective in promoting the catalytic cycle and mitigating side reactions.[6] Pre-catalysts, which are more stable, can also be a good option.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.

    • Solution: For sterically demanding substrates like this compound, bulky and electron-rich biaryl phosphine ligands are often superior. These ligands can accelerate the key steps in the catalytic cycle.[6][7] A screening of different ligands may be necessary to find the optimal one for your specific reaction.

  • Ineffective Base and Solvent System: The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent.[3][8]

    • Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[5] The solubility of the base is a key factor; a biphasic solvent system (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[5][9]

  • Steric Hindrance: The ortho-hydroxyl group can sterically impede the approach of the palladium catalyst to the iodine-bearing carbon.[4]

    • Solution: Employing ligands with larger "bite angles" can help to create more space around the palladium center, facilitating the oxidative addition step. Additionally, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, though this should be done cautiously to avoid catalyst decomposition.

Below is a diagram illustrating a general troubleshooting workflow for low yield in Suzuki-Miyaura coupling:

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Catalyst 1. Catalyst System - Inactive? - Wrong Ligand? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions - Base/Solvent Incompatible? - Temperature too low? Start->Check_Conditions Check_Reagents 3. Reagent Quality - Impure Starting Materials? - Degraded Boronic Acid? Start->Check_Reagents Solution_Catalyst Action: - Degas rigorously - Screen bulky, electron-rich ligands - Use stable pre-catalyst Check_Catalyst->Solution_Catalyst Solution_Conditions Action: - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Use biphasic solvent system - Incrementally increase temperature Check_Conditions->Solution_Conditions Solution_Reagents Action: - Purify starting materials - Use fresh boronic acid Check_Reagents->Solution_Reagents Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetal Base Base Base->Transmetal

References

Validation & Comparative

A Comparative Guide to 3-Hydroxy-4-iodobenzoic Acid and 4-Hydroxy-3-iodobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates the trajectory of a synthetic route. The iodinated hydroxybenzoic acids are a class of exceptionally versatile intermediates, prized for their trifunctional nature—a carboxylic acid for amide or ester formation, a phenol for etherification, and a reactive carbon-iodine bond for cross-coupling reactions.[1] Among these, the isomers 3-Hydroxy-4-iodobenzoic acid and 4-Hydroxy-3-iodobenzoic acid are often considered. While structurally similar, the positional difference of their substituents imparts distinct physicochemical properties and reactivity profiles. This guide provides an in-depth comparison to inform the rational selection of the appropriate isomer for specific synthetic applications, supported by experimental data and established chemical principles.

Physicochemical Characteristics: A Tale of Two Isomers

The fundamental properties of a reagent are the bedrock of experimental design, influencing everything from solubility and reaction temperature to purification strategy. The distinct substitution patterns of these two isomers lead to notable differences in their physical characteristics.

PropertyThis compound4-Hydroxy-3-iodobenzoic AcidRationale for Difference
CAS Number 58123-77-6[2]37470-46-5[3]N/A
Molecular Formula C₇H₅IO₃[4]C₇H₅IO₃[3]Isomers share the same formula.
Molecular Weight 264.02 g/mol [2]264.02 g/mol [3]Isomers share the same weight.
Melting Point 225-229 °C[2]~278-279 °C (decomposes)[5]The para-arrangement of the hydroxyl and carboxyl groups in the 4-hydroxy isomer allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, resulting in a significantly higher melting point.
Appearance White to pale-yellow solid[6][7]White solidGenerally similar, though purity can affect color.
pKa (Predicted) ~3.90[6]~6.91 (for methyl ester)[8]The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents. In the 3-hydroxy isomer, the -OH group exerts an electron-withdrawing inductive effect from the meta position, increasing the acidity of the -COOH group.[9] In the 4-hydroxy isomer, the -OH group's strong electron-donating resonance effect from the para position decreases the acidity.

Synthesis and Regioselectivity: The Decisive Role of Directing Groups

The preparation of these isomers is a classic study in the regiochemical control of electrophilic aromatic substitution. The outcome is dictated by the powerful directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

The hydroxyl group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. In electrophilic substitutions on a disubstituted ring, the more powerfully activating group governs the position of the incoming electrophile.

Synthesis of this compound

This isomer is synthesized from 3-hydroxybenzoic acid . The -OH group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The -COOH group at position 1 directs to position 5. The -OH group is the dominant director. Of the activated positions, position 4 (para to the -OH) is the most sterically accessible and electronically favored, leading to highly regioselective iodination at this site.[10]

Caption: Synthetic route to this compound.

Synthesis of 4-Hydroxy-3-iodobenzoic Acid

Conversely, this isomer is prepared from 4-hydroxybenzoic acid .[11] The powerful ortho, para-directing -OH group at position 4 activates the two ortho positions (3 and 5). As the para position is blocked by the carboxylic acid, iodination occurs regioselectively at the 3- (or 5-) position.[8]

Caption: Synthetic route to 4-Hydroxy-3-iodobenzoic acid.

Reactivity and Strategic Application in Synthesis

The true divergence between these isomers lies in their application. The spatial arrangement of the three functional groups dictates steric accessibility and the substitution pattern of the final product.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-iodine bond is the primary site for metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for creating C-C, C-N, and C-O bonds.[12] The choice of isomer directly translates to the regiochemistry of the coupled product.

  • This compound will yield products where the new substituent is para to the hydroxyl group and meta to the carboxyl group.

  • 4-Hydroxy-3-iodobenzoic acid will yield products where the new substituent is ortho to the hydroxyl group and meta to the carboxyl group.

This distinction is critical when building complex molecular architectures where precise substituent placement is necessary for biological activity.[1][13]

Coupling_Comparison cluster_0 Scenario A cluster_1 Scenario B a_start This compound a_prod Product A (New group 'R' is para to -OH) a_start->a_prod Suzuki Coupling [Pd], R-B(OH)₂ b_start 4-Hydroxy-3-iodobenzoic Acid b_prod Product B (New group 'R' is ortho to -OH) b_start->b_prod Suzuki Coupling [Pd], R-B(OH)₂

Caption: Regiochemical outcomes of Suzuki coupling.

Reactions at the Hydroxyl and Carboxyl Groups
  • Steric Hindrance: In 4-hydroxy-3-iodobenzoic acid , the bulky iodine atom is positioned ortho to the hydroxyl group. This can introduce steric hindrance, potentially slowing down reactions at the -OH group (e.g., O-alkylation, O-acylation) compared to the This compound , where the iodine is meta to the hydroxyl group.

  • Electronic Effects: The acidity of both the phenol and the carboxylic acid is modulated by the position of the other groups, as noted in the pKa values. This can affect reaction rates, particularly in base-mediated reactions. For instance, the more acidic phenol of the 4-hydroxy isomer may be deprotonated under milder conditions.

Experimental Protocols

The following protocols are representative methods for the synthesis of each isomer.

Protocol 1: Synthesis of this compound[10]

Materials:

  • 3-Hydroxybenzoic acid (69.1 g, 0.5 mol)

  • Sodium hydroxide (21.0 g, 0.52 mol)

  • Sodium iodide (78.7 g, 0.52 mol)

  • Methanol (700 mL)

  • Aqueous sodium hypochlorite solution (commercial bleach, adjusted to 0.52 mol)

  • Concentrated hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid, sodium hydroxide, and sodium iodide in methanol.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the aqueous sodium hypochlorite solution dropwise, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Remove the ice bath and continue stirring overnight at room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water and dry to yield this compound as an off-white solid. (Expected Yield: ~92%).

Protocol 2: Synthesis of Methyl 4-Hydroxy-3-iodobenzoate (Precursor to the Acid)[8]

Materials:

  • Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol)

  • Iodine monochloride (ICl) (37.8 g, 0.233 mol)

  • Glacial acetic acid (250 mL)

Procedure:

  • Dissolve methyl 4-hydroxybenzoate in 200 mL of acetic acid in a reaction vessel and heat to 65 °C with stirring.

  • Separately, dissolve iodine monochloride in 50 mL of acetic acid.

  • Slowly add the ICl solution to the heated methyl 4-hydroxybenzoate solution over 40 minutes.

  • Maintain the reaction at 65 °C with stirring for 5 hours.

  • Allow the reaction to cool and stir for an additional 16 hours at room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with water and dry under vacuum to yield methyl 4-hydroxy-3-iodobenzoate. (Expected Yield: ~90%).

  • Note: The free acid can be obtained by standard ester hydrolysis (e.g., using NaOH followed by acidic workup).

Conclusion and Strategic Recommendations

The choice between this compound and 4-Hydroxy-3-iodobenzoic acid is not arbitrary but a strategic decision based on the desired final molecular structure and the planned reaction sequence.

  • Choose this compound when:

    • The target molecule requires a substitution pattern where the functional groups introduced via cross-coupling are para to a hydroxyl group.

    • Steric hindrance at the hydroxyl group is a concern for subsequent reactions.

  • Choose 4-Hydroxy-3-iodobenzoic acid when:

    • The synthetic target demands a substituent be placed ortho to a hydroxyl group.

    • The synthetic design can tolerate or leverage the potential steric hindrance and altered electronic environment around the hydroxyl group.

By understanding the fundamental principles of regioselectivity that govern their synthesis and the steric and electronic factors that dictate their reactivity, researchers can harness the full potential of these valuable and versatile building blocks to accelerate drug discovery and materials science innovation.

References

A Comparative Guide to the Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-iodobenzoic acid is a valuable halogenated aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the phenol, and the carbon-iodine bond, which is a key handle for cross-coupling reactions. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the chemical research and development community.

This guide provides an in-depth comparison of two primary synthetic routes for this compound, starting from the readily available precursor, 3-hydroxybenzoic acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for small-scale discovery or large-scale manufacturing.

Route 1: Direct Iodination via In-Situ Generation of Hypoiodite

This is arguably the most direct and high-yielding method reported for the synthesis of this compound. It relies on the electrophilic iodination of the activated aromatic ring of 3-hydroxybenzoic acid using an electrophilic iodine species generated in situ from sodium iodide and an oxidant.

Principle and Mechanistic Insights

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. The benzene ring of 3-hydroxybenzoic acid is activated by the strongly electron-donating hydroxyl (-OH) group and deactivated by the electron-withdrawing carboxylic acid (-COOH) group. The -OH group is a powerful ortho, para-director, while the -COOH group is a meta-director. The directing effects of the hydroxyl group dominate, activating the C2, C4, and C6 positions.

In this method, sodium iodide (NaI) is oxidized by sodium hypochlorite (NaOCl, household bleach) to generate an electrophilic iodine species, likely hypoiodite (I⁺) or a related entity. This potent electrophile then attacks the electron-rich aromatic ring. Iodination occurs regioselectively at the C4 position (para to the -OH group) due to a combination of electronic activation and minimal steric hindrance compared to the C2 position, which is flanked by two substituents.

dot graph "Route_1_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"];

} Workflow for Route 1: Iodination via In-Situ Generated Hypoiodite.

Detailed Experimental Protocol

This protocol is adapted from a procedure published by ChemicalBook.[1]

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Methanol (MeOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration should be known)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1.0 eq), sodium hydroxide (1.05 eq), and sodium iodide (1.05 eq) in methanol.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq) dropwise to the cooled mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours. After this period, remove the ice bath and continue stirring at room temperature overnight.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Precipitation: Acidify the remaining aqueous solution with concentrated hydrochloric acid until the product precipitates completely (pH ~1-2).

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield this compound as an off-white solid.

Reported Performance:

  • Yield: 92%[1]

  • Purity: Typically high after washing, can be further purified by recrystallization if needed.

Route 2: Direct Iodination with Iodine Monochloride (ICl)

This classical method employs a pre-formed, highly electrophilic iodinating agent, iodine monochloride (ICl). ICl is a versatile reagent for the iodination of activated aromatic systems and offers a different set of operational parameters compared to the in-situ generation method.

Principle and Mechanistic Insights

Iodine monochloride is a polarized interhalogen compound (Iᵅ⁺-Clᵅ⁻). The iodine atom is the electrophilic center and readily attacks electron-rich aromatic rings. The mechanism is a direct electrophilic aromatic substitution, similar to Route 1. The key difference lies in the nature and delivery of the electrophile. Using a pre-formed reagent like ICl can offer more predictable reactivity and potentially faster reaction times.

The reaction is typically carried out in an acidic medium, often glacial acetic acid or an aqueous acid solution.[2] The acid can protonate the carbonyl of the carboxylic acid, slightly increasing its deactivating effect, but the powerful directing effect of the hydroxyl group still ensures high regioselectivity for the C4 position. A potential side reaction is chlorination, although this is generally not significant for highly activated systems like phenols where iodination is much faster.

dot graph "Route_2_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124"];

} Workflow for Route 2: Iodination with Iodine Monochloride (ICl).

Detailed Experimental Protocol

This is a general protocol adapted from established procedures for the iodination of activated benzoic acids.[2][3][4]

Materials:

  • 3-Hydroxybenzoic acid

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

  • Distilled water

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend or dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of ICl: With stirring, add a solution of iodine monochloride (1.1-1.2 eq) in glacial acetic acid. The addition can be done at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to destroy any excess ICl (indicated by the disappearance of the dark iodine color).

  • Precipitation/Isolation: The product may precipitate upon quenching. If not, add cold water to induce precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water and dry under vacuum to yield the final product.

Expected Performance:

  • Yield: While no specific yield is reported for this exact substrate, yields for analogous iodinations of activated aromatics with ICl are typically in the range of 80-95%.[3]

  • Purity: Good to excellent, depending on the efficiency of the wash steps.

Comparative Analysis

ParameterRoute 1: In-Situ HypoioditeRoute 2: Iodine Monochloride (ICl)
Starting Material 3-Hydroxybenzoic Acid3-Hydroxybenzoic Acid
Key Reagents Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl)Iodine Monochloride (ICl), Acetic Acid
Reagent Handling Uses common, inexpensive salts and bleach. NaOCl concentration can vary.ICl is corrosive, moisture-sensitive, and toxic. Requires more careful handling.
Reaction Conditions Low initial temperature (0-5 °C), then ambient. Long reaction time (overnight).Elevated temperature (60-80 °C). Typically shorter reaction times (hours).
Reported Yield 92% [1]Estimated 80-95% (based on similar reactions)[3]
Work-up Methanol evaporation followed by acidification and filtration.Quenching with a reducing agent, followed by filtration.
Scalability Excellent. Reagents are cheap and the procedure is straightforward for large scale.Good. The primary limitation is the cost and handling of large quantities of ICl.
Green Chemistry Uses bleach as an oxidant, which can be a concern. Generates salt waste.Uses a stoichiometric amount of a halogenating agent. Acetic acid can be recovered.
Cost-Effectiveness Highly cost-effective due to the low price of NaI and NaOCl.Moderately cost-effective. ICl is more expensive than the reagents in Route 1.

Expert Commentary and Recommendation

Both synthetic routes represent viable and efficient methods for preparing this compound. The choice between them depends heavily on the specific needs of the laboratory or production facility.

Route 1 (In-Situ Hypoiodite) stands out for its exceptional reported yield, operational simplicity, and low cost . The reagents are readily available and inexpensive, making this method highly attractive for large-scale industrial production. The primary considerations are ensuring the quality and accurate concentration of the sodium hypochlorite solution and managing the exotherm during its addition. The long, overnight reaction time may be a drawback for rapid synthesis but is often acceptable in a production setting.

Route 2 (Iodine Monochloride) offers the advantage of using a well-defined, powerful iodinating agent, which can lead to faster reaction times and potentially simpler reaction monitoring . However, this comes at the cost of handling a more hazardous reagent. Iodine monochloride is corrosive and requires a moisture-free environment for storage and handling. This route is an excellent choice for lab-scale synthesis where speed is a priority and appropriate safety measures for handling ICl are in place.

References

A Senior Application Scientist's Guide to Method Selection and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 3-Hydroxy-4-iodobenzoic Acid

As a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules, the purity and structural integrity of this compound (HIBA) are paramount.[1] Ensuring the quality of this starting material prevents downstream complications, improves yield, and guarantees the safety and efficacy of the final product. This guide provides a comparative analysis of key analytical techniques for the comprehensive characterization of HIBA, grounded in established scientific principles and practical, field-proven insights. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling researchers to select and implement the most appropriate analytical strategy for their specific needs.

Physicochemical Foundation

Before delving into instrumental analysis, a foundational understanding of HIBA's properties is essential. These parameters influence sample preparation, chromatographic conditions, and spectral interpretation.

PropertyValueSource(s)
Molecular Formula C₇H₅IO₃[2]
Molecular Weight 264.02 g/mol [3]
Appearance White to pale-yellow solid/powder[4][5]
Melting Point 225-229 °C[4]
Boiling Point 319.8 °C (Predicted)[4][6]
Density ~2.15 g/cm³ (Predicted)[4][6]

I. Chromatographic Techniques: Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of HIBA and quantifying it in the presence of impurities, such as starting materials (e.g., 3-hydroxybenzoic acid) or side-products from its synthesis.[7]

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the preeminent technique for purity assessment of non-volatile, polar organic compounds like HIBA. Its high resolution, sensitivity, and adaptability make it ideal for separating HIBA from structurally similar impurities. The choice of a reversed-phase (RP) method is logical due to the molecule's moderate polarity. The acidic nature of the carboxyl group and the phenolic hydroxyl group necessitates the use of an acidified mobile phase to suppress ionization and ensure sharp, symmetrical peaks.

Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve HIBA in Diluent (e.g., Methanol/Water) injection Inject Sample prep_sample->injection prep_mobile Prepare & Degas Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) column Separation on C18 Column prep_mobile->column injection->column detection UV Detection (e.g., 254 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: High-level workflow for HPLC purity analysis of HIBA.

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 1:1 methanol/water diluent to a final concentration of 1.0 mg/mL. Sonicate briefly to ensure complete dissolution.

  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The use of formic acid is compatible with mass spectrometry detectors.[8]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Wavelength: Monitor at 254 nm, and collect spectral data from 200-400 nm to check for peak purity.

  • Data Analysis:

    • Integrate the peak corresponding to HIBA and all impurity peaks.

    • Calculate the purity by the area percent method: Purity (%) = (Area_HIBA / Total_Area_All_Peaks) * 100.

Performance Comparison: HPLC
ParameterTypical PerformanceRationale / Commentary
Specificity HighExcellent separation of isomers and related impurities.
Sensitivity Low µg/mL (LOD)UV detection is highly sensitive for aromatic compounds.
Quantification Excellent Linearity & PrecisionRobust for accurate impurity profiling and assay.
Destructive? Yes (sample consumed)The collected fractions can be used for further analysis if needed.
Throughput ModerateRuntimes are typically in the 15-30 minute range per sample.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Direct GC analysis of HIBA is problematic due to its low volatility and high melting point. The polar carboxylic acid and hydroxyl groups can cause poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is mandatory. A common approach for acidic compounds is silylation (e.g., with BSTFA) to convert the -OH and -COOH groups into their less polar, more volatile trimethylsilyl (TMS) ethers and esters.[9] While providing excellent separation and the structural confirmation of MS, the extra sample preparation step makes it less favorable than HPLC for routine purity testing.

Detailed Experimental Protocol: GC-MS (after Derivatization)
  • Derivatization:

    • Place ~1 mg of the HIBA sample in a 2 mL GC vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Add 400 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS System:

    • Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

    • Injection: 1 µL, split mode (e.g., 20:1).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak for the di-TMS derivative of HIBA and any related impurities by their retention times and mass spectra.

Performance Comparison: GC-MS vs. HPLC
FeatureHPLCGC-MS (with Derivatization)
Primary Use Purity, AssayImpurity Identification, Volatile Contaminants
Sample Prep Simple dissolutionRequired multi-step derivatization
Sensitivity High (UV)Very High (MS)
Confirmation Retention Time, UV SpectrumRetention Time, Mass Spectrum (High Confidence)
Key Advantage Simplicity, robustness for QCDefinitive identification of unknown impurities
Key Limitation Co-elution can mask impuritiesPotential for incomplete derivatization, more complex

II. Spectroscopic Techniques: Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For HIBA, ¹H NMR is expected to show three distinct aromatic protons with splitting patterns dictated by their positions on the benzene ring. The acidic proton of the carboxyl group and the phenolic proton may be broad or exchange with solvent.

Expected ¹H NMR Spectral Features (in DMSO-d₆)
ProtonApprox. Chemical Shift (ppm)MultiplicityRationale
-COOH12.0 - 13.0Broad singletAcidic proton, often broad.
-OH9.0 - 10.0Broad singletPhenolic proton, often broad.
H-2~7.8Doublet (d)Ortho to the electron-withdrawing -COOH group.
H-6~7.5Doublet of doublets (dd)Ortho to the -OH group and meta to the -COOH group.
H-5~7.0Doublet (d)Ortho to the iodine atom.

Note: These are predicted values based on analogous structures. Actual shifts may vary.[10]

Detailed Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of HIBA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is a good choice as it solubilizes the compound well and allows for the observation of exchangeable -OH and -COOH protons.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition: Standard proton experiment with a 90° pulse.

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Acquisition: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and assign peaks based on chemical shifts and coupling constants.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For HIBA, the spectrum will be dominated by characteristic absorptions from the O-H, C=O, and C-O bonds of the phenolic and carboxylic acid moieties, as well as aromatic C-H and C=C vibrations.

Expected FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad, strong
O-H (Phenol)3200-3600Broad, medium
C-H (Aromatic)3000-3100Sharp, weak-medium
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Multiple medium-strong bands
C-O Stretch1210-1320Strong
C-I Stretch~500-600Weak-medium

Reference data from similar hydroxybenzoic acids supports these assignments.[11][12]

Detailed Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid HIBA powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is compared against reference spectra or analyzed by assigning bands to known functional group vibrations.

III. Thermal Analysis: Stability and Composition

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the stability, melting behavior, and potential presence of solvates or hydrates.[13]

Logical Flow for Thermal Characterization

cluster_dsc DSC Analysis cluster_tga TGA Analysis HIBA_Sample HIBA Sample DSC_Run Heat in DSC (e.g., 10°C/min) HIBA_Sample->DSC_Run TGA_Run Heat in TGA (e.g., 10°C/min) HIBA_Sample->TGA_Run DSC_Result Observe Endotherm (Melting Point) DSC_Run->DSC_Result DSC_Purity Assess Purity (Melting Point Depression) DSC_Result->DSC_Purity TGA_Result Monitor Mass Loss TGA_Run->TGA_Result TGA_Decomp Determine Decomposition Temperature TGA_Result->TGA_Decomp TGA_Solvate Check for Solvates/ Hydrates (Mass loss before M.P.) TGA_Result->TGA_Solvate

Caption: Parallel workflow for DSC and TGA thermal analysis.

Expertise & Experience: DSC is used to measure heat flow into or out of a sample as a function of temperature. For HIBA, it will show a sharp endothermic peak corresponding to its melting point (225-229 °C). The sharpness of this peak is an indicator of purity. TGA measures the change in mass of a sample as it is heated. For a pure, anhydrous sample of HIBA, no significant mass loss should occur until the decomposition temperature, which is expected to be well above its melting point.[14][15]

Detailed Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 2-5 mg of the HIBA sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Parameters (DSC):

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

    • Temperature Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.

  • Instrument Parameters (TGA):

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

    • Temperature Program: Ramp from 25 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Analyze the thermogram for any mass loss events. Calculate the percentage mass loss and the onset temperature of decomposition.

IV. Summary and Method Selection Strategy

The choice of analytical technique is dictated by the specific question being asked. No single method provides a complete picture; a multi-technique approach is essential for full characterization.

TechniqueInformation ProvidedSample (mg)Destructive?ThroughputPrimary Application
HPLC-UV Purity, Quantification< 1YesModerateQuality Control, Impurity Profiling
GC-MS Impurity Identification< 1YesLowIdentification of Volatile or Derivatizable Impurities
NMR Unambiguous Structure5-10NoLowStructural Confirmation, Identification
FT-IR Functional Groups< 1NoHighRapid Identity Check
DSC/TGA Thermal Stability, Melting Point2-5YesHighPhysical Characterization, Solvate Detection

For a new batch of this compound, a logical workflow would be:

  • Identity Confirmation: Use FT-IR for a quick functional group fingerprint and NMR for definitive structural confirmation.

  • Purity Assessment: Employ HPLC-UV as the primary tool for quantifying purity and detecting non-volatile impurities.

  • Physical Properties: Run DSC to confirm the melting point as an indicator of purity and TGA to ensure thermal stability and the absence of residual solvents or water.

This comprehensive approach ensures that the material meets the stringent quality requirements for its intended use in research and development.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in a Key Synthetic Building Block

3-Hydroxy-4-iodobenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic materials. Its utility as a building block is predicated on its defined structure and, most critically, its purity. The presence of residual starting materials, regioisomeric byproducts, or side-reaction products can have profound consequences on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, biological activity and patient safety.

A common synthetic route involves the direct iodination of 3-hydroxybenzoic acid.[1] While efficient, this reaction can potentially yield several impurities that are structurally similar to the target molecule, including:

  • Unreacted Starting Material: 3-Hydroxybenzoic acid.

  • Regioisomers: 3-Hydroxy-2-iodobenzoic acid, 3-hydroxy-6-iodobenzoic acid, and other isomers.

  • Over-iodinated Products: Di-iodinated species.

Given the subtle structural differences between these potential contaminants and the final product, a multi-faceted, orthogonal approach to purity validation is not just recommended—it is essential. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights into their application for establishing the purity of this compound with a high degree of scientific confidence.

Pillar 1: Chromatographic Purity Assessment – The Workhorse Technique

High-Performance Liquid Chromatography (HPLC) and its ultra-high performance counterpart (UPLC) are indispensable for purity determination due to their high resolving power, sensitivity, and quantitative accuracy. The primary goal is to separate the main compound from all potential process-related impurities.

The Causality Behind Method Design: Reversed-Phase HPLC

For an aromatic carboxylic acid like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle is the separation of analytes based on their hydrophobicity. However, the ionic nature of the carboxylic acid group presents a challenge; at neutral pH, the carboxylate anion is highly polar and may elute too early with poor peak shape.

To ensure robust and reproducible separation, we must suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase (e.g., with formic acid or phosphoric acid) to a pH well below the pKa of the carboxylic acid (predicted pKa ≈ 3.9).[2][3] In its protonated, neutral form, the molecule exhibits greater hydrophobicity, leading to better retention and sharper, more symmetrical peaks on a C18 stationary phase.

Comparative Chromatographic Methods
MethodPrincipleIdeal ForStrengthsWeaknesses
RP-HPLC (UV Detection) Separation based on hydrophobicity.Routine purity checks, quantitation of known and unknown impurities.High resolution, quantitative, robust, widely available.Requires chromophores for UV detection; less structural information.
LC-MS HPLC separation followed by mass spectrometry detection.Impurity identification and structural confirmation.High specificity and sensitivity; provides molecular weight information.More complex instrumentation; potential for matrix effects.[4]
Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture (diluent) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (Optional) B->C D Inject into HPLC C->D E Gradient Elution (C18 Column) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Purity Report H->I

Caption: Workflow for HPLC-based purity assessment.

Pillar 2: Spectroscopic Confirmation – Verifying Molecular Identity

While chromatography excels at separating components, spectroscopy provides the definitive structural confirmation. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy creates a self-validating system to confirm the identity and structure of the main component and any separable impurities.

A. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For this compound, the ¹H NMR spectrum is particularly diagnostic for confirming the 1,3,4-substitution pattern on the benzene ring.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • A broad singlet for the carboxylic acid proton (~13 ppm).

    • A singlet for the phenolic proton (~10-11 ppm).

    • Three distinct aromatic protons. The proton ortho to the iodine atom will be a doublet, the proton between the hydroxyl and carboxyl groups will be a doublet, and the proton ortho to the carboxyl group will be a doublet of doublets. The specific coupling constants (J-values) will confirm their relative positions.

  • Trustworthiness through Self-Validation: The presence of signals corresponding to other isomers (e.g., a different splitting pattern or number of aromatic signals) would immediately invalidate a claim of high purity.

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity.

  • Expected Mass Spectrum (Negative Ion ESI-MS): The primary ion observed will be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 262.9. The isotopic pattern can also be observed. The molecular weight of C₇H₅IO₃ is 264.02 g/mol .[5][6]

  • Causality in Ionization Choice: Electrospray Ionization (ESI) in negative mode is chosen because the acidic nature of the molecule makes it easy to deprotonate, forming a stable [M-H]⁻ ion for detection.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

  • Expected Key Stretches:

    • ~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of a carboxylic acid dimer.

    • ~3200 cm⁻¹: A sharper O-H stretch from the phenolic group.

    • ~1700-1680 cm⁻¹: A strong C=O stretch from the carboxylic acid.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretches.

Workflow for Spectroscopic Identification

Spectro_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ftir FTIR Analysis Start Synthesized Product N1 Dissolve in DMSO-d6 Start->N1 M1 Dissolve & Infuse into ESI Source Start->M1 F1 Place Sample on ATR Crystal Start->F1 N2 Acquire 1H & 13C Spectra N1->N2 N3 Confirm Substitution Pattern & Structure N2->N3 Result Verified Structure N3->Result M2 Acquire Mass Spectrum (Negative Mode) M1->M2 M3 Confirm Molecular Weight (m/z 262.9) M2->M3 M3->Result F2 Acquire IR Spectrum F1->F2 F3 Confirm Functional Groups (C=O, O-H) F2->F3 F3->Result

Caption: Orthogonal spectroscopic methods for structural verification.

Pillar 3: Absolute Purity & Thermal Properties

While chromatographic and spectroscopic methods assess purity relative to detectable impurities and confirm structure, they do not provide an absolute measure of the primary component's concentration. For this, a quantitative assay and a physical property assessment are required.

A. Titrimetry: A Classic Quantitative Assay

Acid-base titration is a primary analytical method that provides a direct, quantitative measure of the carboxylic acid content, yielding an "assay" value.

  • Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The endpoint, where all the carboxylic acid has been neutralized, is detected using a pH meter or a colorimetric indicator.

  • Expertise in Execution: The choice of solvent is critical. A mixture like ethanol/water is often used to ensure the solubility of both the acidic analyte and the aqueous titrant. This method quantifies the molar amount of the acidic functional group, providing a purity value that is independent of the response factors required in chromatography.

Experimental Protocol: Potentiometric Titration
  • Accurately weigh approximately 200 mg of the sample.

  • Dissolve in 50 mL of 75% ethanol.

  • Titrate with standardized 0.1 M Sodium Hydroxide, monitoring the pH with a calibrated electrode.

  • Determine the equivalence point from the inflection of the titration curve.

  • Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

B. Melting Point & Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that serves as an excellent indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.

  • Literature Value: The melting point for this compound is reported in the range of 225-229 °C.[2][5][7]

  • Data Interpretation: A sharp melting point (e.g., a range of < 1 °C) within this literature range is a strong indicator of high purity. A broad melting range (e.g., > 2 °C) suggests the presence of impurities.

  • DSC as an Advanced Alternative: DSC provides more detailed quantitative information, showing the onset of melting and the peak maximum, and can even be used to estimate the mole percent of impurity in some cases.

Summary & Recommended Validation Strategy

No single technique is sufficient to declare a compound "pure." A robust validation package relies on the concordance of results from multiple, orthogonal methods.

Comparative Guide to Validation Techniques
TechniqueParameter MeasuredSpecificityQuantitationKey Insight
HPLC-UV Relative concentration of UV-active speciesHighExcellent (Relative)Detects and quantifies process-related impurities.
¹H NMR Chemical environment of protonsVery HighGood (Relative)Unambiguously confirms chemical structure and substitution.
MS Mass-to-charge ratioVery HighPoorConfirms molecular weight.
FTIR Functional group vibrationsLowNoConfirms presence of key functional groups.
Titration Moles of acidic functional groupModerateExcellent (Absolute)Provides an absolute assay value.
Melting Point / DSC Thermal transitionModerateSemi-QuantitativeIndicates overall purity of the crystalline solid.
Final Recommendation

For researchers, scientists, and drug development professionals, a tiered approach is recommended for the complete validation of synthesized this compound:

  • Initial Screening (Identity & Rough Purity): Use FTIR and Melting Point for a quick confirmation of functional groups and a preliminary check on purity.

  • Definitive Structural Confirmation: Employ ¹H NMR and MS to unequivocally verify the chemical structure and molecular weight.

  • Comprehensive Purity Profiling: Utilize a validated RP-HPLC method to separate and quantify all related impurities, establishing a purity value (e.g., >99.0% by area).

  • Absolute Content Assay: Perform an Acid-Base Titration to determine the absolute assay of the material (e.g., 99.0% - 101.0%).

When the results from these orthogonal techniques are in agreement—for example, a high purity by HPLC, a sharp melting point, a clean NMR spectrum, and a high assay by titration—one can have the utmost confidence in the quality and purity of the synthesized this compound.

References

A Comparative Guide to 3-Hydroxy-4-iodobenzoic Acid Derivatives as Enzyme Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide offers a comparative analysis of the enzymatic inhibitory efficacy of 3-hydroxy-4-iodobenzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to provide a framework for understanding the potential of this chemical scaffold in inhibitor design. While direct, comprehensive comparative studies on a wide range of this compound derivatives against multiple enzymes are limited in publicly accessible literature, this guide leverages structure-activity relationship (SAR) data from related benzoic acid analogs to provide context and direction for future research. The primary focus will be on tyrosinase, a key enzyme in melanogenesis, with additional discussion on other potential enzymatic targets such as deiodinases and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

The this compound Scaffold: A Promising Moiety for Enzyme Inhibition

The substituted benzoic acid core is a privileged structure in medicinal chemistry, known to interact with the active sites of various enzymes. The presence of a hydroxyl group and a halogen, specifically iodine, on the phenyl ring of this compound suggests the potential for specific and potent enzyme interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the bulky, lipophilic iodine atom can engage in halogen bonding and hydrophobic interactions, contributing to binding affinity and selectivity.

Tyrosinase Inhibition: A Case Study in Benzoic Acid Derivative Efficacy

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is a key strategy in the development of treatments for hyperpigmentation and in preventing enzymatic browning in the food industry. Several studies have demonstrated the potential of benzoic acid derivatives as tyrosinase inhibitors.

A study by Khan, M. et al. (2010) synthesized a series of ten benzoic acid derivatives and evaluated their inhibitory activity against mushroom tyrosinase.[1][2] Their findings revealed that all synthesized compounds exhibited some level of inhibitory potential. Notably, one derivative, N-(2-hydroxyethyl)-3,5-dinitrobenzamide, displayed exceptional potency with an IC50 value of 1.09 µM, significantly more potent than the standard inhibitors kojic acid (IC50 = 16.67 µM) and L-mimosine (IC50 = 3.68 µM).[1][2] This highlights the significant impact of substitutions on the benzoic acid ring on inhibitory activity.

Table 1: Tyrosinase Inhibitory Activity of Synthesized Benzoic Acid Derivatives [1][2]

Compound NumberStructureIC50 (µM)
1 2-pentyl benzoate> 100
2 4-hydroxy-2-pentyl benzoate52.34
3 Decyl benzoate85.12
4 4-hydroxydecyl benzoate35.67
5 Decyl 3,5-dinitrobenzoate2.45
6 4-nitrophenyl 2-trifluoromethyl-4-nitrobenzoate15.21
7 N-(2-hydroxyethyl)-3,5-dinitrobenzamide1.09
8 N-(2-bromoethyl)-3,5-dinitrobenzamide3.15
9 N-methyl-4-methylbenzamide75.43
10 N-ethylbenzamide> 100
Kojic Acid(Standard)16.67
L-Mimosine(Standard)3.68

Data extracted from Khan, M. et al. (2010).

Mechanism of Tyrosinase Inhibition by Benzoic Acid Derivatives

The inhibitory mechanism of benzoic acid derivatives against tyrosinase is believed to involve the chelation of the copper ions within the enzyme's active site. Quantitative structure-activity relationship (QSAR) studies have indicated that the formation of a hydrogen bond between the hydroxyl group of the inhibitor and the carbonyl oxygen of specific amino acid residues, such as Tyr98, can stabilize the enzyme-inhibitor complex.[3] This interaction likely prevents the conformational changes necessary for substrate binding and catalysis.

Tyrosinase_Inhibition_Mechanism cluster_Enzyme Tyrosinase Active Site cluster_Inhibitor Inhibitor Interaction Enzyme Tyrosinase (Cu2+) Product Melanin Precursors Enzyme->Product Catalyzes Oxidation Substrate L-Tyrosine / L-DOPA Substrate->Enzyme Binds to Active Site Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->Enzyme Chelates Cu2+ Forms H-bonds caption Mechanism of Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition by benzoic acid derivatives.

Other Potential Enzyme Targets for this compound Derivatives

While extensive data on tyrosinase provides a strong case, the unique structural features of this compound suggest its potential to interact with other enzymes, particularly those involved in processes where iodine or hydroxylated aromatic rings play a key role.

Deiodinases

Deiodinases are a family of enzymes crucial for the activation and inactivation of thyroid hormones.[4] Given that these enzymes act on iodinated substrates (thyroxine and triiodothyronine), it is plausible that this compound and its derivatives could act as inhibitors. The structural similarity to the endogenous substrates could allow these compounds to bind to the active site, potentially disrupting thyroid hormone metabolism. Research into specific deiodinase inhibitors is an active area, and compounds with an iodinated phenyl ring are of significant interest.[5][6][7] However, specific inhibitory data (e.g., IC50 values) for this compound derivatives against deiodinases is not yet available in the reviewed literature.

Deiodinase_Pathway T4 Thyroxine (T4) (Prohormone) Deiodinases Deiodinase Enzymes (D1, D2, D3) T4->Deiodinases Substrate T3 Triiodothyronine (T3) (Active Hormone) rT3 Reverse T3 (rT3) (Inactive) Deiodinases->T3 Activation Deiodinases->rT3 Inactivation Inhibitor Potential Inhibitor (e.g., 3-hydroxy-4-iodobenzoic acid derivative) Inhibitor->Deiodinases Inhibits caption Thyroid Hormone Activation and Deiodinase Inhibition Tyrosinase_Assay_Workflow Start Start Assay Step1 Prepare Reagents: - Tyrosinase - L-DOPA - Buffer - Test Compounds Start->Step1 Step2 Plate Setup (96-well): - Add Buffer - Add Test Compound Step1->Step2 Step3 Pre-incubation: - Add Tyrosinase - Incubate Step2->Step3 Step4 Reaction Initiation: - Add L-DOPA Step3->Step4 Step5 Data Acquisition: - Measure Absorbance (475 nm) at time intervals Step4->Step5 Step6 Data Analysis: - Calculate % Inhibition - Determine IC50 Step5->Step6 End End Step6->End caption Workflow for Tyrosinase Inhibition Assay

References

A Guide to the Spectroscopic Analysis of 3-Hydroxy-4-iodobenzoic Acid for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted approach to the structural confirmation of 3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6), a key intermediate in pharmaceutical and materials science research.[1][2][3][4][5] For researchers and drug development professionals, absolute certainty in molecular structure is non-negotiable. Here, we move beyond simple data reporting to offer a comparative and logical framework for validating the identity and purity of this compound using fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The core principle of this guide is self-validation. Each technique provides a unique piece of the structural puzzle, and only through their synergistic interpretation can a definitive confirmation be achieved. We will explore the theoretical underpinnings of each method, the expected spectral outcomes based on the molecule's distinct functionalities, and how these predictions compare to established data, thereby providing a robust protocol for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is the first line of analysis for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, providing a unique "fingerprint."[6]

For this compound, we anticipate a complex but highly characteristic spectrum due to the presence of a carboxylic acid, a phenol, and a substituted aromatic ring. The hydrogen bonding capabilities of both the hydroxyl and carboxyl groups are expected to have a significant impact on the spectrum, particularly on the width of absorption bands.[7][8]

Expected Vibrational Modes

The structure of this compound suggests several key absorption bands:

  • O-H Stretching: Two distinct O-H groups are present. The carboxylic acid O-H stretch is famously broad, appearing as a wide envelope from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretching region.[8][9] This broadness is a direct result of strong intermolecular hydrogen-bonded dimers. The phenolic O-H stretch will also be broad but typically appears in the 3200-3600 cm⁻¹ range.

  • C-H Stretching: Aromatic C-H stretches are expected as weaker, sharp peaks just above 3000 cm⁻¹.[9]

  • C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and reliable peaks in the spectrum. Due to conjugation with the aromatic ring, its frequency is lowered, and it is expected to appear in the 1680-1710 cm⁻¹ region.[6][7]

  • C=C Stretching: Aromatic ring skeletal vibrations typically produce a series of peaks of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹.

  • C-O Stretching: Both the carboxylic acid and the phenol contribute to C-O stretching vibrations, which are typically found in the 1210-1320 cm⁻¹ region.[8]

  • O-H Bending: The out-of-plane O-H bend from the carboxylic acid dimer is another broad, diagnostically useful feature, often centered around 900-960 cm⁻¹.[7]

Experimental Protocol: Acquiring the FT-IR Spectrum (ATR Method)
  • Sample Preparation: Ensure the this compound sample is dry and crystalline. No extensive preparation is needed for Attenuated Total Reflectance (ATR).

  • Instrument Setup: Use a clean, dry ATR crystal (typically diamond or germanium). Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis using the ATR method.

Data Summary and Comparative Analysis

The following table summarizes the expected FT-IR absorption frequencies for this compound and compares them to a related compound, 3-hydroxybenzoic acid, to highlight the minimal electronic influence of the C-I bond on the primary functional group vibrations.

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundTypical Wavenumber (cm⁻¹) for 3-Hydroxybenzoic AcidKey Characteristics
O-H Stretch (Carboxylic Acid)2500 - 33002500 - 3300Very broad, strong
O-H Stretch (Phenol)3200 - 36003200 - 3600Broad, strong
C-H Stretch (Aromatic)> 3000> 3000Sharp, weak-medium
C=O Stretch (Carboxylic Acid)1680 - 17101680 - 1710Sharp, very strong
C=C Stretch (Aromatic)1450 - 16001450 - 1600Multiple peaks, medium-strong
C-O Stretch1210 - 13201210 - 1320Strong
O-H Bend (Out-of-plane)900 - 960900 - 960Broad, medium

UV-Vis Spectroscopy: Mapping the Conjugated System

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule, specifically its conjugated π-system. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores.

The aromatic ring in this compound, substituted with a carboxyl group (-COOH), a hydroxyl group (-OH), and an iodine atom (-I), constitutes a complex chromophore. Both the -OH group and the -I atom act as auxochromes, groups that modify the light-absorbing properties of the chromophore. They typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring.

Expected Electronic Transitions
  • π → π* Transitions: These are high-energy transitions associated with the aromatic π-system. For substituted benzenes, two primary bands are often observed: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm).

  • n → π* Transitions: A weaker transition associated with the non-bonding electrons of the carbonyl oxygen is also possible but is often obscured by the more intense π → π* transitions.

Based on data for similar compounds like 3,4-dihydroxybenzoic acid (λmax at 294 nm) and 4-iodobenzoic acid, we can predict that the B-band for this compound will be significantly red-shifted relative to unsubstituted benzoic acid (λmax ≈ 230 nm).[10][11]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices. The solvent must not react with the analyte.

  • Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference blank.

  • Data Acquisition: Place the reference cuvette in the reference beam and the sample cuvette in the sample beam. Scan a range from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

Caption: General workflow for UV-Vis spectroscopic analysis.

Data Summary and Comparative Analysis

The table below compares the expected λmax for this compound with related molecules, illustrating the cumulative effect of the substituents on the electronic transitions.

CompoundKey SubstituentsExpected λmax (B-band, nm)Rationale for Shift
Benzoic Acid-COOH~230Baseline
3-Hydroxybenzoic Acid-OH, -COOH~238, 296-OH is an activating auxochrome (bathochromic shift)
4-Iodobenzoic Acid-I, -COOH~246-I is a weak auxochrome (bathochromic shift)
This compound -OH, -I, -COOH~290 - 300 Combined bathochromic effects of -OH and -I on the conjugated system

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.[12] We will examine both ¹H (proton) and ¹³C NMR.

¹H NMR Analysis: Proton Environment and Connectivity

The structure of this compound has three distinct aromatic protons and two acidic protons (one phenolic, one carboxylic). Their chemical shifts (δ) are influenced by the electronic effects (induction and resonance) of the neighboring substituents.[13][14]

  • Aromatic Protons:

    • H-2 (ortho to -COOH): This proton is expected to be the most deshielded (furthest downfield) due to the strong electron-withdrawing nature of the carboxyl group. It will appear as a doublet.

    • H-5 (ortho to -I): This proton will be influenced by all three groups. It is expected to appear as a doublet of doublets.

    • H-6 (ortho to -OH): This proton is expected to be the most shielded (furthest upfield) due to the electron-donating resonance effect of the hydroxyl group. It will appear as a doublet.

  • Acidic Protons:

    • -COOH and -OH: Both protons will appear as broad singlets at a very downfield chemical shift (typically >9 ppm in DMSO-d₆). Their signals will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

¹³C NMR Analysis: The Carbon Backbone

The molecule possesses 7 unique carbon atoms, each giving a distinct signal in the ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically appearing between 165-175 ppm.

  • Aromatic Carbons: These will appear in the 110-160 ppm range.[13]

    • C-3 (attached to -OH): The hydroxyl group is strongly shielding; this signal will be downfield but shielded relative to an unsubstituted carbon.

    • C-4 (attached to -I): The "heavy atom effect" of iodine causes significant shielding of the directly attached (ipso) carbon. This signal is expected to be uniquely upfield for an aromatic carbon, likely in the 90-100 ppm range.

    • C-1 (attached to -COOH): This quaternary carbon will be deshielded.

    • The remaining CH carbons (C-2, C-5, C-6) will have shifts determined by the additive effects of the substituents.[15]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the compound well and its residual proton peak does not interfere with the aromatic region.

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Workflow for NMR Analysis

Caption: Integrated workflow for ¹H and ¹³C NMR analysis.

Predicted NMR Data Summary

¹H NMR (Predicted, in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
-COOH > 12.0 br s - 1H
-OH ~9.5 - 10.5 br s - 1H
H-2 ~7.8 - 8.0 d J ≈ 2 Hz 1H
H-5 ~7.6 - 7.8 dd J ≈ 8 Hz, 2 Hz 1H

| H-6 | ~7.0 - 7.2 | d | J ≈ 8 Hz | 1H |

¹³C NMR (Predicted, in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C=O 165 - 175 Carboxyl carbon
C-3 (-OH) 155 - 160 Shielded by -OH
C-5 135 - 140
C-1 (-COOH) 130 - 135 Quaternary
C-2 120 - 125
C-6 115 - 120 Shielded by -OH

| C-4 (-I) | 90 - 100 | Strongly shielded by Iodine |

Conclusion: A Triad of Evidence for Structural Confirmation

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from three distinct spectroscopic methods.

  • FT-IR confirms the presence of all essential functional groups: the carboxylic acid (broad O-H, sharp C=O), the phenol (broad O-H), and the aromatic ring (C=C and C-H stretches).

  • UV-Vis confirms the extent of the conjugated π-electron system, showing the expected bathochromic shifts due to the auxochromic hydroxyl and iodo substituents.

  • NMR provides the definitive blueprint of the molecular skeleton. ¹H NMR confirms the presence of three unique aromatic protons with the predicted substitution pattern and two exchangeable acidic protons. ¹³C NMR confirms the seven unique carbon environments, with the ipso-carbon attached to iodine providing a uniquely shielded signal that is a hallmark of this specific structure.

By following the protocols and comparative logic outlined in this guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent research and development efforts.

References

How to confirm the identity of 3-Hydroxy-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 3-Hydroxy-4-iodobenzoic Acid: An Orthogonal Approach

This guide provides a comparative analysis of the essential analytical techniques required to confirm the identity of this compound (CAS No: 58123-77-6).[2] We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each method, empowering you to build a self-validating system for structural elucidation.

The Orthogonal Analytical Workflow

G cluster_0 cluster_1 Preliminary Assessment cluster_2 Definitive Structural Confirmation cluster_3 A Sample of This compound B Purity & Retention Time (HPLC) A->B Initial Checks C Physical Properties (Melting Point) A->C Initial Checks D Molecular Formula & Weight (High-Resolution Mass Spectrometry) B->D Proceed if Pure C->D Proceed if Pure E Functional Group Analysis (FTIR Spectroscopy) G Identity Confirmed D->G Corroboration F Connectivity & Isomer Confirmation (¹H and ¹³C NMR Spectroscopy) E->G Corroboration F->G Corroboration

Caption: A logical workflow for the orthogonal confirmation of chemical identity.

Mass Spectrometry (MS): Defining the Molecular Formula

Mass spectrometry is the cornerstone for determining molecular weight and, with sufficient resolution, the elemental formula. It provides the most direct evidence of the compound's atomic composition.

Expertise & Causality: We compare Low-Resolution (LRMS) and High-Resolution Mass Spectrometry (HRMS). While LRMS can confirm the nominal mass (264 g/mol ), it cannot distinguish between isomers or compounds with the same nominal mass. HRMS is vastly superior as it measures mass to several decimal places, allowing for the calculation of a unique elemental formula (C₇H₅IO₃). For this molecule, Electrospray Ionization (ESI) in negative mode is an excellent choice, as the acidic carboxylic acid and phenolic protons are easily removed to form the [M-H]⁻ ion.

ParameterHigh-Resolution MS (e.g., Q-TOF)Low-Resolution MS (e.g., Single Quad)
Primary Output Exact Mass (to 3-4 decimal places)Nominal Mass (integer)
Confidence Level Very High (provides elemental formula)Moderate (confirms molecular weight)
Utility Unambiguous formula confirmationPreliminary check, reaction monitoring
Expected m/z [M-H]⁻ 262.9211263

Experimental Protocol: LC-HRMS

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution 100-fold with the initial mobile phase.

  • Chromatographic Separation (Optional but Recommended): Use a C18 column to ensure the sample is pure before it enters the mass spectrometer. A simple gradient might be:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometer Settings (ESI Negative Mode):

    • Ion Source: ESI, Negative Mode

    • Capillary Voltage: -3.0 kV

    • Scan Range: m/z 50-500

    • Data Analysis: Extract the mass for the major peak. Use the instrument's software to calculate the elemental formula from the exact mass of the [M-H]⁻ ion (Expected: C₇H₄IO₃⁻).

NMR Spectroscopy: Assembling the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms. It provides a detailed map of the carbon-hydrogen framework, allowing for definitive isomer differentiation.

Expertise & Causality: For this compound, ¹H NMR will reveal the substitution pattern on the aromatic ring. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl and iodo groups. The coupling patterns (splitting) between adjacent protons are key to assigning their relative positions. ¹³C NMR complements this by showing the number of unique carbon environments. DMSO-d₆ is the solvent of choice because it is polar enough to dissolve the sample and its deuterated nature prevents it from obscuring the sample's signals. Furthermore, the acidic protons on the hydroxyl and carboxyl groups are often visible in DMSO-d₆, whereas they would rapidly exchange and be invisible in solvents like D₂O.

Predicted NMR Data (in DMSO-d₆)

NucleusPredicted ¹H NMR DataPredicted ¹³C NMR Data
Aromatic Protons H-2: ~7.6 ppm (d, J ≈ 2 Hz) H-5: ~7.8 ppm (d, J ≈ 8 Hz) H-6: ~7.1 ppm (dd, J ≈ 8, 2 Hz)7 unique signals in the aromatic/carbonyl region (~100-170 ppm). The carbon bearing the iodine (C-4) will be shifted significantly upfield (~90-100 ppm).
Exchangeable Protons -COOH: >12 ppm (broad s) -OH: ~10 ppm (broad s)C=O: ~167 ppm

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum first.

  • ¹H NMR Acquisition:

    • Number of scans: 8-16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more (as ¹³C is less sensitive)

    • Acquisition time: ~1.5 seconds

    • Relaxation delay: 2 seconds

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the vibrations of chemical bonds, which absorb IR radiation at characteristic frequencies.

Expertise & Causality: The IR spectrum provides a molecular "fingerprint." For this compound, the most telling features will be the broad O-H stretch from the hydrogen-bonded carboxylic acid, the sharper O-H stretch from the phenol, and the strong C=O stretch from the carbonyl group. The presence of these three bands together provides strong evidence for the overall structure. Attenuated Total Reflectance (ATR) is a modern, preferred sampling technique over traditional KBr pellets as it requires minimal sample preparation and is less susceptible to interference from atmospheric moisture.

Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch2500-3300Very broad, strong
Phenolic O-HStretch3200-3600Broad, medium-strong
Carboxylic Acid C=OStretch1680-1710Sharp, very strong
Aromatic C=CStretch1450-1600Multiple sharp peaks, medium

Experimental Protocol: FTIR-ATR

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract the spectrum of the empty instrument and atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the key peaks corresponding to the expected functional groups.

Ancillary Techniques: Purity and Physical Properties

While not definitive for structure on their own, methods like HPLC and melting point analysis are crucial for assessing purity and providing corroborating evidence.

  • High-Performance Liquid Chromatography (HPLC): Primarily a purity assessment tool. For a pure sample of this compound, a reversed-phase HPLC analysis should show a single major peak. Its retention time can be compared to a certified reference standard for an extra layer of confirmation.

  • Melting Point: A sharp melting point within a narrow range that matches the literature value (225-233 °C) is a strong indicator of high purity.[3] A broad or depressed melting point suggests the presence of impurities.

G node_A Technique |  Primary Role |  Key Information node_B HRMS Molecular Formula Confirmation Exact mass (e.g., 262.9211 for [M-H]⁻) node_C NMR Spectroscopy Isomer & Connectivity Confirmation Chemical shifts, coupling constants, atom count node_D FTIR Spectroscopy Functional Group Identification O-H (acid/phenol), C=O, C=C stretches node_E HPLC Purity Assessment Single peak, retention time node_F Melting Point Purity & Physical Check Sharp range (e.g., 225-233 °C)

Caption: Comparison of analytical techniques for identity confirmation.

Conclusion: A Triad of Trustworthiness

Confirming the identity of this compound is not about finding a single "best" technique, but about building a self-validating case with corroborating evidence. The triad of High-Resolution Mass Spectrometry , NMR Spectroscopy , and IR Spectroscopy provides a robust and trustworthy confirmation:

  • HRMS confirms the elemental formula is C₇H₅IO₃.

  • IR confirms the presence of hydroxyl, carboxyl, and aromatic functionalities.

  • NMR confirms the specific 3-hydroxy-4-iodo substitution pattern, ruling out other isomers.

When supported by purity data from HPLC and melting point analysis, this orthogonal approach leaves no room for ambiguity, ensuring the integrity of your research and the success of your subsequent synthetic endeavors.

References

A Guide to Cross-Validation of Synthetic Methodologies Using 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Multifunctional Building Block in Methodological Validation

In the landscape of modern synthetic chemistry, the development of novel, robust, and widely applicable reaction methodologies is paramount. A critical step in this process is "cross-validation," a term used here to describe the rigorous testing of a new catalytic system or reaction protocol across a range of substrates. This process confirms the method's versatility and limitations. The choice of substrate for this validation is crucial; it must possess a combination of reactive sites and functional groups that can challenge the new methodology.

3-Hydroxy-4-iodobenzoic acid is an exemplary molecule for this purpose. Its structure is a confluence of three distinct and synthetically valuable functional groups: a phenolic hydroxyl (-OH), a carboxylic acid (-COOH), and an aryl iodide (-I). This unique arrangement allows it to serve as a versatile scaffold in drug discovery and a rigorous test substrate for validating new synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its application, compares its performance with viable alternatives, and presents the experimental data necessary for informed decision-making in a research context.

Synthesis and Physicochemical Characterization

The utility of any chemical building block begins with its accessibility. This compound can be synthesized in high yield from the readily available m-hydroxybenzoic acid.

Detailed Synthesis Protocol[1]
  • Dissolution: In a 1 L reaction vessel, dissolve 69.1 g (0.5 mol) of 3-hydroxybenzoic acid in 700 mL of methanol.

  • Base and Iodide Addition: To the solution, add 21.0 g (0.52 mol) of sodium hydroxide and 78.7 g (0.52 mol) of sodium iodide. Stir until all solids are dissolved.

  • Cooling and Oxidation: Cool the reaction mixture to 0°C using an ice bath. Slowly add an aqueous solution of sodium hypochlorite (0.52 mol) dropwise, ensuring the temperature remains between 0-5°C.

  • Reaction: Maintain the reaction at 0-5°C with stirring for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Remove the methanol via rotary evaporation.

    • Acidify the remaining aqueous mixture with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

    • This procedure typically yields around 121 g (92%) of this compound as an off-white solid.

Physicochemical Data Summary
PropertyValueReference
CAS Number 58123-77-6[1]
Molecular Formula C₇H₅IO₃[2][3]
Molecular Weight 264.02 g/mol [2][3]
Appearance White to pale-yellow solid/powder[4]
Melting Point 225-229 °C[2][4]
Boiling Point 319.8 °C at 760 mmHg[4]
Density ~2.15 g/cm³[4]

Core Application: Cross-Validation in Palladium-Catalyzed Suzuki-Miyaura Coupling

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions and makes aryl iodides, like this compound, excellent substrates for testing the efficacy and functional group tolerance of new catalyst systems.

Here, we present a representative workflow for using this compound to validate a novel palladium catalyst for a Suzuki-Miyaura reaction. The goal is to couple it with an arylboronic acid, demonstrating the catalyst's ability to function in the presence of both acidic (carboxylic acid, phenol) and potentially coordinating functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling

G reagent reagent process process product product analysis analysis sub1 3-Hydroxy-4- iodobenzoic acid setup Assemble Reaction (N₂ Atmosphere) sub1->setup sub2 Arylboronic Acid sub2->setup cat Pd Catalyst (e.g., Pd(OAc)₂) cat->setup ligand Ligand (e.g., SPhos) ligand->setup base Base (e.g., K₂CO₃) base->setup solvent Solvent (e.g., Dioxane/H₂O) solvent->setup reaction Heat & Stir (e.g., 80-100°C, 12h) setup->reaction workup Aqueous Workup (Acidify & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify final_product 3-Hydroxy-4-aryl- benzoic acid purify->final_product nmr ¹H & ¹³C NMR final_product->nmr ms Mass Spectrometry final_product->ms hplc HPLC Purity Check final_product->hplc G center_mol This compound COOH -COOH center_mol->COOH targets OH -OH center_mol->OH targets Iodine -I center_mol->Iodine targets group group reaction_type reaction_type product_class product_class Ester Esterification Amidation COOH->Ester Ether Etherification (Williamson) OH->Ether Coupling Suzuki, Heck, Sonogashira, etc. Iodine->Coupling EstersAmides Esters / Amides Ester->EstersAmides Ethers Aryl Ethers Ether->Ethers Biaryls Biaryls / Alkynes Coupling->Biaryls

References

Literature comparison of 3-Hydroxy-4-iodobenzoic acid reaction yields

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Yields of 3-Hydroxy-4-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound

This compound is a valuable halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its substituted benzoic acid structure, featuring both a hydroxyl and an iodo group, makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. The regiochemistry of the functional groups allows for selective transformations, making it a sought-after precursor in multi-step synthetic pathways.

This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields and the underlying chemical principles. The objective is to equip researchers, chemists, and drug development professionals with the necessary data and procedural insights to select the most efficient synthetic strategy for their specific application.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound predominantly follows two main pathways: the direct electrophilic iodination of 3-hydroxybenzoic acid and the Sandmeyer reaction starting from 3-hydroxy-4-aminobenzoic acid. Each method offers distinct advantages and is governed by different mechanistic principles.

Direct Electrophilic Iodination of 3-Hydroxybenzoic Acid

This is the most direct and widely reported method. It leverages the principles of electrophilic aromatic substitution, where the benzene ring is activated by the electron-donating hydroxyl group. The hydroxyl group is a powerful ortho-, para-director, and since the para position is sterically less hindered, substitution preferentially occurs at the C4 position. The choice of iodinating agent and reaction conditions is critical to achieving high yields and selectivity.

Mechanism Rationale: The hydroxyl group at C3 strongly activates the ring towards electrophilic attack. The carboxyl group is a deactivating meta-director, which further favors substitution at the C4 (ortho to the hydroxyl) and C6 (para to the hydroxyl) positions. The formation of the C4 iodo-isomer is generally favored.

A highly effective variation of this method involves the in-situ generation of an electrophilic iodine species. A notable high-yield procedure utilizes sodium iodide in the presence of sodium hypochlorite as an oxidizing agent.[1] The hypochlorite oxidizes the iodide ion (I⁻) to a more electrophilic species (e.g., hypoiodite or I⁺ equivalent), which then attacks the activated aromatic ring.

G

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides an alternative, albeit more indirect, route starting from an aromatic amine.[2][3] This method is a cornerstone of aromatic chemistry for introducing a wide range of functional groups, including halogens.[4] The synthesis would begin with 3-hydroxy-4-aminobenzoic acid.

Mechanism Rationale: The process involves two key steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas).

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuI, though often KI is sufficient for iodination without a copper catalyst) to facilitate the substitution of the diazonium group with an iodide.[2]

G

Quantitative Yield Comparison

The following table summarizes the reported yields for the synthesis of this compound and related iodinated phenolic acids, highlighting the effectiveness of different methodologies.

Starting MaterialMethodReagentsSolventConditionsYield (%)Reference
3-Hydroxybenzoic acid Direct Iodination Sodium hydroxide, Sodium iodide, Sodium hypochlorite Methanol 0-5 °C to RT, overnight 92% [1]
Salicylic acidDirect IodinationIodine monochloride (ICl)Glacial Acetic AcidHeat to 80 °C91-92% (Diiodo product)[6]
Salicylic acidDirect IodinationIodine, Hydrogen peroxide, Mineral AcidAlcoholNot specified85-90% (Diiodo product)[7]
4-Aminobenzoic acidSandmeyer CyanationNaNO₂, H₂SO₄ then KCN, Cu(I)WaterTemp/pH control82% (Cyano product)[5][8]

Analysis: The direct iodination of 3-hydroxybenzoic acid using sodium iodide and sodium hypochlorite stands out as a highly efficient method, achieving an excellent yield of 92%.[1] While other methods demonstrate high yields for similar structures, they often result in di-iodinated products or require more complex starting materials.[6][7] The Sandmeyer reaction, although versatile, is contingent on the availability of the amino precursor.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the high-yield synthesis of this compound.

Protocol 1: High-Yield Synthesis via Direct Iodination

This protocol is adapted from a reported procedure with a 92% yield.[1]

Materials:

  • 3-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Methanol (MeOH)

  • Aqueous sodium hypochlorite (NaClO)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 69.1 g (0.5 mol) of 3-hydroxybenzoic acid in 700 mL of methanol.

  • Addition of Bases and Iodide Source: To the solution, sequentially add 21.0 g (0.52 mol) of sodium hydroxide and 78.7 g (0.52 mol) of sodium iodide. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add aqueous sodium hypochlorite (0.52 mol) dropwise to the cooled mixture. Maintain the temperature between 0-5 °C during the addition.

    • Causality Note: The slow, cooled addition of hypochlorite controls the exothermic reaction and prevents the formation of side products. The hypochlorite oxidizes iodide to the active electrophilic iodinating species.

  • Reaction: Keep the reaction stirring at 0-5 °C for 2 hours.

  • Room Temperature Stirring: After 2 hours, remove the ice bath and continue stirring the reaction mixture overnight at room temperature to ensure completion.

  • Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.

  • Precipitation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove any remaining salts or acid.

  • Drying: Dry the purified solid to obtain this compound. The reported outcome is 121 g, corresponding to a 92% yield.[1]

G

Conclusion and Recommendations

For the synthesis of this compound, the direct electrophilic iodination of 3-hydroxybenzoic acid using sodium iodide and sodium hypochlorite is the most efficient and high-yielding method documented.[1] With a reported yield of 92%, readily available starting materials, and straightforward reaction conditions, this approach is highly recommended for both laboratory-scale and potential scale-up operations. The Sandmeyer reaction remains a viable alternative, particularly if 3-hydroxy-4-aminobenzoic acid is a more accessible starting material. Researchers should select the pathway that best aligns with their starting material availability, equipment, and desired scale.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, authoritative framework for the proper disposal of 3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic compound with a significant hazard profile that demands respect and caution.

It is classified as toxic if swallowed, causes serious eye damage, and leads to skin and respiratory irritation[1][2]. The primary directive for its disposal is unambiguous across all safety data sheets: it must be managed as chemical waste and disposed of via an approved waste disposal plant[3][4].

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classifications for this compound, which dictate the necessary handling precautions.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralAcute Tox. 3DangerH301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationSkin Irrit. 2DangerH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationEye Dam. 1DangerH318: Causes serious eye damage[1]
Specific Target Organ Toxicity, Single ExposureSTOT SE 3DangerH335: May cause respiratory irritation[1]
Mandatory Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling this compound, particularly during waste consolidation and spill cleanup. The causality is clear: preventing exposure is paramount.

  • Eye Protection: Chemical safety goggles and a face shield are required. The "serious eye damage" classification means that even minor contact can lead to irreversible harm.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Respiratory Protection: When handling the solid powder where dust may be generated, a NIOSH-approved respirator with cartridges for particulates (e.g., P2 or P100) is essential to prevent respiratory tract irritation.

  • Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]

Waste Characterization and Regulatory Framework

Proper disposal is not merely operational; it is a legal requirement. As the waste generator, your institution is responsible for correctly classifying the waste before disposal.

Regulatory Grounding: Under the U.S. Environmental Protection Agency (EPA), chemical waste generators must determine if a substance is hazardous[5]. This compound is a halogenated organic compound (HOC) . Wastes containing HOCs are subject to specific Land Disposal Restrictions under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR § 268.32[6][7]. This means the waste cannot be landfilled without appropriate treatment. Therefore, it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of this compound.

Step 1: Waste Segregation

Immediately upon generation, any waste containing this compound (including pure compound, reaction mixtures, and contaminated materials like weighing paper or gloves) must be segregated.

  • Causality: Do not mix halogenated organic waste with non-halogenated streams. Mixing complicates the disposal process, significantly increases costs, and can lead to dangerous, unknown reactions. Keep this waste stream separate to ensure it can be sent to a facility capable of handling HOCs, typically through incineration.

Step 2: Waste Collection and Containment

Collect all waste in a dedicated, properly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, sealable lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." List all components of any mixture. The accumulation start date must also be clearly marked.

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • Location: The storage area must be secure and accessible only to trained personnel.[2]

  • Conditions: Ensure the container is stored in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents or bases.[8]

Step 4: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal contractor.[9]

  • Professional Disposal: Your institution's Environmental Health and Safety (EHS) department will manage the pickup schedule. Never use a non-specialized service. These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will likely be destroyed via high-temperature incineration, the standard method for halogenated organic compounds.[10]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area.[11] Control access to the spill zone.

  • Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 1.

  • Contain the Spill: For this solid compound, prevent the generation of dust. Gently moisten the spilled material with a fine water spray if appropriate and safe to do so.[11]

  • Collect the Material: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material.[5][11] Place the collected solid and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.[11][12]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: This compound is a chemical pollutant. Do not empty it into drains or sewers.[8][11]

  • DO NOT Dispose in General Trash: This is a hazardous chemical, not solid municipal waste.

  • DO NOT Dispose in Biohazardous Waste: Iodinated compounds must not be placed in biowaste, as incineration in a pathological (biowaste) incinerator can release iodine vapor into the atmosphere.[13]

  • DO NOT Autoclave: Autoclaving materials contaminated with iodine can create hazardous iodine vapor.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generated: This compound ppe CRITICAL: Don Full PPE (Goggles, Face Shield, Gloves, Respirator) start->ppe At all times characterize Characterize Waste: Halogenated Organic Compound (per 40 CFR 261.3) start->characterize no_drain NO Drain Disposal no_trash NO Trash Disposal no_bio NO Bio-Waste Disposal no_auto NO Autoclaving segregate Step 1: Segregate Waste (Do NOT mix with other waste streams) characterize->segregate container Step 2: Collect in Approved Container - Securely sealed - Clearly labeled 'Hazardous Waste' segregate->container storage Step 3: Store in Designated Area (Cool, Dry, Well-Ventilated, Secure) container->storage ehs Step 4: Arrange Disposal Contact EHS for pickup by a licensed hazardous waste contractor storage->ehs end Final Disposition: High-Temperature Incineration at a Permitted TSDF ehs->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

References

Mastering Safety: A Guide to Personal Protective Equipment for 3-Hydroxy-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling potent, reactive compounds like 3-Hydroxy-4-iodobenzoic acid, a robust understanding and application of personal protective equipment (PPE) is not merely a procedural formality—it is the bedrock of scientific integrity and personal safety. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for the selection, use, and disposal of PPE, ensuring that your focus remains on innovation, shielded by a self-validating system of protection.

Understanding the Hazard: The "Why" Behind the "What"

This compound (CAS No. 58123-77-6) is a solid, powdered organic compound that presents a multi-faceted hazard profile. A thorough risk assessment, grounded in the compound's Safety Data Sheet (SDS), is the critical first step in establishing a safe handling protocol.

Primary Hazards:

  • Acute Toxicity (Oral): The compound is classified as toxic if swallowed, which can lead to severe internal distress.[1]

  • Serious Eye Damage: It is capable of causing serious, potentially irreversible damage to the eyes upon contact.[1][2]

  • Skin Irritation: Direct contact with the skin will cause irritation.[1][3]

  • Respiratory Tract Irritation: As a fine powder, it can be easily inhaled, leading to irritation of the respiratory system.[1][3]

The causality for our PPE choices stems directly from these identified risks. Our goal is to create an impermeable barrier between the researcher and the chemical, mitigating the routes of exposure: ingestion, inhalation, and dermal or eye contact. This principle is in line with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[1][3][4][5][6]

The Protective Ensemble: A Multi-Layered Defense

Handling this compound, particularly in its powdered form, necessitates a comprehensive PPE strategy. Each component is chosen for its specific protective capabilities against the identified hazards.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage risk, robust eye and face protection is non-negotiable.

  • Selection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. These must conform to the ANSI/ISEA Z87.1-2020 standard for impact and splash protection.[2][7][8][9][10] For procedures with a higher risk of splashing or powder aerosolization, such as weighing or transferring large quantities, a full-face shield must be worn in addition to the chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from contact.[8]

  • Causality: The tight seal of goggles prevents fine airborne particles from entering the eye area, a risk not mitigated by standard safety glasses.[10] The face shield adds a critical layer of protection against splashes that could otherwise bypass goggles.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The selection of appropriate gloves is critical to prevent skin irritation.

    • Material: Nitrile gloves are the recommended choice for handling this compound and similar aromatic acids. Chemical resistance charts indicate that nitrile provides good to excellent protection against a range of acids and organic compounds.[11] While no specific data for this exact compound is available, nitrile's general performance with similar chemical classes makes it a reliable choice. Always consult the glove manufacturer's specific chemical resistance data.

    • Practice: Double-gloving is a best practice, especially when handling highly toxic solids. This provides an additional layer of protection in case the outer glove is compromised. Gloves should be inspected for any signs of degradation or punctures before each use.[12] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

  • Lab Coat: A clean, buttoned lab coat, preferably made of a chemically-resistant material, must be worn at all times. This protects personal clothing and underlying skin from contamination.

Respiratory Protection: Safeguarding Against Inhalation

The risk of inhaling the fine powder of this compound necessitates respiratory protection, especially during procedures that can generate dust, such as weighing, transferring, or cleaning up spills.

  • Selection: A NIOSH-approved air-purifying respirator is required. For powdered chemicals, a respirator equipped with a particulate filter is essential. A half-mask or full-face respirator with a P100 (oil-proof, 99.97% efficiency) particulate filter is the recommended choice.[13] The P100 filter provides the highest level of particulate filtration. If the compound is being used with organic solvents, a combination cartridge that protects against both organic vapors and particulates (e.g., a black and magenta cartridge) should be used.[14][15]

  • Causality: The fine particulate nature of the chemical allows it to become airborne easily. Engineering controls, such as a chemical fume hood, are the primary method of control. However, respiratory protection is a crucial secondary measure to prevent inhalation, especially during operations that cannot be fully contained.

Procedural Discipline: The Human Element of Safety

The efficacy of PPE is directly tied to the disciplined procedures governing its use.

Donning and Doffing Procedure

A strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Respirator

  • Goggles/Face Shield

  • Outer Gloves

Doffing Sequence (to minimize contamination):

  • Outer Gloves (remove by peeling one off with the other, without touching the outer surface with bare skin)

  • Lab Coat (remove by turning it inside out)

  • Goggles/Face Shield

  • Respirator

  • Inner Gloves

  • Wash hands thoroughly with soap and water.

Decontamination and Disposal

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Collection: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[16][17]

  • Disposal: The disposal of this hazardous waste must follow all institutional, local, and national regulations. Typically, this involves collection by a certified hazardous waste management company for incineration or secure landfilling.[18] Never dispose of contaminated PPE in the regular trash.

  • Reusable PPE: Reusable items like face shields and respirators must be decontaminated according to the manufacturer's instructions after each use. This may involve washing with a specified detergent and water.[17]

Summary and Workflow

The following table summarizes the essential PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GlassesSingle Pair Nitrile GlovesLab CoatNot typically required
Weighing & Transfer Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatHalf-mask respirator with P100 filter
In Solution Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot typically required if in fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatHalf-mask respirator with P100 filter
Waste Disposal Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatHalf-mask respirator with P100 filter

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Risk Assessment (Review SDS) B 2. Assemble PPE (Goggles, Face Shield, Gloves, Respirator) A->B C 3. Don PPE B->C D 4. Weigh/Transfer Chemical C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area E->F G 7. Dispose of Chemical Waste F->G H 8. Doff PPE G->H I 9. Dispose of Contaminated PPE H->I J 10. Wash Hands I->J

Caption: A logical workflow for the safe handling and disposal of this compound.

By internalizing this comprehensive approach to personal protective equipment, you are not only ensuring your own safety but also upholding the highest standards of scientific practice. This commitment to a culture of safety is what transforms a good scientist into a trusted and exemplary leader in the field.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.